molecular formula C10H10N2O4 B139987 4-(4-Nitrophenyl)morpholin-3-one CAS No. 446292-04-2

4-(4-Nitrophenyl)morpholin-3-one

Cat. No.: B139987
CAS No.: 446292-04-2
M. Wt: 222.2 g/mol
InChI Key: OWMGEFWSGOTGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)morpholin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-nitrophenyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMGEFWSGOTGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466164
Record name 4-(4-nitrophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446292-04-2
Record name 4-(4-Nitrophenyl)-3-morpholinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446292-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)-morpholin-3-ON
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446292042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-nitrophenyl)morpholin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Nitrophenyl)morpholin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significance of 4-(4-Nitrophenyl)morpholin-3-one. This compound is a key intermediate in the synthesis of various morpholine-based pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2][3]

Core Chemical Properties

This compound is an organic compound characterized as a yellow to off-white solid.[1][4] It serves as a crucial reagent in the synthesis of a variety of morpholine-based pharmaceuticals.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₄[1][4][5]
Molecular Weight 222.20 g/mol [1][3][4][6]
CAS Number 446292-04-2[1][5][7]
Appearance Off-White to Yellow Solid[4]
Boiling Point 516.8 ± 45.0 °C (Predicted)[4][8]
Density 1.397 g/cm³[1][4][8]
Solubility Slightly soluble in Chloroform and Methanol[1][4][8]
Storage Temperature Room Temperature, Sealed in Dry Conditions[1][4][7][8]
pKa -4.12 ± 0.20 (Predicted)[1][4]

Spectroscopic and Analytical Data

Definitive identification and structural analysis of this compound are accomplished through various spectroscopic and crystallographic methods. These techniques are essential for confirming the molecular structure and understanding intermolecular interactions.[2]

Table 2: Spectroscopic and Analytical Identifiers

IdentifierValueSource(s)
IUPAC Name This compound[6][7]
InChI InChI=1S/C10H10N2O4/c13-10-7-16-6-5-11(10)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2[5][7]
InChIKey OWMGEFWSGOTGAU-UHFFFAOYSA-N[5][7]
SMILES C1COCC(=O)N1C2=CC=C(C=C2)--INVALID-LINK--[O-][6]

Synthesis and Experimental Protocols

The synthesis of this compound is a critical step in the production of Rivaroxaban and other pharmaceuticals.[2] Several synthetic routes have been established, with ongoing research focused on optimizing yield, efficiency, and environmental impact.[2]

3.1. Synthesis via Oxidation of 4-(4-Nitrophenyl)morpholine

A facile and economically efficient process involves the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine.[9]

  • Experimental Protocol:

    • Prepare an aqueous solution of sodium chlorite (B76162).

    • In a reaction flask, combine 4-(4-nitrophenyl)morpholine, sodium dihydrogen phosphate (B84403) dihydrate, and acetonitrile.

    • Heat the mixture to 40°C.

    • Add the prepared sodium chlorite solution dropwise over approximately 10 minutes.

    • Maintain the reaction at 40°C for 6 hours.

    • Monitor the reaction progress using HPLC.

    • Upon completion, allow the mixture to stand and separate the organic phase.

    • Extract the aqueous phase with ethyl acetate (B1210297).

    • Combine the organic phases and wash with a saturated sodium sulfite (B76179) aqueous solution.

    • Dry the combined organic phase with anhydrous sodium sulfate.

    • Concentrate under reduced pressure to obtain a pale yellow solid.

    • Purify the solid by stirring with a mixture of petroleum ether and ethyl acetate to yield a light yellow powder.[10]

3.2. Synthesis via Ring Closure

Another established method involves the ring closure of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.[2][11]

  • Experimental Protocol:

    • Combine 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide and potassium carbonate in acetonitrile.

    • Heat the mixture to reflux temperature.

    • Maintain reflux until the reaction is complete, as monitored by TLC analysis.

    • Cool the reaction mixture to obtain this compound.[11]

3.3. Synthesis via Nitration

This compound can also be synthesized through the nitration of 4-phenylmorpholin-3-one (B154935).[2][11]

  • General Protocol: This process involves the reaction of 4-phenylmorpholin-3-one with a nitrating agent. However, on an industrial scale, this nitration procedure can be problematic and pose safety concerns.[11]

Role in Pharmaceutical Synthesis and Signaling Pathways

This compound is a pivotal intermediate in the synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978), which is a key component for the production of Rivaroxaban.[9][12] The conversion is typically achieved through the reduction of the nitro group.

4.1. Reduction to 4-(4-aminophenyl)morpholin-3-one

  • Experimental Protocol:

    • Dissolve this compound in aqueous acetic acid.

    • Perform hydrogenation using a palladium on carbon catalyst under hydrogen overpressure (1-5 bar).

    • Conduct the reaction at a temperature between 15-70°C (optimally 20-30°C).

    • After the starting material is consumed, filter off the catalyst.

    • Change the solvent to 2-propanol by distillation, from which the product, 4-(4-aminophenyl)morpholin-3-one, crystallizes.[11]

Diagram 1: Synthesis Pathway to Rivaroxaban Intermediate

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Key Intermediate cluster_intermediate3 Rivaroxaban Precursor cluster_end Final API A 4-Chloronitrobenzene C 4-(4-Nitrophenyl)morpholine A->C Condensation B Morpholine B->C D This compound C->D Oxidation (e.g., NaClO₂) E 4-(4-Aminophenyl)morpholin-3-one D->E Reduction (e.g., H₂/Pd-C) F Rivaroxaban E->F Further Synthesis Steps

Caption: General synthesis pathway illustrating the role of this compound.

Diagram 2: Experimental Workflow for Oxidation Synthesis

Experimental_Workflow start Start step1 Combine Reactants: - 4-(4-Nitrophenyl)morpholine - NaH₂PO₄·2H₂O - Acetonitrile start->step1 step2 Heat to 40°C step1->step2 step3 Dropwise Addition of Aqueous NaClO₂ step2->step3 step4 React for 6 hours at 40°C step3->step4 step5 Phase Separation (Collect Organic Phase) step4->step5 step6 Aqueous Phase Extraction with Ethyl Acetate step5->step6 step7 Combine & Wash Organic Phases step6->step7 step8 Dry & Concentrate step7->step8 step9 Purify with Petroleum Ether/Ethyl Acetate step8->step9 end End Product: This compound step9->end

Caption: Workflow for the oxidation synthesis of this compound.

Safety and Handling

This compound is associated with certain hazards and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard StatementCodeSource(s)
Harmful if swallowedH302[6][7]
Causes skin irritationH315[7]
Causes serious eye irritationH319[7]
May cause respiratory irritationH335[7]
  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7] It is essential to handle this chemical in a well-ventilated area and use appropriate personal protective equipment.[13]

Applications and Research Interest

The primary application of this compound is as an intermediate in pharmaceutical manufacturing.[3][4] Its significance is highlighted by its role in producing Rivaroxaban, a widely used anticoagulant.[2][3] Research continues to focus on optimizing its synthesis and exploring its utility in creating diverse molecular libraries for drug discovery.[2] Additionally, it has been used in the synthesis of nanowires, indicating potential applications in materials science.[4]

References

Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 446292-04-2

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: 4-(4-Nitrophenyl)morpholin-3-one is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals. Its primary significance lies in its role as a precursor to the anticoagulant drug Rivaroxaban (B1684504). This technical guide provides an in-depth overview of its chemical properties, synthesis methodologies, and its pivotal position in pharmaceutical manufacturing.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 446292-04-2[1][2][3][4][5]
Molecular Formula C₁₀H₁₀N₂O₄[1][3][4][5]
Molecular Weight 222.20 g/mol [1][3][4][5]
Appearance Off-White to Yellow Solid
Boiling Point 516.8±45.0 °C (Predicted)
Density 1.397 g/cm³
Solubility Slightly soluble in Chloroform and Methanol
Storage Temperature Room Temperature, sealed in a dry environment[6]
Purity Typically ≥98%[5][6]

Synthesis Methodologies and Experimental Protocols

The synthesis of this compound can be achieved through several routes. The two primary methods are condensation-cyclization and a more recent, efficient oxidation process.

Condensation-Cyclization Route

This foundational approach involves the reaction of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride, followed by a base-mediated intramolecular cyclization to form the morpholin-3-one (B89469) ring.

Experimental Protocol:

  • Step 1: Amidation: In a suitable reaction vessel, dissolve p-nitroaniline in a solvent such as toluene.

  • Step 2: Slowly add 2-(2-chloroethoxy)acetyl chloride to the solution at room temperature and stir for several hours.

  • Step 3: Cyclization: After the amidation is complete, add a base, such as potassium carbonate, to the mixture.

  • Step 4: Heat the reaction mixture to reflux and maintain for an extended period to facilitate the intramolecular cyclization.

  • Step 5: Isolation: Upon completion, cool the reaction mixture, filter the solid, and wash with an appropriate solvent to yield this compound.

Acid-Catalyzed Selective Oxidation Route

A more modern and efficient method involves the direct oxidation of 4-(4-nitrophenyl)morpholine (B78992). This approach is often preferred due to its high yield and more environmentally friendly conditions.

Experimental Protocol:

  • Step 1: Reaction Setup: In a three-port round-bottom flask, dissolve 4-(4-nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (B52724) (200 mL).

  • Step 2: Heating: Heat the solution to 50°C.

  • Step 3: Addition of Oxidant: Prepare a solution of sodium chlorite (B76162) (≥80%, 0.3 mol) in 65 mL of water. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Step 4: Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2.5 hours.

  • Step 5: Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium sulfite. Separate the organic layer.

  • Step 6: Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain pure this compound.

Application in Pharmaceutical Synthesis: The Rivaroxaban Pathway

This compound is a key building block in the synthesis of Rivaroxaban, a direct factor Xa inhibitor used as an anticoagulant. The synthesis involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the final drug molecule.

Reduction of this compound

The nitro group of this compound is reduced to an amine to form 4-(4-aminophenyl)morpholin-3-one (B139978), the direct precursor for the subsequent steps in Rivaroxaban synthesis.

Experimental Protocol (Catalytic Hydrogenation):

  • Step 1: Reaction Setup: Suspend this compound in water or a mixture of a water-miscible solvent and water (with a water content of at least 50%).[7]

  • Step 2: Catalyst Addition: Add a catalytic amount of palladium on activated carbon (5%).[7]

  • Step 3: Hydrogenation: Transfer the mixture to a pressure apparatus (e.g., Parr apparatus) and apply hydrogen gas at a pressure of 8 bar while heating to 90°C with stirring.[7]

  • Step 4: Reaction Monitoring: Monitor the reaction progress until completion (typically 1.5 to 2 hours).[7]

  • Step 5: Isolation: After cooling and depressurizing the apparatus, the catalyst is filtered off, and the product, 4-(4-aminophenyl)morpholin-3-one, is isolated.[7]

The following diagram illustrates the pivotal role of this compound in the synthesis of Rivaroxaban.

Rivaroxaban_Synthesis_Pathway A This compound B Reduction (e.g., Catalytic Hydrogenation) A->B C 4-(4-Aminophenyl)morpholin-3-one B->C D Reaction with (R)-epichlorohydrin C->D E Intermediate Amine D->E F Acylation and Cyclization E->F G Rivaroxaban F->G

Caption: Synthetic pathway of Rivaroxaban from this compound.

Biological Activity

While some derivatives of the precursor, 4-(4-nitrophenyl)morpholine, have been investigated for potential anticancer activity, there is limited publicly available data on the specific biological activity of this compound itself. Its primary role in the scientific literature is as a chemical intermediate.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry, particularly for its indispensable role in the synthesis of Rivaroxaban. The availability of efficient and high-yielding synthesis protocols, such as the acid-catalyzed oxidation method, facilitates its large-scale production. This guide provides a foundational understanding of its properties and synthesis for professionals engaged in drug discovery and development.

References

A Comprehensive Technical Guide to 4-(4-Nitrophenyl)morpholin-3-one: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(4-Nitrophenyl)morpholin-3-one, a critical intermediate in the synthesis of various morpholine-based pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2] This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and illustrates its pivotal role in pharmaceutical manufacturing.

Core Compound Data

This compound is a yellow solid organic compound.[3][4] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O₄[3][4][5][6]
Molecular Weight 222.20 g/mol [1][3][6][7]
CAS Number 446292-04-2[3][5][6][7]
Appearance Yellow Solid[3]
Boiling Point 516.8 °C at 760 mmHg[4][8]
Flash Point 266.352 °C[4][8]
Density 1.397 g/cm³[4]
Solubility Slightly soluble in Chloroform and Methanol. Very soluble in N,N-Dimethylformamide. Practically insoluble in water.[4][8]
Storage Temperature Room Temperature, sealed in dry conditions[4]

Significance in Drug Development

The primary significance of this compound lies in its role as a key building block in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases.[1][9] It is also used in the preparation of other morpholine-based pharmaceuticals and in the synthesis of certain Rivaroxaban impurities for analytical purposes.[3][4]

Synthetic Pathways and Experimental Protocols

The synthesis of this compound has been approached through several routes. The most common and economically viable methods include condensation-cyclization reactions and the oxidation of a precursor.

Acid-Catalyzed Selective Oxidation of 4-(4-Nitrophenyl)morpholine (B78992)

This method provides a facile and economically efficient process for preparing the title compound.[2]

Experimental Protocol:

  • A solution of 4-(4-nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in 200 mL of acetonitrile (B52724) is added to a 1000 mL three-port round-bottom flask.

  • The mixture is heated to 50°C.

  • A solution of sodium chlorite (B76162) (>80%, 0.3 mol) in 65 mL of water is then added dropwise over 20 minutes.

  • The reaction is monitored by TLC and HPLC and is typically complete within 2.5 hours.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.

  • The organic layer is separated, and the aqueous phase is extracted with ethyl acetate (B1210297).

  • The combined organic phases are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the product as a pale yellow solid.[10]

Condensation-Cyclization Route

This foundational approach involves the formation of an amide bond followed by an intramolecular cyclization.[7]

Experimental Protocol:

  • Dimethylformamide (5.0 ml) is added to 2-(2-chloroethoxy)acetic acid (110.41 gm) at 25-30°C.

  • Thionyl chloride (138.0 gm) is slowly added to the mixture at 25-30°C and stirred for 5 hours to form the corresponding acyl chloride.

  • Toluene (B28343) (300.0 ml) and 4-nitroaniline (B120555) (100.0 gm) are added to the mixture at 25-30°C.

  • The mixture is slowly heated to 90-95°C and stirred for 10 hours to form 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • The solvent is distilled off, and the residue is co-distilled with toluene.

  • Dimethylformamide (50.0 ml) and toluene (300.0 ml) are added to the obtained compound.

  • A base (e.g., potassium carbonate) is added, and the mixture is heated to facilitate intramolecular cyclization to this compound.

  • The reaction mixture is then cooled, and water is added. The precipitated solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethyl acetate to yield the final product.[9]

Role in Rivaroxaban Synthesis

This compound is a crucial precursor to 4-(4-aminophenyl)morpholin-3-one (B139978), a key intermediate in the synthesis of Rivaroxaban.[2][11] The nitro group of this compound is reduced to an amino group, which then undergoes further reactions to form the final active pharmaceutical ingredient.

The following diagram illustrates the synthesis of this compound and its subsequent conversion, highlighting its central role in the overall synthetic scheme of Rivaroxaban.

Synthesis_Pathway A 4-(4-Nitrophenyl)morpholine B This compound A->B Oxidation (e.g., NaClO2, Acetic Acid) C 4-(4-Aminophenyl)morpholin-3-one B->C Reduction (e.g., Catalytic Hydrogenation) D Rivaroxaban C->D Further Synthetic Steps

References

An In-Depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the manufacturing of various pharmaceuticals, including the anticoagulant Rivaroxaban.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic routes.

Core Synthesis Pathways

Two primary and efficient pathways for the synthesis of this compound have been identified and are detailed below. A third, less common method is also briefly described.

Pathway 1: Oxidation of 4-(4-Nitrophenyl)morpholine (B78992)

This widely utilized method involves a two-step process starting with the condensation of a p-halonitrobenzene with morpholine (B109124), followed by the selective oxidation of the resulting intermediate.[4][5][6]

Pathway 2: Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

This pathway involves the reaction of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by an intramolecular cyclization to yield the target compound.[7]

Pathway 1: Detailed Experimental Protocol

This pathway is notable for its use of readily available starting materials and a facile oxidation step.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine

The first step is a nucleophilic aromatic substitution reaction. 4-Chloronitrobenzene is condensed with morpholine to produce 4-(4-nitrophenyl)morpholine.[4][5] Other 4-halonitrobenzenes, such as 4-fluoronitrobenzene, can also be used.[2][5]

Experimental Protocol:

A mixture of 4-chloronitrobenzene and morpholine is heated under neat conditions to facilitate the condensation reaction, yielding 4-(4-nitrophenyl)morpholine in excellent yield.[5]

ParameterValueReference
Reactants4-Chloronitrobenzene, Morpholine[5]
ConditionsNeat (without solvent)[5]
Product4-(4-Nitrophenyl)morpholine[5]
YieldExcellent[5]
Step 2: Oxidation to this compound

The intermediate, 4-(4-nitrophenyl)morpholine, is then oxidized to the target compound, this compound, using sodium chlorite (B76162) as the oxidant in an acidic medium.[4][5]

Experimental Protocol:

  • A solution of 4-(4-nitrophenyl)morpholine (20.8 g, 0.1 mol) and acetic acid (1.8 g, 0.03 mol) in acetonitrile (B52724) (200 mL) is prepared in a 1000 mL three-port round-bottom flask and heated to 50°C.[5]

  • A solution of sodium chlorite (>80%, 33.8 g, 0.3 mol) in 65 mL of water is added dropwise over 20 minutes. The reaction mixture will change color from brown-red to light yellow.[5]

  • The reaction is monitored by TLC and HPLC and is typically complete within 2.5 hours.[5]

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium sulfite.[5]

  • The organic layer is separated, and the product can be isolated.[5]

ParameterValueReference
Starting Material4-(4-Nitrophenyl)morpholine[5]
OxidantSodium Chlorite[4][5]
Acid CatalystAcetic Acid[5]
SolventAcetonitrile, Water[5]
Temperature50°C[5]
Reaction Time2.5 hours[5]
ProductThis compound[5]
YieldGood[4][5]
Purity (HPLC)98.3%[8]

Synthesis Pathway Diagram (Pathway 1)

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation 4-Chloronitrobenzene 4-Chloronitrobenzene Reaction_1 4-Chloronitrobenzene->Reaction_1 Morpholine Morpholine Morpholine->Reaction_1 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine_2 4-(4-Nitrophenyl)morpholine Reaction_1->4-(4-Nitrophenyl)morpholine Neat Reaction_2 4-(4-Nitrophenyl)morpholine_2->Reaction_2 Sodium_Chlorite Sodium Chlorite Acetic Acid Sodium_Chlorite->Reaction_2 This compound This compound Reaction_2->this compound Acetonitrile, 50°C G cluster_0 Step 1: Amidation cluster_1 Step 2: Cyclization 4-Nitroaniline 4-Nitroaniline Reaction_1 4-Nitroaniline->Reaction_1 Chloroethoxyacetyl_chloride 2-(2-chloroethoxy)acetyl chloride Chloroethoxyacetyl_chloride->Reaction_1 Amide_Intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide Amide_Intermediate_2 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide Reaction_1->Amide_Intermediate Toluene Reaction_2 Amide_Intermediate_2->Reaction_2 Potassium_Carbonate Potassium Carbonate Potassium_Carbonate->Reaction_2 Final_Product This compound Reaction_2->Final_Product Acetonitrile, Reflux G Starting_Materials p-Halonitrobenzene & Morpholine Intermediate 4-(4-Nitrophenyl)morpholine Starting_Materials->Intermediate Condensation Target_Compound This compound Intermediate->Target_Compound Oxidation Final_Intermediate 4-(4-Aminophenyl)morpholin-3-one (B139978) Target_Compound->Final_Intermediate Reduction

References

A Comprehensive Technical Guide to 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 4-(4-nitrophenyl)morpholin-3-one, a key chemical intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

The compound, with the IUPAC name This compound , is a nitro compound that serves as a crucial reagent in the preparation of morpholine-based pharmaceuticals.[1] It is a yellow solid at room temperature.[1][2]

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 446292-04-2[3]
Molecular Formula C₁₀H₁₀N₂O₄[1][4]
Molecular Weight 222.20 g/mol [3][4]
Appearance Yellow Solid[1]
Boiling Point 516.8±45.0 °C (Predicted)[1][2]
Density 1.397 g/cm³[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[1][2]
Storage Sealed in dry, Room Temperature[1][2][5]

Synthesis of this compound

The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients, most notably the anticoagulant Rivaroxaban.[4][6][7] Various synthetic routes have been developed to produce this intermediate with high yield and purity.

Experimental Protocol: Oxidation of 4-(4-nitrophenyl)morpholine (B78992)

One common method involves the acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite (B76162).[6]

Materials:

Procedure: [8]

  • Prepare an aqueous solution of sodium chlorite by dissolving 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water.

  • In a reaction flask, combine 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.

  • Heat the mixture to 40°C.

  • Add the prepared sodium chlorite solution dropwise over approximately 10 minutes.

  • Maintain the reaction at 40°C for 6 hours.

  • Monitor the reaction progress using HPLC.

  • After completion, allow the mixture to stand and separate the layers. Collect the organic phase.

  • Extract the aqueous phase twice with 70 mL of ethyl acetate each time.

  • Combine all organic phases and cool in a cold water bath.

  • Add approximately 100 mL of saturated sodium sulfite aqueous solution and stir for 10 minutes.

  • Extract the aqueous phase twice with 50 mL of ethyl acetate each time.

  • Combine the organic phases again and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a pale yellow solid.

  • Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir for 20 minutes.

  • Filter the solid to obtain 10.8 g of a light yellow powder, yielding 97.7% with an HPLC purity of 98.3%.[8]

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound and its subsequent conversion to a key pharmaceutical intermediate.

G cluster_synthesis Synthesis of this compound cluster_reduction Reduction to Pharmaceutical Intermediate A 4-Chloronitrobenzene + Morpholine B Condensation A->B C 4-(4-Nitrophenyl)morpholine B->C D Oxidation (Sodium Chlorite) C->D E This compound D->E F This compound G Reduction (e.g., Fe/NH4Cl or Catalytic Hydrogenation) F->G H 4-(4-Aminophenyl)morpholin-3-one (B139978) (Rivaroxaban Intermediate) G->H

Caption: Synthetic pathway from starting materials to 4-(4-aminophenyl)morpholin-3-one.

Role in Drug Development

This compound is a pivotal intermediate in the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor.[4][7] The nitro group of this compound is reduced to an amino group to form 4-(4-aminophenyl)morpholin-3-one, a key building block for the final drug molecule.[6][9] The efficiency of the synthesis and purification of this compound directly impacts the overall yield and purity of the final active pharmaceutical ingredient.

Biological Significance

While this compound itself is not the pharmacologically active agent, its precursor, 4-(4-nitrophenyl)morpholine, and related derivatives have been investigated for their potential biological activities, including anticancer properties.[10] The primary biological relevance of this compound, however, stems from its role as a precursor to Rivaroxaban, which plays a critical role in the prevention and treatment of thromboembolic diseases.[7]

The logical flow from the intermediate to the final drug product underscores the importance of this compound in medicinal chemistry and pharmaceutical manufacturing.

G A This compound (Key Intermediate) B Chemical Synthesis (Reduction of Nitro Group) A->B C 4-(4-Aminophenyl)morpholin-3-one (Key Building Block) B->C D Further Synthetic Steps C->D E Rivaroxaban (Active Pharmaceutical Ingredient) D->E F Inhibition of Factor Xa E->F G Anticoagulant Effect (Therapeutic Action) F->G

Caption: Logical flow from intermediate to therapeutic action of Rivaroxaban.

References

Technical Guide: Solubility and Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in pharmaceutical synthesis. Due to the absence of publicly available quantitative solubility data, this document focuses on qualitative solubility and provides detailed, standardized experimental protocols for its quantitative determination. Additionally, a key synthetic pathway for the compound is illustrated.

Solubility Data of this compound

Table 1: Qualitative Solubility of this compound

SolventQualitative Solubility
N,N-DimethylformamideVery Soluble[1]
MethanolSoluble[1]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformSlightly to Very Slightly Soluble[1][2]
WaterPractically Insoluble[1]

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following established methodologies are recommended. These protocols are standard in the pharmaceutical and chemical industries for determining the solubility of organic compounds.

Shake-Flask Method (Thermodynamic Solubility)

This is the gold standard method for determining thermodynamic (or equilibrium) solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., methanol, chloroform, etc.). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter (e.g., a 0.22 µm PTFE filter).

  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical technique as described below.

Quantification Methods

2.2.1. Gravimetric Analysis

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Protocol:

  • Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry container (e.g., a watch glass or evaporating dish).

  • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

  • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved solid.

  • Calculate the solubility in units such as g/L or mg/mL.

2.2.2. UV-Vis Spectroscopy

Principle: The concentration of a solute in a solution can be determined by measuring its absorbance of light at a specific wavelength, based on the Beer-Lambert law.

Protocol:

  • Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Analyze the Sample: Dilute the filtered supernatant from the shake-flask experiment with the solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

  • Calculate Concentration: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original concentration in the saturated solution.

2.2.3. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture, and the concentration of the analyte can be determined by comparing its peak area to that of standards of known concentrations.

Protocol:

  • Method Development: Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) that gives a sharp, well-resolved peak for this compound.

  • Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound. Inject each standard into the HPLC system and record the corresponding peak area. Plot a graph of peak area versus concentration to create a calibration curve.

  • Analyze the Sample: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration within the range of the calibration curve.

  • Inject and Analyze: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. Correct for the dilution to find the solubility of the compound.

Synthesis of this compound

This compound is a crucial intermediate in the synthesis of the anticoagulant drug Rivaroxaban. A common synthetic route is the condensation-cyclization reaction.

Synthesis_Pathway p_nitroaniline p-Nitroaniline intermediate 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide p_nitroaniline->intermediate Amidation chloroethoxyacetyl_chloride 2-(2-Chloroethoxy)acetyl chloride chloroethoxyacetyl_chloride->intermediate Amidation product This compound intermediate->product Intramolecular Cyclization base Base (e.g., K2CO3) base->intermediate

Synthesis of this compound

The diagram above illustrates a common two-step synthesis. The first step is an amidation reaction between p-nitroaniline and 2-(2-chloroethoxy)acetyl chloride to form the intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This is followed by a base-mediated intramolecular cyclization to yield the final product, this compound.

Experimental Workflow for Solubility Determination

The logical flow for determining the solubility of this compound is outlined below.

Solubility_Workflow start Start: Excess Compound + Solvent equilibration Shake-Flask Equilibration (Constant Temperature, 24-72h) start->equilibration separation Phase Separation (Centrifugation / Settling) equilibration->separation sampling Filter Supernatant (e.g., 0.22 µm filter) separation->sampling quantification Quantification of Solute sampling->quantification gravimetric Gravimetric Analysis quantification->gravimetric  Evaporate & Weigh uv_vis UV-Vis Spectroscopy quantification->uv_vis  Measure Absorbance hplc HPLC Analysis quantification->hplc  Measure Peak Area end End: Quantitative Solubility Data gravimetric->end uv_vis->end hplc->end

Workflow for Solubility Determination

References

Spectroscopic and Synthetic Profile of 4-(4-Nitrophenyl)morpholin-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of pharmaceuticals such as the anticoagulant Rivaroxaban.[1] This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.30 - 7.90m4HAr-H
3.70 - 4.20m4H-O-CH ₂-CH ₂-N-
4.30 - 4.50s2H-N-CH ₂-C=O

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
165.0 - 175.0C =O
140.0 - 150.0Ar-C -NO₂
120.0 - 130.0Ar-C H
110.0 - 120.0Ar-C H
60.0 - 70.0-O-C H₂-
40.0 - 50.0-N-C H₂-
40.0 - 50.0-N-C H₂-C=O

Note: Specific peak assignments for ¹³C NMR are predicted based on typical chemical shift ranges.

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Functional Group Assignment
~1700C=O (Amide carbonyl) stretch
~1500 and ~1350Asymmetric and symmetric NO₂ stretch
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch
1600 - 1450Aromatic C=C stretch
1250 - 1050C-O-C (Ether) stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

m/zAssignment
222.06[M]⁺ (Molecular Ion)

Molecular Formula: C₁₀H₁₀N₂O₄ Molecular Weight: 222.20 g/mol [2][3]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of 4-(4-nitrophenyl)morpholine (B78992).

Materials:

Procedure:

  • An aqueous solution of sodium chlorite is prepared by dissolving 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water.[4]

  • In a reaction flask, 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine and 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate are added to 300 mL of acetonitrile.[4]

  • The mixture is heated to 40°C with stirring.[4]

  • The prepared sodium chlorite solution is added dropwise to the reaction mixture over approximately 10 minutes.[4]

  • The reaction is allowed to proceed at 40°C for 6 hours, with the reaction progress monitored by HPLC.[4]

  • Upon completion, the reaction mixture is allowed to stand and the organic phase is collected.[4]

  • The aqueous phase is extracted twice with 70 mL of ethyl acetate.[4]

  • The organic phases are combined and washed with approximately 100 mL of saturated sodium sulfite solution.[4]

  • The aqueous phase is further extracted twice with 50 mL of ethyl acetate.[4]

  • All organic phases are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a pale yellow solid.[4]

  • The solid is triturated with 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stirred for 20 minutes to afford the purified product.[4]

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃, in an NMR tube.

  • Instrumentation: Spectra are recorded on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

  • Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

  • Sample Preparation: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI) is used.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are recorded.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical relationship of the spectroscopic data analysis.

experimental_workflow cluster_char start Start synthesis Synthesis of This compound start->synthesis purification Purification synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr characterization Spectroscopic Characterization purification->characterization data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir IR Spectroscopy ir->data_analysis ms Mass Spectrometry ms->data_analysis end End data_analysis->end

Caption: Experimental workflow for synthesis and characterization.

logical_relationship compound This compound nmr_data NMR Data (¹H & ¹³C) compound->nmr_data ir_data IR Data compound->ir_data ms_data MS Data compound->ms_data proton_env Proton Environments nmr_data->proton_env carbon_skeleton Carbon Skeleton nmr_data->carbon_skeleton functional_groups Functional Groups ir_data->functional_groups molecular_weight Molecular Weight & Formula ms_data->molecular_weight structure Structural Elucidation proton_env->structure carbon_skeleton->structure functional_groups->structure molecular_weight->structure

Caption: Spectroscopic data analysis for structural elucidation.

References

An In-depth Technical Guide on the Discovery of Morpholinone Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Morpholinone Scaffold in Drug Discovery

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[1][2][3] Its unique structure, featuring both an ether and a secondary amine, provides a desirable balance of lipophilic and hydrophilic character, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1][4] The morpholinone core, a derivative of morpholine, retains these advantageous properties and serves as a key structural motif in several successful therapeutic agents.[5] This guide explores the discovery of morpholinone-containing compounds, focusing on their synthesis, mechanism of action, and structure-activity relationships (SAR), with case studies on prominent drugs such as Aprepitant (B1667566), Rivaroxaban, and Gefitinib.

The versatility of the morpholine and morpholinone scaffolds allows them to be used in drug design to:

  • Enhance Potency: The ring can engage in molecular interactions with target proteins, such as kinases.[2][6]

  • Act as a Scaffold: It can correctly orient other functional groups (appendages) for optimal binding.[7]

  • Modulate Pharmacokinetics (PK/PD): The scaffold can improve properties like solubility, bioavailability, and metabolic stability.[1][7]

Case Study 1: Aprepitant - A Neurokinin-1 (NK1) Receptor Antagonist

Aprepitant (EMEND®) is a selective, high-affinity antagonist of the human neurokinin-1 (NK1) receptor, used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[8][9] Its discovery marked a significant advancement in antiemetic therapy. The morpholinone core is central to its structure and activity.

Mechanism of Action

The neurotransmitter Substance P is the primary ligand for the NK1 receptor, which is found in the central and peripheral nervous systems.[8] When Substance P binds to NK1 receptors in the brain's vomiting center, it triggers nausea and vomiting.[10][11] Aprepitant functions by crossing the blood-brain barrier and blocking Substance P from binding to these NK1 receptors, thereby preventing the emetic signal.[9][12] PET studies have confirmed that aprepitant occupies brain NK1 receptors.[12] It has little to no affinity for serotonin (B10506) (5-HT3), dopamine, or corticosteroid receptors, which are the targets of other antiemetic therapies.[12]

Signaling Pathway

The binding of Substance P to the G-protein-coupled NK1 receptor initiates a signaling cascade. Aprepitant competitively blocks this initial step.

Aprepitant_MoA cluster_intracellular Intracellular Space NK1 NK1 Receptor GPCR G-protein Signaling Downstream Signaling (e.g., PLC, IP3/DAG) NK1->Signaling Activates SubstanceP Substance P SubstanceP->NK1 Binds Aprepitant Aprepitant (Morpholinone Compound) Aprepitant->NK1 Blocks Emesis Nausea & Vomiting Response Signaling->Emesis Leads to

Caption: Mechanism of Action of Aprepitant on the NK1 Receptor.

Quantitative Data: Aprepitant
ParameterValueTargetReference
Binding Affinity (Ki)~0.1 nMHuman NK1 Receptor[8] (Implied high affinity)
Bioavailability~60-65%Human[8] (Nonlinear pharmacokinetics)
MetabolismPrimarily CYP3A4Liver[9][12]

Case Study 2: Rivaroxaban - A Direct Factor Xa Inhibitor

Rivaroxaban (XARELTO®) is an orally active, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[13][14] It is widely used for the prevention and treatment of various thromboembolic disorders.[13] The development of Rivaroxaban, which features a central oxazolidinone ring derived from a morpholinone precursor during synthesis optimization, was a landmark in anticoagulant therapy.[15]

Mechanism of Action

The coagulation cascade involves a series of enzymatic activations culminating in the formation of a fibrin (B1330869) clot. Factor Xa is the enzyme that converts prothrombin (Factor II) into thrombin (Factor IIa). Thrombin then converts fibrinogen into fibrin, the structural basis of a thrombus. Rivaroxaban binds directly and competitively to the active site of both free and clot-bound Factor Xa, inhibiting its activity.[13][14] This action effectively reduces thrombin generation and, consequently, thrombus formation.[16]

Coagulation Cascade Inhibition

The following diagram illustrates the point of intervention for Rivaroxaban in the coagulation cascade.

Rivaroxaban_MoA Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Catalyzed by Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin Catalyzed by Thrombin FXa Factor Xa Rivaroxaban Rivaroxaban (Morpholinone-related) Rivaroxaban->FXa Inhibits Gefitinib_MoA cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR Extracellular EGFR Intracellular TK Domain Phosphorylation Autophosphorylation EGFR:intra->Phosphorylation Activates EGF EGF Ligand EGF->EGFR:ext Binds ATP ATP ATP->EGFR:intra Binds Gefitinib Gefitinib (Morpholine-containing) Gefitinib->EGFR:intra Competitively Inhibits Downstream RAS/PI3K Pathways Phosphorylation->Downstream Response Cell Proliferation & Survival Downstream->Response

References

The Pivotal Role of 4-(4-Nitrophenyl)morpholin-3-one in the Synthesis of Rivaroxaban: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 4-(4-Nitrophenyl)morpholin-3-one as a key intermediate in the synthesis of the anticoagulant drug, Rivaroxaban (B1684504). We will delve into the synthetic pathways, experimental protocols, and quantitative data associated with this compound, offering a comprehensive resource for professionals in the field of drug development and chemical synthesis.

Introduction to Rivaroxaban and the Significance of its Intermediates

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic disorders. The efficient and scalable synthesis of Rivaroxaban is of paramount importance to meet the global demand for this life-saving medication. A crucial aspect of its manufacturing process lies in the strategic use of key intermediates that facilitate the construction of its complex molecular architecture. Among these, this compound emerges as a pivotal building block, the synthesis and subsequent transformation of which are critical determinants of the overall efficiency and purity of the final active pharmaceutical ingredient (API).

The Synthetic Pathway of Rivaroxaban: Highlighting this compound

The synthesis of Rivaroxaban typically proceeds through a multi-step route where this compound serves as a precursor to the essential amine intermediate, 4-(4-aminophenyl)morpholin-3-one (B139978). The general synthetic workflow can be visualized as follows:

Rivaroxaban_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_reduction Reduction to Amine Intermediate cluster_rivaroxaban_formation Formation of Rivaroxaban Core 4-Nitrophenylamine 4-Nitrophenylamine Intermediate_A 2-Chloro-N-(4-nitrophenyl)acetamide 4-Nitrophenylamine->Intermediate_A Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_A 4-Nitrophenylmorpholin-3-one This compound Intermediate_A->4-Nitrophenylmorpholin-3-one Cyclization Diethanolamine Diethanolamine Amine_Intermediate 4-(4-Aminophenyl)morpholin-3-one 4-Nitrophenylmorpholin-3-one->Amine_Intermediate Catalytic Hydrogenation (e.g., Pd/C, H2) Oxazolidinone_Intermediate (S)-4-(4-(5-(aminomethyl)-2- oxooxazolidin-3-yl)phenyl)morpholin-3-one Amine_Intermediate->Oxazolidinone_Intermediate Multi-step conversion Rivaroxaban Rivaroxaban Oxazolidinone_Intermediate->Rivaroxaban Acylation Acylating_Agent 5-Chlorothiophene-2- carbonyl chloride Acylating_Agent->Rivaroxaban

Figure 1: Overall synthetic workflow of Rivaroxaban highlighting key intermediates.

Synthesis of this compound

The preparation of this compound is a critical first step. Various methods have been reported, with a common approach involving the condensation of a p-nitroaniline derivative with a suitable cyclizing agent.

Quantitative Data for Synthesis

The following table summarizes quantitative data from a representative synthetic method for this compound.

ParameterValueReference
Starting Materials 4-(4-nitrophenyl)morpholine (B78992), Sodium Chlorite (B76162), Acetic Acid[1]
Solvent Acetonitrile (B52724)[1]
Reaction Temperature Not specified[1]
Reaction Time Not specified[1]
Yield Good[1]
Purity Not specified[1]

Note: The term "good yield" is as stated in the source and is not more precisely quantified.

Experimental Protocol: Synthesis of this compound

A facile and economically efficient process has been developed for the preparation of this intermediate.[1]

Materials:

  • 4-chloronitrobenzene

  • Morpholine

  • Sodium chlorite

  • Acetic acid

  • Acetonitrile

Procedure:

  • 4-(4-nitrophenyl)morpholine is synthesized by condensing 4-chloronitrobenzene and morpholine.

  • The resulting 4-(4-nitrophenyl)morpholine is then oxidized using sodium chlorite in the presence of acetic acid in acetonitrile to yield this compound.[1]

Reduction of this compound to 4-(4-Aminophenyl)morpholin-3-one

The subsequent step involves the reduction of the nitro group of this compound to an amine, yielding 4-(4-aminophenyl)morpholin-3-one, another crucial intermediate in the Rivaroxaban synthesis. Catalytic hydrogenation is a commonly employed method for this transformation.

Quantitative Data for Reduction

The following table presents a comparison of different methods for the reduction of this compound.

ParameterMethod 1Method 2
Catalyst Palladium on Carbon (Pd/C)Iron (III) catalyst
Reducing Agent Hydrogen gas (H₂)Aqueous hydrazine
Solvent Ethanol (B145695)Not specified
Reaction Temperature 80 °CNot specified
Yield 93%Not specified
Reference [2][1]
Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (5%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Suspend 60 g of 4-(4-nitrophenyl)-3-morpholinone in 480 g of ethanol.

  • Add 3 g of 5% palladium on activated carbon to the suspension.

  • The reaction mixture is subjected to a hydrogen atmosphere at 5 bar and heated to 80°C for one hour.

  • After the hydrogenation is complete, the suspension is mixed with 80 g of ethanol and 270 g of water and heated to 40°C.

  • The catalyst is removed by filtration.

  • The resulting solution is concentrated under reduced pressure.

  • The remaining solid is dried under vacuum at 50°C to a constant weight to yield 48.4 g (93% of theory) of 4-(4-aminophenyl)-3-morpholinone as a white to slightly reddish solid.[2]

Subsequent Steps to Rivaroxaban

The journey from 4-(4-aminophenyl)morpholin-3-one to Rivaroxaban involves the construction of the oxazolidinone ring and a final acylation step.

Rivaroxaban_Final_Steps Amine_Intermediate 4-(4-Aminophenyl)morpholin-3-one Amino_alcohol (S)-4-(4-((3-amino-2-hydroxypropyl)amino)phenyl)morpholin-3-one Amine_Intermediate->Amino_alcohol Reaction with epoxide Epoxide (R)-epichlorohydrin or equivalent Epoxide->Amino_alcohol Oxazolidinone_Intermediate (S)-4-(4-(5-(aminomethyl)-2- oxooxazolidin-3-yl)phenyl)morpholin-3-one Amino_alcohol->Oxazolidinone_Intermediate Cyclization Cyclizing_agent e.g., bis(trichloromethyl)carbonate Cyclizing_agent->Oxazolidinone_Intermediate Rivaroxaban Rivaroxaban Oxazolidinone_Intermediate->Rivaroxaban Acylation Acylating_Agent 5-Chlorothiophene-2- carbonyl chloride Acylating_Agent->Rivaroxaban

Figure 2: Key transformations from the amine intermediate to Rivaroxaban.

A reported synthesis involves the reaction of 4-(4-aminophenyl)-3-morpholinone with (R)-epichlorohydrin, followed by amination to yield the key intermediate (S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone.[3] This intermediate is then acylated with methyl 5-chlorothiophene-2-carboxylate and cyclized with bis(trichloromethyl)carbonate to afford Rivaroxaban with an overall yield of about 58%.[3]

Conclusion

This compound is an indispensable intermediate in the synthesis of Rivaroxaban. Its efficient preparation and subsequent high-yielding reduction to 4-(4-aminophenyl)morpholin-3-one are crucial for the economic viability and large-scale production of this vital anticoagulant. The methodologies and data presented in this guide offer valuable insights for researchers and professionals engaged in the synthesis and development of Rivaroxaban and related pharmaceutical compounds. Further research into optimizing these synthetic steps, with a focus on green chemistry principles and improved process efficiency, will continue to be a significant area of interest in pharmaceutical manufacturing.

References

Technical Guide: 4-(4-Nitrophenyl)morpholin-3-one - Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the stability, of 4-(4-nitrophenyl)morpholin-3-one. This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant Rivaroxaban.[1][2] The information presented herein is intended to support research and development activities by providing key data and established experimental protocols.

Core Properties

This compound is a solid organic compound that typically appears as a white to off-white or yellow crystalline powder and is odorless.[3] It is stable under recommended storage conditions, which are in a dry, sealed container at room temperature.[4]

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₄[3][5]
Molecular Weight 222.20 g/mol [6]
Melting Point 152-156°C[3]
Boiling Point 516.802°C at 760 mmHg (Predicted)[3][5]
Density 1.379 g/cm³[3]
Appearance White or off-white powder or crystalline powder, odorless[3]
Solubility Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water[3]
Storage Temperature Room Temperature[4]

Experimental Protocols

Detailed methodologies for the synthesis and subsequent reduction of this compound are outlined below. These protocols are based on established procedures in the scientific literature.

Synthesis of this compound from 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

This protocol details a ring-closure reaction to form the morpholin-3-one (B89469) ring.[1]

Materials:

  • 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

  • Potassium carbonate

  • Acetonitrile

Procedure:

  • A mixture of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide and potassium carbonate is prepared in acetonitrile.

  • The mixture is heated to reflux.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled.

  • The product, this compound, is then isolated.

Reduction of this compound to 4-(4-Aminophenyl)morpholin-3-one (B139978)

This protocol describes the hydrogenation of the nitro group to an amine.[1][7]

Materials:

  • This compound

  • Palladium on activated charcoal (5%)

  • Water or aqueous acetic acid

  • Hydrogen gas

Procedure:

  • Suspend 6.7 g of this compound in 60 g of water.

  • Add 340 mg of a 5% palladium on activated charcoal catalyst.

  • Heat the mixture to 90°C in a Parr pressure apparatus with stirring.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress. The reaction is typically complete in 1.5 to 2 hours.

  • After completion, cool the mixture to room temperature and depressurize the apparatus.

  • Add 100 ml of ethyl acetate (B1210297) to the resulting suspension.

  • The product, 4-(4-aminophenyl)morpholin-3-one, can then be isolated from the mixture.

Synthetic Pathway Visualization

The following diagram illustrates the synthetic route from 4-nitroaniline (B120555) to 4-(4-aminophenyl)morpholin-3-one, highlighting the role of this compound as a key intermediate.

Synthesis_Pathway cluster_0 Synthesis of this compound cluster_1 Reduction to Amine 4-Nitroaniline 4-Nitroaniline Intermediate_Amide 2-(2-Chloroethoxy)-N- (4-nitrophenyl)acetamide 4-Nitroaniline->Intermediate_Amide Toluene 2-(2-Chloroethoxy)acetyl_chloride 2-(2-Chloroethoxy) acetyl chloride 2-(2-Chloroethoxy)acetyl_chloride->Intermediate_Amide Target_Compound 4-(4-Nitrophenyl) morpholin-3-one Intermediate_Amide->Target_Compound K₂CO₃, Acetonitrile (Ring Closure) Reduced_Product 4-(4-Aminophenyl) morpholin-3-one Target_Compound->Reduced_Product H₂, Pd/C (Hydrogenation)

Caption: Synthetic pathway of 4-(4-aminophenyl)morpholin-3-one.

References

Navigating the Safety Profile of 4-(4-Nitrophenyl)morpholin-3-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] Adherence to strict safety protocols is paramount when handling this compound to mitigate potential risks. This document summarizes the available safety data, outlines handling procedures, and provides emergency measures.

GHS Hazard Classification and Statements

The Globally Harmonized System (GHS) classification for this compound presents some inconsistencies across different suppliers. While some sources indicate that the compound does not meet GHS hazard criteria in a majority of reports, others assign specific hazard classifications.[4] Researchers should therefore handle this chemical with a degree of caution, assuming a conservative risk assessment.

The most frequently cited GHS classifications and associated hazard statements are summarized below.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed[4][5]
Skin Corrosion/IrritationCategory 2H315Causes skin irritation[5]
Serious Eye Damage/Eye IrritationCategory 2AH319Causes serious eye irritation
Specific target organ toxicity, single exposure; Respiratory tract irritationCategory 3H335May cause respiratory irritation[5]

Note: The GHS classification information is based on aggregated data and may vary between suppliers. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the vendor before handling the compound.

Precautionary Measures and Handling

Strict adherence to the following precautionary statements is essential for the safe handling of this compound.

Table 2: Precautionary Statements for this compound

TypeCodePrecautionary Statement
PreventionP261Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
PreventionP264Wash hands thoroughly after handling.
PreventionP270Do not eat, drink or smoke when using this product.
PreventionP271Use only outdoors or in a well-ventilated area.
PreventionP280Wear protective gloves/protective clothing/eye protection/face protection.[5]
ResponseP301+P317IF SWALLOWED: Get medical help.[4]
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.[4]
ResponseP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
ResponseP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
ResponseP317Get medical help.[4]
ResponseP321Specific treatment (see supplemental first aid instruction on this label).[4]
ResponseP330Rinse mouth.[4]
ResponseP362+P364Take off contaminated clothing and wash it before reuse.[4]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.
StorageP405Store locked up.
DisposalP501Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Toxicity Data

A thorough review of publicly available safety literature and supplier documentation did not yield specific quantitative toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound. Furthermore, detailed experimental protocols for acute or chronic toxicity studies were not found. The absence of this data necessitates a cautious approach to handling, treating the compound as potentially harmful upon ingestion, skin contact, and inhalation, as indicated by the assigned H-statements.

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Disposal cluster_emergency Emergency Procedures b1 Review SDS and Conduct Risk Assessment b2 Prepare Engineering Controls (Fume Hood) b1->b2 b3 Don Appropriate PPE (Gloves, Goggles, Lab Coat) b2->b3 c1 Receive and Inspect Chemical Container b3->c1 c2 Transport to Designated Work Area c1->c2 c3 Weigh and Handle Compound in Fume Hood c2->c3 c4 Perform Experiment c3->c4 d1 Decontaminate Work Area c4->d1 d2 Segregate Waste (Solid & Liquid) d1->d2 d3 Dispose of Waste via Approved Procedures d2->d3 d4 Doff and Dispose of Contaminated PPE d3->d4 e1 Skin Contact: Wash with soap and water e2 Eye Contact: Rinse with water for 15 min e3 Inhalation: Move to fresh air e4 Ingestion: Seek immediate medical attention

References

Synthesis of 4-(4-Nitrophenyl)morpholine: A Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis and characterization of 4-(4-nitrophenyl)morpholine (B78992), a key intermediate in the development of various pharmaceutical compounds. Its versatile structure, featuring a morpholine (B109124) ring attached to a nitrophenyl group, makes it a valuable building block in organic synthesis. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Introduction

4-(4-Nitrophenyl)morpholine is a crucial precursor in the synthesis of a range of biologically active molecules.[1] It serves as a foundational component for creating more complex chemical entities with desired therapeutic properties.[1] A significant application of this compound is in the synthesis of 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the anticoagulant drug Rivaroxaban.[2][3] The morpholine moiety can influence the pharmacokinetic properties of a drug candidate, while the nitro group provides a reactive handle for further chemical transformations, most commonly reduction to an aniline (B41778) derivative.

Synthetic Methodologies

The primary route for synthesizing 4-(4-nitrophenyl)morpholine involves the nucleophilic aromatic substitution (SNAr) reaction between a halo-substituted nitrobenzene (B124822) and morpholine. The most common starting materials are 4-fluoronitrobenzene and 4-chloronitrobenzene.

Nucleophilic Aromatic Substitution

The synthesis of 4-(4-nitrophenyl)morpholine and its thiomorpholine (B91149) analogue can be achieved by reacting a halo-substituted nitrobenzene with the corresponding cyclic amine in the presence of a base.[4] The reaction with 4-fluoronitrobenzene is often preferred due to the higher reactivity of the fluorine leaving group in SNAr reactions.

A common procedure involves heating 4-fluoronitrobenzene with morpholine in a suitable solvent, such as acetonitrile (B52724), with a base like triethylamine (B128534) to neutralize the hydrofluoric acid formed during the reaction.[4] Alternatively, 4-chloronitrobenzene can be used, often requiring harsher reaction conditions.[2][4]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 4-(4-nitrophenyl)morpholine and its subsequent conversion to a key pharmacologically relevant intermediate.

Synthesis of 4-(4-Nitrophenyl)morpholine from 4-Chloronitrobenzene

This protocol describes the condensation of 4-chloronitrobenzene with morpholine.[2]

Materials:

  • 4-Chloronitrobenzene

  • Morpholine

Procedure:

  • A mixture of 4-chloronitrobenzene and morpholine is heated.

  • The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the product.

  • An excellent yield of 4-(4-nitrophenyl)morpholine can be obtained through this method.[2][3]

Synthesis of 4-(4-Nitrophenyl)thiomorpholine from 4-Fluoronitrobenzene

This protocol details the synthesis of the thiomorpholine analogue, which follows a similar principle.[4]

Materials:

  • Thiomorpholine (1 mL, 10 mmol)

  • Triethylamine (7 mL, 50 mmol)

  • 4-Fluoronitrobenzene (10 mmol)

  • Acetonitrile (15 mL)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

Procedure:

  • In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine and triethylamine.

  • Add a solution of 4-fluoronitrobenzene in acetonitrile to the flask.

  • Stir the reaction mixture and heat it to 85 °C for 12 hours.[4]

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the aqueous mixture with ethyl acetate (3 x 60 mL).[4]

  • Combine the organic phases and dry them over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.[4]

Conversion to 4-(4-Aminophenyl)morpholin-3-one

A primary application of 4-(4-nitrophenyl)morpholine is its conversion to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for Rivaroxaban.[2][3] This transformation involves two main steps: oxidation of the morpholine ring and reduction of the nitro group.

Oxidation to 4-(4-Nitrophenyl)morpholin-3-one

Materials:

  • 4-(4-Nitrophenyl)morpholine (20.8 g, 0.1 mol)

  • Acetic acid (1.8 g, 0.03 mol)

  • Acetonitrile (200 mL)

  • Sodium chlorite (B76162) (>80%, 33.8 g, 0.3 mol)

  • Water (65 mL)

  • Aqueous saturated sodium sulfite

Procedure:

  • In a 1000 mL three-port round-bottom flask, dissolve 4-(4-nitrophenyl)morpholine and acetic acid in acetonitrile and heat to 50°C.[2]

  • Prepare a solution of sodium chlorite in water and add it dropwise to the reaction mixture over 20 minutes.[2]

  • Monitor the reaction by TLC or HPLC until completion (approximately 2.5 hours).[2]

  • Quench the reaction with an aqueous saturated solution of sodium sulfite.[2]

  • Separate the organic layer to isolate the product.[2]

Reduction to 4-(4-Aminophenyl)morpholin-3-one

Materials:

  • This compound (11.1 g, 0.05 mol)

  • Ethanol (150 mL)

  • Anhydrous ferric chloride (1.215 g, 7.5 mmol)

  • Activated carbon (5 g)

  • Hydrazine (B178648) hydrate (B1144303) (80% aqueous solution, 15.6 g, 0.25 mol)

  • Acetonitrile

Procedure:

  • To a solution of this compound in ethanol, add anhydrous ferric chloride and activated carbon.[2]

  • Heat the mixture to reflux.

  • Add hydrazine hydrate dropwise over 1 hour.[2]

  • Monitor the reaction by TLC or HPLC until completion (approximately 2 hours).[2]

  • Filter to remove the charcoal.

  • Concentrate the solution on a rotary evaporator.

  • Recrystallize the residue from acetonitrile to obtain the pure product.[2]

Quantitative Data

The following tables summarize the key quantitative data for the synthesized compounds.

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)
4-(4-Nitrophenyl)morpholineC₁₀H₁₂N₂O₃208.22151-154-
4-(4-Nitrophenyl)thiomorpholineC₁₀H₁₂N₂O₂S224.2814295
This compoundC₁₀H₁₀N₂O₄222.20-97.7

Table 2: Spectroscopic Data for 4-(4-Nitrophenyl)thiomorpholine [4]

Data TypeValues
¹H NMR (402 MHz, CDCl₃)δ 8.08 (m, 2H), 6.75 (m, 2H), 3.82 (m, 4H), 2.68 (m, 4H) ppm
¹³C NMR (101 MHz, CDCl₃)δ 153.5, 138.1, 126.2, 112.8, 50.3, 25.8 ppm
HRMS (EI⁺)m/z 224.061650, calculated for [C₁₀H₁₂N₂O₂S]⁺ 224.061400

Visualization of Synthetic Workflow

The following diagrams illustrate the synthetic pathways described in this guide.

SynthesisWorkflow cluster_synthesis Synthesis of 4-(4-Nitrophenyl)morpholine A 4-Halonitrobenzene C 4-(4-Nitrophenyl)morpholine A->C + Morpholine, Base, Heat B Morpholine B->C

Caption: Synthesis of 4-(4-Nitrophenyl)morpholine.

RivaroxabanPrecursorWorkflow cluster_conversion Conversion to Rivaroxaban Intermediate D 4-(4-Nitrophenyl)morpholine E This compound D->E Oxidation (Sodium Chlorite) F 4-(4-Aminophenyl)morpholin-3-one E->F Reduction (Hydrazine Hydrate, FeCl₃)

Caption: Synthesis of a key Rivaroxaban precursor.

References

An In-depth Technical Guide on the Reduction of 4-(4-Nitrophenyl)morpholin-3-one to 4-(4-Aminophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of 4-(4-nitrophenyl)morpholin-3-one to its corresponding amino derivative, 4-(4-aminophenyl)morpholin-3-one (B139978), is a critical transformation in synthetic organic chemistry. This reaction is particularly significant in the pharmaceutical industry as 4-(4-aminophenyl)morpholin-3-one serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the anticoagulant drug Rivaroxaban.[1][2][3][4] This technical guide provides a comprehensive overview of the primary synthetic methodologies for this reduction, focusing on catalytic hydrogenation and chemical reduction techniques. Detailed experimental protocols, comparative data, and process visualizations are presented to aid researchers in the selection and optimization of the most suitable method for their specific needs.

Core Reduction Methodologies

The conversion of the nitro group in this compound to an amine is most commonly achieved through two principal routes: catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, clean reaction profile, and the formation of water as the primary byproduct.[5][6] This technique involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

Hydrogen Gas: The most direct approach involves the use of hydrogen gas, often under pressure, to facilitate the reduction. This method is highly effective and can provide excellent yields.

Transfer Hydrogenation: An alternative to using gaseous hydrogen is transfer hydrogenation, where a hydrogen donor molecule, such as ammonium (B1175870) formate, is used to generate hydrogen in situ.[5] This approach can be advantageous from a safety and handling perspective.

Chemical Reduction

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be particularly useful when specific functional groups in the molecule are sensitive to hydrogenation conditions.

Metal-Based Reductants: Reagents like tin(II) chloride have been reported for the reduction of the nitro group in this compound.[7][8]

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst such as ferric chloride, hydrazine hydrate can be an effective reducing agent for this transformation.[4][9]

Comparative Data of Reduction Methodologies

The selection of a reduction method often depends on factors such as yield, reaction conditions, cost, and scalability. The following table summarizes quantitative data from various reported protocols for the synthesis of 4-(4-aminophenyl)morpholin-3-one.

MethodCatalyst/ReagentSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
Catalytic Hydrogenation (H₂ gas) 5% Pd/CWater9081.5 - 294[7]
Catalytic Hydrogenation (H₂ gas) 5% Pd/CAqueous Acetic Acid (50%)20 - 301Not specified68 (overall)[1]
Catalytic Hydrogenation (H₂ gas) Pd/CEthanol60~4397.8[10]
Catalytic Hydrogenation (H₂ gas) Not specifiedEthyl Acetate (B1210297) / Water65 - 70Not specified985.5 (approx.)[2]
Chemical Reduction Anhydrous Ferric Chloride / Hydrazine Hydrate (80%)EthanolRefluxAtmospheric1 (addition)Not specified[9]
Chemical Reduction Tin(II) ChlorideNot specifiedNot specifiedNot specifiedNot specifiedNot specified[7]
Transfer Hydrogenation Pd/C / Ammonium FormateNot specifiedNot specifiedNot specifiedNot specifiedNot specified[11]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation with Hydrogen Gas in Water[7]

This protocol outlines a cost-effective and environmentally friendly method utilizing water as the solvent.

Materials:

  • This compound (6.7 g)

  • 5% Palladium on activated charcoal (340 mg)

  • Water (60 g)

  • Ethyl acetate (100 ml)

  • Parr pressure apparatus

Procedure:

  • Suspend 6.7 g of this compound in 60 g of water in a Parr pressure apparatus.

  • Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.

  • Seal the apparatus and stir the mixture.

  • Heat the mixture to 90°C.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress (typically complete in 1.5 to 2 hours).

  • After completion, cool the reaction mixture to room temperature and depressurize the apparatus.

  • Add 100 ml of ethyl acetate to the resulting suspension.

  • Filter the mixture to remove the catalyst.

  • Separate the organic phase and concentrate under reduced pressure to obtain 4-(4-aminophenyl)morpholin-3-one. The reported yield is 5.4 g (94%).

Protocol 2: Catalytic Hydrogenation with Hydrogen Gas in Aqueous Acetic Acid[1]

This method utilizes aqueous acetic acid as the solvent and operates at a lower temperature and pressure.

Materials:

  • This compound

  • 5% Palladium on carbon catalyst

  • Aqueous acetic acid (50%)

  • 2-Propanol

  • Hydrogen gas

Procedure:

  • Dissolve this compound in 50% aqueous acetic acid (10 ml/g of substrate).

  • Add the 5% palladium on carbon catalyst.

  • Carry out the hydrogenation at 20-30°C under a hydrogen overpressure of 1-5 bar (1 bar is often sufficient).

  • Monitor the reaction until the starting material is consumed.

  • Filter off the catalyst.

  • Change the solvent to 2-propanol by distillation.

  • Crystallize the product from 2-propanol to obtain 4-(4-aminophenyl)morpholin-3-one.

Protocol 3: Chemical Reduction with Hydrazine Hydrate[9]

This protocol provides a non-hydrogenation alternative for the reduction.

Materials:

  • This compound (11.1 g, 0.05 mol)

  • Ethanol (150 ml)

  • Anhydrous ferric chloride (1.215 g, 7.5 mmol)

  • Activated carbon (5 g)

  • Hydrazine hydrate (80% aqueous solution, 15.6 g, 0.25 mol)

Procedure:

  • To a solution of 11.1 g of this compound in 150 ml of ethanol, add 1.215 g of anhydrous ferric chloride and 5 g of activated carbon.

  • Heat the reaction mixture to reflux.

  • Add 15.6 g of 80% aqueous hydrazine hydrate dropwise over 1 hour.

  • After the addition is complete, continue refluxing and monitor the reaction progress.

  • Upon completion, cool the reaction mixture and filter to remove the solid catalyst and activated carbon.

  • Concentrate the filtrate under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one.

Process Visualization

The following diagrams illustrate the chemical transformation and a general experimental workflow for the catalytic hydrogenation process.

G cluster_reaction Chemical Reaction start This compound end 4-(4-Aminophenyl)morpholin-3-one start->end Reduction reagents Reducing Agent (e.g., H₂, Pd/C) reagents->end

Caption: Chemical transformation from nitro to amino compound.

G start Start: This compound, Solvent, Catalyst reaction Reaction Vessel: - Set Temperature - Apply Pressure (if needed) - Stir start->reaction monitoring Reaction Monitoring (e.g., TLC, HPLC) reaction->monitoring workup Work-up: - Catalyst Filtration - Phase Separation (if applicable) monitoring->workup Reaction Complete purification Purification: - Crystallization - Chromatography workup->purification product Final Product: 4-(4-Aminophenyl)morpholin-3-one purification->product

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The reduction of this compound to 4-(4-aminophenyl)morpholin-3-one is a well-established and crucial step in the synthesis of important pharmaceutical compounds. Catalytic hydrogenation, particularly with palladium on carbon, offers high yields and clean conversions, with options for using either hydrogen gas or a transfer hydrogenation reagent. Chemical reduction methods provide viable alternatives, especially when avoiding high-pressure equipment or in the presence of other reducible functional groups. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and safety protocols. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals to make informed decisions and efficiently execute this key chemical transformation.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one from p-Nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Nitrophenyl)morpholin-3-one is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. Its preparation is a critical step for drug development and manufacturing professionals. This document provides a detailed protocol for the synthesis of this compound starting from p-nitroaniline. The described method is a robust two-step, one-pot procedure involving an initial N-acylation followed by an intramolecular cyclization. This process is efficient and suitable for laboratory-scale synthesis.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagents and Materials

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity (per 10 mmol p-nitroaniline)Role
p-NitroanilineC₆H₆N₂O₂138.121.38 g (10 mmol)Starting Material
2-(2-Chloroethoxy)acetyl chlorideC₄H₆Cl₂O₂157.00~1.73 g (11 mmol)Acylating Agent
Toluene (B28343)C₇H₈92.1450 mLSolvent (Acylation)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21~2.07 g (15 mmol)Base (Cyclization)
Acetonitrile (B52724)C₂H₃N41.0550 mLSolvent (Cyclization)
Ethyl AcetateC₄H₈O₂88.11As neededExtraction Solvent
WaterH₂O18.02As neededWashing/Quenching

Table 2: Reaction Parameters and Product Characterization

ParameterValueReference
N-Acylation Step
Reaction TemperatureAmbient Temperature[1]
Reaction Time1-2 hours[1]
Cyclization Step
Reaction TemperatureReflux (approx. 82°C)[1]
Reaction Time4-6 hours[2]
Product Information
Product NameThis compound
CAS Number446292-04-2
Molecular FormulaC₁₀H₁₀N₂O₄
Molecular Weight222.20 g/mol
AppearancePale yellow solid[3]
Yield>90% (for cyclization step)[1]
Purity (HPLC)>98%[3]

Experimental Workflow

The synthesis follows a two-step pathway starting from p-nitroaniline. The first step is the N-acylation with 2-(2-chloroethoxy)acetyl chloride to form an amide intermediate. The second step is a base-mediated intramolecular cyclization to yield the final product.

Figure 1: Reaction workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from p-nitroaniline in a one-pot procedure.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel

  • Heating mantle

  • p-Nitroaniline

  • 2-(2-Chloroethoxy)acetyl chloride

  • Toluene (anhydrous)

  • Potassium carbonate (anhydrous)

  • Acetonitrile

  • Standard laboratory glassware for work-up and purification

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure:

Step 1: N-Acylation of p-Nitroaniline

  • To a dry three-neck round-bottom flask, add p-nitroaniline (1.38 g, 10 mmol) and anhydrous toluene (50 mL).

  • Stir the mixture at room temperature to achieve a suspension.

  • Slowly add 2-(2-chloroethoxy)acetyl chloride (1.73 g, 11 mmol, 1.1 eq) dropwise to the suspension over 15-20 minutes using a dropping funnel. An exothermic reaction may be observed. Maintain the temperature below 30°C if necessary using a water bath.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-nitroaniline is consumed. The formation of the intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, will be observed.[1]

Step 2: Intramolecular Cyclization

  • Once the N-acylation is complete, add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 eq) and acetonitrile (50 mL) to the reaction flask.

  • Heat the mixture to reflux (approximately 82°C) with vigorous stirring.[1]

  • Maintain the reflux for 4-6 hours. Monitor the cyclization reaction by TLC, observing the disappearance of the intermediate and the formation of the product.[2]

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Product Isolation and Purification

  • Filter the cooled reaction mixture to remove inorganic salts (potassium carbonate and potassium chloride).

  • Wash the solid residue with a small amount of fresh toluene or acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • To the crude solid, add water (50 mL) and stir for 30 minutes to form a slurry.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with water (2 x 20 mL) to remove any remaining water-soluble impurities.

  • Dry the collected pale yellow solid in a vacuum oven at 50-60°C to a constant weight.[3]

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 2-(2-Chloroethoxy)acetyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Toluene and acetonitrile are flammable and toxic. Avoid inhalation and contact with skin.

References

Application Notes and Protocols: Oxidation of 4-(4-nitrophenyl)morpholine to 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the preparation of the anticoagulant drug Rivaroxaban.[1][2] The described method focuses on a facile and economically efficient acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine (B78992).

Application Notes

This compound is a crucial building block in the synthesis of various morpholine-based pharmaceuticals.[3][4][5] Its primary significance lies in its role as a precursor to 4-(4-aminophenyl)morpholin-3-one, a key intermediate for the synthesis of Rivaroxaban, an orally active direct factor Xa inhibitor.[1][2][6] Rivaroxaban is widely used for the prevention and treatment of various thromboembolic diseases. The synthesis of high-purity this compound is therefore of considerable interest to the pharmaceutical industry. The protocol detailed below describes a cost-effective and high-yielding process that avoids the use of expensive reagents and complex purification methods like column chromatography.[1][2]

Experimental Protocol

This protocol is adapted from a facile preparation method for this compound.[1]

Objective: To synthesize this compound via the selective oxidation of 4-(4-nitrophenyl)morpholine.

Materials:

  • 4-(4-Nitrophenyl)morpholine

  • Acetic acid

  • Sodium chlorite (B76162) (>80%)

  • Acetonitrile

  • Saturated aqueous sodium sulfite (B76179) solution

  • Water

  • Three-port round-bottom flask

  • Heating mantle with stirrer

  • Dropping funnel

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) for reaction monitoring

Procedure:

  • Reaction Setup: In a 1000 mL three-port round-bottom flask, prepare a solution of 20.8 g (0.1 mol) of 4-(4-nitrophenyl)morpholine and 1.8 g (0.03 mol) of acetic acid in 200 mL of acetonitrile.[1]

  • Heating: Heat the reaction mixture to 50°C with stirring.[1]

  • Addition of Oxidant: In a separate beaker, prepare a solution of 33.8 g (0.3 mol) of sodium chlorite (assay >80%) in 65 mL of water.[1] Add this aqueous sodium chlorite solution dropwise to the heated reaction mixture over a period of 20 minutes.[1] The reaction mixture will progressively change color from brown-red to light yellow.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC. The reaction is typically complete within 2.5 hours.[1]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.[1]

  • Work-up and Isolation: Separate the organic layer. The product can be further purified if necessary. This process has been reported to yield a product with 98% purity as determined by HPLC.[2]

Data Presentation

ParameterValueReference
Starting Material4-(4-Nitrophenyl)morpholine[1]
Oxidizing AgentSodium Chlorite[1][7]
CatalystAcetic Acid[1]
SolventAcetonitrile[1][7]
Reaction Temperature50°C[1]
Reaction Time2.5 hours[1]
Reported Yield86%[2]
Reported Purity (HPLC)98%[2]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Oxidation Reaction cluster_workup Work-up and Isolation A Dissolve 4-(4-nitrophenyl)morpholine and acetic acid in acetonitrile B Heat mixture to 50°C A->B D Add sodium chlorite solution dropwise over 20 min B->D C Prepare aqueous solution of sodium chlorite C->D E Monitor reaction by TLC/HPLC (approx. 2.5 hours) D->E F Quench reaction with saturated aqueous sodium sulfite E->F G Separate the organic layer F->G H Obtain this compound G->H

Caption: Workflow for the oxidation of 4-(4-nitrophenyl)morpholine.

References

Synthesis of 4-(4-Nitrophenyl)morpholin-3-one via Condensation-Cyclization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the preparation of various pharmaceutical compounds. The synthesis is achieved through a condensation reaction followed by an oxidation or cyclization step, which can be considered an overall condensation-cyclization process.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is a critical step in the manufacturing of several active pharmaceutical ingredients. This document outlines two primary synthetic routes, providing detailed protocols and quantitative data to ensure reproducibility and scalability in a research and development setting.

Synthetic Pathways

Two main pathways for the synthesis of this compound are described:

These routes offer flexibility in starting material selection and process conditions.

Experimental Protocols

Route A: Condensation of p-Halonitrobenzene and Morpholine followed by Oxidation

This route is a widely employed method for the synthesis of this compound.

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine

This step involves a nucleophilic aromatic substitution reaction.

  • Reaction: p-Halonitrobenzene (e.g., 4-chloronitrobenzene) is reacted with morpholine.

  • Protocol: A detailed protocol for this condensation reaction is outlined in various literature sources.[1]

Step 2: Oxidation of 4-(4-Nitrophenyl)morpholine to this compound

The second step involves the selective oxidation of the morpholine ring.

  • Reaction: The methylene (B1212753) group adjacent to the nitrogen atom of the morpholine ring in 4-(4-nitrophenyl)morpholine is oxidized to a carbonyl group.

  • Protocol:

    • To a reaction flask, add 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate (B84403) dihydrate, and 300 mL of acetonitrile.[2]

    • Heat the mixture to 40°C.[2]

    • Prepare a solution of 16.9 g (0.15 mol) of 80% sodium chlorite (B76162) in 65 mL of water.[2]

    • Slowly add the sodium chlorite solution to the reaction mixture over approximately 10 minutes.[2]

    • Maintain the reaction temperature at 40°C and stir for 6 hours.[2]

    • Monitor the reaction progress by HPLC.[2]

    • Upon completion, allow the mixture to stand and separate the layers. Collect the organic phase.[2]

    • Extract the aqueous phase twice with 70 mL of ethyl acetate (B1210297) each time.[2]

    • Combine all organic phases and dry over anhydrous sodium sulfate.[2]

    • Concentrate the solution under reduced pressure to obtain a pale yellow solid.[2]

    • Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir well for 20 minutes for purification.[2]

    • Filter the solid to obtain the final product.[2]

Route B: N-Arylation of Morpholin-3-one

This method provides a more direct approach to the target molecule.

  • Reaction: Morpholin-3-one is deprotonated with a strong base, followed by reaction with 4-fluoronitrobenzene.[3]

  • Protocol:

    • Deprotonate morpholin-3-one using sodium hydride.[3]

    • React the resulting anion with 4-fluoronitrobenzene to yield 4-(4-nitrophenyl)-3-morpholinone.[3]

Data Presentation

The following table summarizes the quantitative data for the oxidation step in Route A.

ParameterValueReference
Starting Material4-(4-Nitrophenyl)morpholine[2]
Oxidizing AgentSodium Chlorite[2]
Molar Ratio (Substrate:Oxidant)1:3[2]
SolventAcetonitrile/Water[2]
Temperature40°C[2]
Reaction Time6 hours[2]
Yield97.7%[2]
Purity (HPLC)98.3%[2]

Visualizations

Reaction Scheme

Reaction_Scheme cluster_route_a Route A cluster_route_b Route B p_halonitrobenzene p-Halonitrobenzene intermediate 4-(4-Nitrophenyl)morpholine p_halonitrobenzene->intermediate Condensation morpholine Morpholine morpholine->intermediate product_a This compound intermediate->product_a Oxidation morpholin_3_one Morpholin-3-one product_b This compound morpholin_3_one->product_b N-Arylation fluoronitrobenzene 4-Fluoronitrobenzene fluoronitrobenzene->product_b

Caption: Synthetic routes to this compound.

Experimental Workflow for Oxidation (Route A, Step 2)

Workflow start Start reactants Mix 4-(4-Nitrophenyl)morpholine, Sodium Dihydrogen Phosphate Dihydrate, and Acetonitrile start->reactants heat Heat to 40°C reactants->heat add_oxidant Add Aqueous Sodium Chlorite Solution heat->add_oxidant react Stir at 40°C for 6 hours add_oxidant->react monitor Monitor by HPLC react->monitor separate Separate Organic and Aqueous Layers monitor->separate Reaction Complete extract Extract Aqueous Layer with Ethyl Acetate separate->extract dry Dry Combined Organic Phases extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Slurrying in Petroleum Ether/Ethyl Acetate concentrate->purify end End Product purify->end

Caption: Experimental workflow for the oxidation of 4-(4-Nitrophenyl)morpholine.

References

Application Note: A Facile and Efficient Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(4-Nitrophenyl)morpholin-3-one is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban.[1][2] Its preparation is a critical step in the overall synthetic route of these therapeutic agents. This document outlines a detailed experimental procedure for the synthesis of this compound via a facile and economically efficient acid-catalyzed selective oxidation of 4-(4-nitrophenyl)morpholine (B78992).[1][3] This method utilizes inexpensive sodium chlorite (B76162) as the sole oxidant, offering a significant advantage over other synthetic strategies.[3] Alternative synthetic routes include condensation-cyclization reactions and the nitration of 4-phenylmorpholin-3-one.[2][4]

Chemical Reaction

The overall reaction involves two main steps: the condensation of 4-chloronitrobenzene with morpholine (B109124) to yield 4-(4-nitrophenyl)morpholine, followed by the selective oxidation of the morpholine ring to afford the desired product, this compound.[1][3]

Step 1: Synthesis of 4-(4-Nitrophenyl)morpholine

4-Chloronitrobenzene + Morpholine → 4-(4-Nitrophenyl)morpholine

Step 2: Synthesis of this compound

4-(4-Nitrophenyl)morpholine + Sodium Chlorite/Acetic Acid → this compound

Experimental Protocol

This protocol details the synthesis of this compound from 4-(4-nitrophenyl)morpholine, which can be prepared from 4-chloronitrobenzene and morpholine.[3]

Materials and Reagents:

  • 4-(4-Nitrophenyl)morpholine

  • Sodium chlorite (NaClO2, >80%)

  • Acetic acid (CH3COOH)

  • Acetonitrile (CH3CN)

  • Water (H2O)

  • Saturated aqueous sodium sulfite (B76179) (Na2SO3) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Petroleum ether

  • Ethyl acetate (B1210297)

Equipment:

  • 1000 mL three-port round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

  • Thin-layer chromatography (TLC) plates and chamber

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Reaction Setup: In a 1000 mL three-port round-bottom flask, dissolve 20.8 g (0.1 mol) of 4-(4-nitrophenyl)morpholine and 1.8 g (0.03 mol) of acetic acid in 200 mL of acetonitrile.[3]

  • Heating: Heat the solution to 50°C with stirring.[3]

  • Addition of Oxidant: Prepare a solution of 33.8 g (0.3 mol) of sodium chlorite (>80%) in 65 mL of water. Add this solution dropwise to the reaction mixture over a period of 20 minutes. The reaction mixture will gradually turn from brown-red to light yellow.[3]

  • Reaction Monitoring: Monitor the progress of the reaction using TLC and HPLC. The reaction is typically complete within 2.5 hours.[3]

  • Quenching the Reaction: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium sulfite.[3]

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure using a rotary evaporator to obtain a pale yellow solid.[5]

  • Purification: To the solid residue, add 240 mL of a mixed organic solvent (petroleum ether: ethyl acetate = 5:1) and stir for 20 minutes.[5]

  • Isolation of Product: Filter the resulting solid, wash it with the solvent mixture, and dry it to obtain the final product, this compound, as a light yellow powder.[5]

Data Presentation

ParameterValueReference
Starting Material4-(4-Nitrophenyl)morpholine[3]
ProductThis compound[3]
Molecular FormulaC10H10N2O4[6]
Molecular Weight222.20 g/mol [6][7]
AppearanceLight yellow solid/powder[5][6]
Yield97.7%[5]
HPLC Purity98.3%[5]
Melting Point114°C[8]
Boiling Point516.802 °C at 760 mmHg[9]
SolubilitySlightly soluble in Chloroform and Methanol[9]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_workup Workup and Purification start Dissolve 4-(4-nitrophenyl)morpholine and acetic acid in acetonitrile heat Heat to 50°C start->heat add_oxidant Add sodium chlorite solution dropwise heat->add_oxidant react Monitor reaction by TLC/HPLC (2.5h) add_oxidant->react quench Quench with saturated aqueous sodium sulfite react->quench separate Separate organic layer quench->separate dry Dry over anhydrous sodium sulfate separate->dry concentrate Concentrate under reduced pressure dry->concentrate purify Stir solid in petroleum ether/ethyl acetate concentrate->purify isolate Filter and dry the final product purify->isolate

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

logical_relationship cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products reactant1 4-(4-Nitrophenyl)morpholine process Oxidation in Acetonitrile at 50°C reactant1->process reactant2 Sodium Chlorite reactant2->process reactant3 Acetic Acid reactant3->process product This compound process->product

Caption: Logical relationship of reactants, process, and product in the synthesis.

References

Application Notes and Protocols for the Characterization of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural characterization and purity assessment of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals, including the anticoagulant drug Rivaroxaban.[1]

Compound Information

ParameterValue
Chemical Name This compound
CAS Number 446292-04-2[2]
Molecular Formula C₁₀H₁₀N₂O₄[2]
Molecular Weight 222.20 g/mol [3]
Appearance Yellow Solid[1]
IUPAC Name This compound[4]

Analytical Techniques for Characterization

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and purity determination of this compound. These methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for determining the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method is typically employed.

Table 1: HPLC Method Parameters

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water (Gradient or Isocratic)
For MS compatibility, replace acidic modifiers with 0.1% formic acid.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature Ambient or 30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.30d2HAr-H (ortho to NO₂)
~7.80d2HAr-H (meta to NO₂)
~4.20t2HO-CH₂
~3.85t2HN-CH₂
~3.60s2HC(=O)-CH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmAssignment
~168C=O
~147Ar-C (ipso to NO₂)
~145Ar-C (ipso to Morpholine)
~125Ar-CH (ortho to NO₂)
~120Ar-CH (meta to NO₂)
~68O-CH₂
~50N-CH₂
~45C(=O)-CH₂
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to provide information about its fragmentation pattern, which aids in structural confirmation.

Table 4: Mass Spectrometry Data

ParameterValue
Ionization Mode Electrospray Ionization (ESI) - Positive
Molecular Ion [M+H]⁺ m/z 223.07
Predicted Major Fragments m/z 193, 177, 165, 149, 121, 105, 91, 77
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.

Table 5: FTIR Spectroscopic Data

Wavenumber (cm⁻¹)Functional Group
~1680C=O (Amide) stretch
~1595, 1490C=C (Aromatic) stretch
~1520, 1345N-O (Nitro) asymmetric and symmetric stretch
~1230C-N stretch
~1115C-O-C (Ether) stretch
~850C-H (Aromatic para-disubstituted) bend

Experimental Protocols

HPLC Analysis Protocol

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid (optional, for MS compatibility)

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water in a 60:40 (v/v) ratio. For gradient elution, prepare mobile phase A (water) and mobile phase B (acetonitrile). If MS detection is to be used, add 0.1% formic acid to each mobile phase component.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters in Table 1.

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Calculation: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

NMR Sample Preparation and Analysis Protocol

Objective: To confirm the chemical structure of this compound.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a small vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and interpret the spectra to confirm the structure.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_interpretation Data Interpretation Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS FTIR FTIR Spectroscopy Dissolution->FTIR Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure MS->Structure FTIR->Structure Final_Report Final Characterization Report Purity->Final_Report Structure->Final_Report

Caption: Overall workflow for the characterization of this compound.

hplc_protocol start Start mobile_phase Prepare Mobile Phase (Acetonitrile/Water) start->mobile_phase standard_prep Prepare Standard Solution (1 mg/mL) mobile_phase->standard_prep sample_prep Prepare Sample Solution standard_prep->sample_prep hplc_setup Set HPLC Conditions (C18 column, 1 mL/min, UV 254 nm) sample_prep->hplc_setup injection Inject Standard and Sample hplc_setup->injection data_acq Acquire Chromatograms injection->data_acq analysis Analyze Peak Areas and Calculate Purity data_acq->analysis end End analysis->end

Caption: Step-by-step protocol for HPLC analysis.

nmr_protocol start Start weigh_sample Weigh 5-10 mg of Sample start->weigh_sample dissolve Dissolve in ~0.7 mL of DMSO-d6 weigh_sample->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H and 13C Spectra transfer->acquire process Process Data (FT, Phasing, Baseline) acquire->process interpret Interpret Spectra for Structural Confirmation process->interpret end End interpret->end

Caption: Protocol for NMR sample preparation and analysis.

References

Application Note: HPLC Analysis for Purity Determination of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals.[1][2][3] The described Reverse-Phase HPLC (RP-HPLC) protocol is designed for the accurate determination of purity and the separation of the main compound from potential process-related impurities. This document provides comprehensive experimental procedures, data presentation guidelines, and visual workflows to assist in the seamless implementation of the method in a laboratory setting.

Introduction

This compound is a crucial building block in the development of numerous pharmaceutical agents.[1][2][3] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture, making it the method of choice for this application.[4][5][6] This application note presents a reverse-phase HPLC method utilizing a C18 column for the analysis of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is fundamental for the development of an appropriate analytical method.

PropertyValueReference
Chemical Name This compound[2]
Synonyms 4-(3-Oxo-4-morpholinyl)nitrobenzene, 4-(4-Nitrophenyl)-3-oxomorpholine[2][3]
CAS Number 446292-04-2[1][2]
Molecular Formula C₁₀H₁₀N₂O₄[1][2][7]
Molecular Weight 222.2 g/mol [1][2]
Appearance Off-White to Yellow Solid[1][2]
Solubility Soluble in Methanol, slightly soluble in Chloroform, practically insoluble in water.[1][2][8]
Predicted pKa -4.12 ± 0.20[1][2]

Experimental Protocol: HPLC Purity Analysis

This section provides a detailed protocol for the HPLC analysis of this compound.

Instrumentation and Materials
  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade Acetonitrile (ACN)

  • HPLC grade Methanol (MeOH)

  • HPLC grade water

  • Formic acid (or Phosphoric acid)

  • This compound reference standard and sample

Chromatographic Conditions

The following table outlines the recommended HPLC parameters. These conditions are based on methods for similar nitroaromatic and morpholine-based compounds and may require optimization for specific instrumentation and impurity profiles.[9][10][11][12][13]

ParameterRecommended Condition
Stationary Phase C18, 5 µm, 100 Å, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program See Table Below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes

Mobile Phase Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
17.07030
20.07030
Sample and Standard Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep instrument_setup HPLC Instrument Setup (Method Parameters) start->instrument_setup system_suitability System Suitability Test (Inject Standard) sample_prep->system_suitability instrument_setup->system_suitability sample_analysis Sample Analysis (Inject Sample) system_suitability->sample_analysis If Pass data_acquisition Data Acquisition (Chromatogram) sample_analysis->data_acquisition data_processing Data Processing and Integration data_acquisition->data_processing purity_calculation Purity Calculation (% Area) data_processing->purity_calculation report Generate Report purity_calculation->report end End report->end

Caption: Experimental workflow for HPLC purity analysis.

Logical Relationship of Method Parameters

The selection of HPLC method parameters is interconnected and crucial for achieving a successful separation. The diagram below outlines the logical relationships between these key parameters.

Method_Parameters analyte Analyte Properties (Polarity, pKa) column Stationary Phase (e.g., C18) analyte->column mobile_phase Mobile Phase (Solvent Ratio, pH) analyte->mobile_phase detection Detector Settings (Wavelength) analyte->detection separation Optimal Separation (Resolution, Tailing Factor) column->separation mobile_phase->separation flow_rate Flow Rate flow_rate->separation temperature Column Temperature temperature->separation

Caption: Interrelationship of HPLC method parameters.

Conclusion

The HPLC method detailed in this application note provides a robust starting point for the purity analysis of this compound. The protocol is designed to be clear, concise, and easily adaptable for use in a variety of laboratory settings. By following the outlined procedures and utilizing the provided workflows, researchers, scientists, and drug development professionals can confidently assess the purity of this important pharmaceutical intermediate, ensuring the quality and consistency of their materials. Further method validation should be performed in accordance with the relevant regulatory guidelines.

References

The Pivotal Role of 4-(4-Nitrophenyl)morpholin-3-one in Anticoagulant Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(4-Nitrophenyl)morpholin-3-one is a key chemical intermediate primarily recognized for its critical role in the synthesis of Rivaroxaban, a potent, orally administered direct factor Xa inhibitor.[1] Rivaroxaban is a widely prescribed anticoagulant for the prevention and treatment of thromboembolic diseases.[2] The morpholinone core of this intermediate is a crucial structural motif for the biological activity of Rivaroxaban. This document provides detailed application notes and experimental protocols for the synthesis and subsequent reduction of this compound, presenting a comprehensive guide for researchers and professionals in the field of drug development.

Application Notes

This compound serves as a foundational building block in the multi-step synthesis of Rivaroxaban. Its primary application lies in its conversion to the corresponding amino derivative, 4-(4-aminophenyl)morpholin-3-one (B139978), which is a key precursor for the final drug molecule.[2][3] The nitro group of this compound provides a strategic functional handle that can be reliably reduced to an amine, facilitating subsequent amide bond formation in the Rivaroxaban synthesis pathway.

Beyond its established role in Rivaroxaban synthesis, the unique chemical structure of this compound makes it a versatile intermediate for the exploration of other morpholine-based pharmaceuticals.[1] The nitrophenyl group can be chemically modified to introduce a variety of substituents, allowing for the generation of compound libraries for screening and lead optimization in drug discovery programs.

Data Presentation

The following table summarizes quantitative data from various reported synthetic protocols for the preparation of this compound and its conversion to 4-(4-aminophenyl)morpholin-3-one.

Reaction Step Starting Materials Key Reagents/Catalyst Solvent Yield (%) Reference
Synthesis of this compound4-(4-Nitrophenyl)morpholineSodium Chlorite (B76162), Sodium Dihydrogen Phosphate (B84403) DihydrateAcetonitrile/Water97.7[4]
Synthesis of this compound2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamidePotassium CarbonateAcetonitrileNot specified[3]
Reduction to 4-(4-aminophenyl)morpholin-3-oneThis compoundHydrogen, Palladium on Activated Charcoal (5%)WaterExcellent (not specified)[5]
Reduction to 4-(4-aminophenyl)morpholin-3-oneThis compoundPalladium on Carbon, HydrogenAqueous Acetic Acid68 (overall)[3]
Reduction to 4-(4-aminophenyl)morpholin-3-oneThis compoundG-Cat, R-catEthyl Acetate (B1210297), Methanol, Dichloromethane76[2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation

This protocol is based on the oxidation of 4-(4-Nitrophenyl)morpholine.

Materials:

  • 4-(4-Nitrophenyl)morpholine (0.05 mol, 10.4 g)

  • Sodium Chlorite (80%, 0.15 mol, 16.9 g)

  • Sodium Dihydrogen Phosphate Dihydrate (0.15 mol, 23.4 g)

  • Acetonitrile (300 mL)

  • Water (65 mL)

  • Ethyl Acetate

  • Saturated Sodium Sulfite (B76179) solution

  • Anhydrous Sodium Sulfate

  • Petroleum Ether

Procedure:

  • Prepare an aqueous solution of sodium chlorite by dissolving 16.9 g of 80% sodium chlorite in 65 mL of water.

  • In a reaction flask, combine 10.4 g of 4-(4-Nitrophenyl)morpholine and 23.4 g of sodium dihydrogen phosphate dihydrate with 300 mL of acetonitrile.

  • Heat the mixture to 40°C.

  • Slowly add the prepared sodium chlorite solution to the reaction mixture over approximately 10 minutes.

  • Maintain the reaction at 40°C for 6 hours, monitoring the progress by HPLC.

  • Upon completion, allow the mixture to stand and separate the layers. Collect the organic phase.

  • Extract the aqueous phase twice with 70 mL of ethyl acetate each time.

  • Combine all organic phases and cool in a cold-water bath.

  • Add approximately 100 mL of saturated sodium sulfite aqueous solution and stir for 10 minutes.

  • Separate the layers and extract the aqueous phase twice with 50 mL of ethyl acetate each time.

  • Combine all organic phases and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a pale yellow solid.

  • Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) and stir for 20 minutes.

  • Filter the solid to obtain 10.8 g of this compound as a light yellow powder (Yield: 97.7%).[4]

Protocol 2: Reduction of this compound to 4-(4-aminophenyl)morpholin-3-one

This protocol describes the catalytic hydrogenation of the nitro group.

Materials:

  • This compound (6.7 g)

  • Palladium on Activated Charcoal (5%, 340 mg)

  • Water (60 g)

  • Ethyl Acetate (100 mL)

  • Hydrogen gas

Procedure:

  • Suspend 6.7 g of this compound in 60 g of water in a Parr pressure apparatus.

  • Add 340 mg of a 5% palladium on activated charcoal catalyst to the suspension.

  • Heat the mixture with stirring to 90°C.

  • Apply a hydrogen pressure of 8 bar.

  • Monitor the reaction progress; it is typically complete within 1.5 to 2 hours.

  • After completion, cool the reaction mixture to room temperature and depressurize the apparatus.

  • Add 100 mL of ethyl acetate to the resulting suspension and process for product isolation.[5]

Visualizations

Signaling Pathway: Mechanism of Action of Rivaroxaban

Rivaroxaban, synthesized from the key intermediate this compound, is a direct inhibitor of Factor Xa. The following diagram illustrates its role in the blood coagulation cascade.

Rivaroxaban_Mechanism_of_Action Intrinsic_Pathway Intrinsic Pathway Factor_X Factor X Intrinsic_Pathway->Factor_X Activates Extrinsic_Pathway Extrinsic Pathway Extrinsic_Pathway->Factor_X Activates Factor_Xa Factor Xa Factor_X->Factor_Xa Activation Thrombin Thrombin (Factor IIa) Factor_Xa->Thrombin Activates conversion of Prothrombin Prothrombin (Factor II) Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot Activates conversion of Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->Factor_Xa Inhibits

Mechanism of Action of Rivaroxaban
Experimental Workflow: Synthesis and Reduction of this compound

The following diagram outlines the general workflow for the synthesis of 4-(4-aminophenyl)morpholin-3-one from a suitable starting material, highlighting the role of this compound as a key intermediate.

Synthesis_Workflow Start Starting Material (e.g., 4-(4-Nitrophenyl)morpholine) Oxidation Oxidation Reaction Start->Oxidation Purification1 Purification & Isolation Oxidation->Purification1 Intermediate This compound Reduction Reduction of Nitro Group Intermediate->Reduction Purification2 Purification & Isolation Reduction->Purification2 Product 4-(4-aminophenyl)morpholin-3-one Purification1->Intermediate Purification2->Product

General Synthetic Workflow
Logical Relationship: Role as a Pharmaceutical Intermediate

This diagram illustrates the logical relationship of this compound as a crucial link between basic chemical synthesis and the final active pharmaceutical ingredient.

Logical_Relationship Synthesis Chemical Synthesis Intermediate This compound Synthesis->Intermediate Transformation Chemical Transformation (e.g., Reduction) Intermediate->Transformation API_Precursor API Precursor (4-(4-aminophenyl)morpholin-3-one) Transformation->API_Precursor API Active Pharmaceutical Ingredient (Rivaroxaban) API_Precursor->API

Role as a Pharmaceutical Intermediate

References

Application Notes and Protocols: Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to synthesize 4-(4-aminophenyl)morpholin-3-one (B139978), a valuable intermediate in pharmaceutical synthesis. The reduction of nitroarenes is a critical transformation in organic chemistry, and catalytic hydrogenation is often the preferred method due to its efficiency and generation of water as the only theoretical byproduct.[1] This protocol outlines the use of palladium on carbon (Pd/C) as a catalyst with hydrogen gas, a common and effective method for this type of transformation.[2] While various methods exist for the reduction of nitroarenes, including the use of metals in acidic media or transfer hydrogenation, direct catalytic hydrogenation with Pd/C offers high chemoselectivity and is a widely adopted procedure in industrial applications.[3][4]

Reaction Scheme

Caption: Catalytic hydrogenation of this compound to 4-(4-aminophenyl)morpholin-3-one.

Data Presentation: Reaction Parameters

ParameterRecommended ConditionsNotes
Substrate This compound
Product 4-(4-Aminophenyl)morpholin-3-one
Catalyst 5-10% Palladium on Carbon (Pd/C)Catalyst loading can be optimized.
Solvent Water, Methanol, Ethanol, Tetrahydrofuran (THF), or a mixture of water and a water-miscible solvent.[5]Water is a cost-effective and environmentally friendly option.[5]
Hydrogen Source Hydrogen Gas (H₂)Alternative hydrogen donors include hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate.[3][6]
Pressure 1 - 200 bar (preferably 5 - 10 bar)[5]Higher pressure can increase reaction rate.
Temperature Room temperature to 80 °CReaction is typically exothermic.[7]
Reaction Time 5 minutes to 24 hoursMonitor by TLC, LC-MS, or GC-MS.[8]

Experimental Protocol

Materials:

  • This compound

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Solvent (e.g., Water, Methanol, Ethanol)

  • Hydrogen gas (in a cylinder with a regulator)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Round-bottom flask or a pressure reactor (e.g., Parr hydrogenator)

  • Magnetic stirrer and stir bar

  • Septum

  • Hydrogenation balloon or direct line from a hydrogen cylinder

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask or a pressure reactor equipped with a magnetic stir bar, add this compound.

    • Add the chosen solvent to dissolve or suspend the starting material. A patent suggests that suspending the nitro compound in an aqueous medium can lead to high yields and product quality.[5]

    • Carefully add the Pd/C catalyst. The catalyst is often pyrophoric, especially after the reaction, and should be handled with care in a wet state.[8]

  • Inerting the System:

    • Seal the flask with a septum.

    • Purge the system with an inert gas (nitrogen or argon) for several minutes to remove oxygen.

    • Evacuate the flask and backfill with the inert gas. Repeat this cycle 3-5 times.

  • Hydrogenation:

    • After inerting, evacuate the flask and backfill with hydrogen gas from a balloon or a direct line.

    • For higher pressures, use a certified pressure reactor and follow the manufacturer's instructions for pressurizing with hydrogen. A pressure of 5 to 10 bar is recommended for this specific transformation.[5]

    • Stir the reaction mixture vigorously at the desired temperature. The reaction can be monitored for hydrogen uptake.[7]

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.[8]

  • Work-up:

    • Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.[8]

    • Dilute the reaction mixture with a suitable solvent.

    • Filter the mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent or water.[8]

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude 4-(4-aminophenyl)morpholin-3-one can be purified by standard methods such as recrystallization or column chromatography if necessary.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation cluster_purification Purification A Add this compound and Solvent to Reactor B Add Pd/C Catalyst A->B C Inert System (N2/Ar Purge) B->C Seal Reactor D Introduce Hydrogen Gas (H2) C->D E Stir at Desired Temperature & Pressure D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Purge with Inert Gas F->G Reaction Complete H Filter to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify Crude Product (Recrystallization/Chromatography) I->J

Caption: Experimental workflow for the catalytic hydrogenation.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.[8]

  • Palladium on Carbon (Pd/C): Pd/C is flammable and can be pyrophoric, especially after use when it is finely divided and may contain adsorbed hydrogen. The catalyst should be handled carefully, and the filter cake should never be allowed to dry.[8]

  • Pressure Reactions: Reactions under pressure should be carried out in appropriate equipment with necessary safety features like pressure relief valves and blast shields.

By following this protocol, researchers can safely and effectively synthesize 4-(4-aminophenyl)morpholin-3-one. The reaction conditions can be further optimized to achieve higher yields and purity.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the manufacturing of various pharmaceuticals, including the anticoagulant Rivaroxaban.[1][2] The protocols outlined below are designed for industrial applicability, focusing on yield, purity, and scalability.

Chemical Properties and Identification

PropertyValue
Molecular Formula C₁₀H₁₀N₂O₄[1]
Molecular Weight 222.2 g/mol [1]
CAS Number 446292-04-2[1]
Appearance Off-White to Yellow Solid[2]
Purity ≥ 98%[3][4]
Boiling Point 516.8±45.0 °C (Predicted)[2]
Density 1.397 g/cm³[1]
Storage Sealed in a dry environment at room temperature.[1][2]
Solubility Slightly soluble in Chloroform and Methanol.[2]

Recommended Synthesis Protocol for Industrial Use

This protocol details a robust and high-yield synthesis of this compound from a precursor compound, referred to here as "Compound of Formula III." This method is advantageous due to its high yield and purity, making it suitable for large-scale production.

Experimental Protocol
  • Preparation of Sodium Chlorite (B76162) Solution : In a suitable reaction vessel, dissolve 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water with stirring until a clear solution is obtained.

  • Reaction Setup : In a separate, larger reaction flask, charge 10.4 g (0.05 mol) of the compound of formula III, 23.4 g (0.15 mol) of sodium dihydrogen phosphate (B84403) dihydrate, and 300 mL of acetonitrile (B52724).

  • Reaction Execution : Heat the mixture in the reaction flask to 40°C. Once the temperature is stable, begin the dropwise addition of the previously prepared sodium chlorite solution. The addition should be completed over approximately 10 minutes.

  • Reaction Monitoring : Maintain the reaction mixture at 40°C for 6 hours. Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC).

  • Work-up and Extraction :

    • Upon completion, allow the reaction mixture to stand and separate into layers.

    • Collect the organic phase.

    • Extract the lower aqueous phase twice with 70 mL of ethyl acetate (B1210297) for each extraction.

    • Combine all organic phases.

  • Quenching and Further Extraction :

    • Cool the combined organic phases in a cold water bath.

    • Add approximately 100 mL of a saturated aqueous solution of sodium sulfite (B76179) and stir for 10 minutes.

    • Separate the layers and extract the aqueous phase twice with 50 mL of ethyl acetate for each extraction.

  • Drying and Concentration :

    • Combine all organic phases again and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain a pale yellow solid.

  • Final Purification :

    • To the solid, add 240 mL of a mixed organic solvent (petroleum ether: ethyl acetate = 5:1).

    • Stir the slurry vigorously for 20 minutes.

    • Filter the solid, wash with a small amount of the solvent mixture, and dry under vacuum.

Quantitative Data
ParameterResult
Yield 10.8 g (97.7%)[5]
HPLC Purity 98.3%[5]

Alternative Synthesis Route

An alternative pathway for the synthesis of this compound involves the reaction of 4-nitro-aniline with 2-(2-chloroethoxy)acetyl chloride, followed by ring-closure. This method is also suitable for industrial-scale production.[6]

  • Acylation : 4-nitro-aniline is reacted with 2-(2-chloroethoxy)acetyl chloride in toluene (B28343) to yield 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • Cyclization : The intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, is then treated with potassium carbonate in acetonitrile to facilitate a ring-closing reaction, forming this compound.[6]

Visualizing the Synthesis and Workflow

To aid in the understanding of the synthesis process, the following diagrams illustrate the reaction pathway and the experimental workflow.

reaction_pathway Compound_of_Formula_III Compound of Formula III Product This compound Compound_of_Formula_III->Product Oxidation NaClO2 Sodium Chlorite (80%) NaClO2->Product NaH2PO4 Sodium Dihydrogen Phosphate Dihydrate NaH2PO4->Product Acetonitrile Acetonitrile, 40°C Acetonitrile->Product

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep_NaClO2 Prepare Sodium Chlorite Aqueous Solution Add_NaClO2 Dropwise Addition of Sodium Chlorite Solution Prep_NaClO2->Add_NaClO2 Setup Charge Reactants: - Compound of Formula III - Sodium Dihydrogen Phosphate - Acetonitrile Heat Heat to 40°C Setup->Heat Heat->Add_NaClO2 React Maintain at 40°C for 6h (Monitor by HPLC) Add_NaClO2->React Separate Separate Organic and Aqueous Phases React->Separate Extract Extract Aqueous Phase with Ethyl Acetate Separate->Extract Combine_Organic Combine Organic Phases Extract->Combine_Organic Quench Quench with Saturated Sodium Sulfite Solution Combine_Organic->Quench Extract_Again Extract Aqueous Phase with Ethyl Acetate Quench->Extract_Again Dry Dry Combined Organic Phases (Na2SO4) Extract_Again->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Slurry with Petroleum Ether/ Ethyl Acetate (5:1) Concentrate->Purify Isolate Filter and Dry Final Product Purify->Isolate

Caption: Experimental workflow for the large-scale synthesis.

Safety and Handling

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[4]

References

Application Note: Monitoring the Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)morpholin-3-one is a key intermediate in the synthesis of various pharmaceuticals, most notably the anticoagulant drug Rivaroxaban. The efficient synthesis of this compound is crucial for the overall yield and purity of the final active pharmaceutical ingredient (API). This application note provides detailed protocols for monitoring the reaction progress of the synthesis of this compound from 4-(4-nitrophenyl)morpholine (B78992) via oxidation with sodium chlorite (B76162). The described methods utilize Thin Layer Chromatography (TLC) for rapid qualitative analysis and High-Performance Liquid Chromatography (HPLC) for quantitative assessment of the reaction conversion.

Reaction Scheme

The synthesis of this compound is typically achieved through the oxidation of 4-(4-nitrophenyl)morpholine. A common and effective method employs sodium chlorite (NaClO2) as the oxidizing agent.

Figure 1: Synthesis of this compound.

G reactant 4-(4-nitrophenyl)morpholine product This compound reactant->product Oxidation reagent Sodium Chlorite (NaClO2) Acetonitrile/Water G cluster_synthesis Synthesis cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis synthesis Reaction Setup: 4-(4-nitrophenyl)morpholine + NaClO2 sampling Aliquot Sampling (t = 0, 1, 2, 4, 6h) synthesis->sampling tlc TLC Analysis (Qualitative) sampling->tlc hplc HPLC Analysis (Quantitative) sampling->hplc data_table Data Tabulation (% Conversion vs. Time) tlc->data_table hplc->data_table conclusion Determine Reaction Endpoint data_table->conclusion

Application Notes and Protocols: Recrystallization Method for Purifying 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Nitrophenyl)morpholin-3-one is a key intermediate in the synthesis of various pharmaceuticals. The purity of this compound is crucial for the successful synthesis of active pharmaceutical ingredients (APIs) and for ensuring the safety and efficacy of the final drug product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at removing impurities generated during its synthesis.

Principle of Recrystallization

The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly or not at all at low temperatures, but will have a high solubility for the compound at elevated temperatures. Impurities should either be insoluble in the hot solvent (and can be removed by hot filtration) or highly soluble in the cold solvent (and remain in the mother liquor after crystallization).

Solvent Selection

Based on available solubility data, this compound exhibits the following characteristics:

  • Very soluble in: N,N-Dimethylformamide (DMF)[1]

  • Soluble in: Methanol[1]

  • Sparingly soluble in: Glacial acetic acid[1]

  • Very slightly soluble in: Chloroform[1]

  • Practically insoluble in: Water[1]

While methanol (B129727) is a potential solvent, a mixed solvent system often provides a steeper solubility curve, which is ideal for efficient recrystallization. An acetone (B3395972)/water mixture is a suitable choice, as acetone is a good solvent for many organic compounds, and the addition of water as an anti-solvent can significantly decrease the solubility of the target compound upon cooling, leading to higher recovery of purified crystals.[2][3]

Data Presentation: Estimated Solubility Profile
Solvent System (Acetone:Water, v/v)Temperature (°C)Estimated Solubility ( g/100 mL)Remarks
9:156 (boiling)> 10The compound is expected to be highly soluble in the hot solvent mixture.
9:10 - 5< 0.5The compound's solubility is significantly reduced at low temperatures, allowing for crystallization.

Note: These are estimated values. It is recommended to perform a small-scale pilot experiment to determine the optimal solvent ratio and volumes for the specific crude sample.

Experimental Protocol: Recrystallization of this compound

This protocol details the step-by-step procedure for the purification of this compound using the acetone/water solvent system.

Materials and Equipment
  • Crude this compound

  • Acetone (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Filter paper (to fit Buchner funnel)

  • Vacuum source

  • Glass stirring rod

  • Spatula

  • Ice bath

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow Recrystallization Workflow for this compound A Dissolution: Dissolve crude compound in a minimum amount of hot acetone. B Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities present C Addition of Anti-solvent: Gradually add hot water to the hot acetone solution until turbidity persists. A->C No insoluble impurities B->C D Re-dissolution: Add a small amount of hot acetone to redissolve the precipitate and obtain a clear solution. C->D E Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. D->E F Isolation: Collect the crystals by vacuum filtration. E->F G Washing: Wash the crystals with a small amount of cold acetone/water mixture. F->G H Drying: Dry the purified crystals under vacuum. G->H I Pure Product H->I

Caption: A schematic diagram illustrating the key steps in the recrystallization of this compound.

Detailed Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of acetone to the flask to just cover the solid.

    • Gently heat the mixture on a hot plate with stirring. Add acetone portion-wise until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary):

    • If any insoluble impurities (e.g., dust, solid by-products) are observed in the hot solution, perform a hot gravity filtration.

    • To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling acetone on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask.

    • Pour the hot solution containing the dissolved product through the fluted filter paper. The pre-heated setup prevents premature crystallization in the funnel.

  • Addition of Anti-solvent and Crystallization:

    • To the clear, hot acetone solution, slowly add hot deionized water dropwise with continuous stirring until a faint turbidity (cloudiness) appears and persists. This indicates that the solution is saturated.

    • Add a few drops of hot acetone to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold acetone/water mother liquor.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

    • Wash the crystals in the funnel with a small amount of ice-cold acetone/water mixture to remove any adhering impurities from the mother liquor.

  • Drying:

    • Keep the vacuum on to pull air through the crystals for several minutes to help them dry.

    • Transfer the purified crystals to a watch glass or a pre-weighed container and dry them in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Troubleshooting
  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too rapidly. To remedy this, reheat the solution to dissolve the oil, add more of the primary solvent (acetone), and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may not be sufficiently saturated. Reheat the solution and evaporate some of the solvent. Alternatively, scratch the inside of the flask with a glass rod at the surface of the liquid to induce nucleation, or add a seed crystal of the pure compound if available.

  • Low Recovery: This can be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with a solvent that is too warm.

By following this detailed protocol, researchers can effectively purify this compound to a high degree of purity, suitable for its use in further synthetic applications.

References

The Pivotal Role of 4-(4-Nitrophenyl)morpholin-3-one in the Synthesis of Modern Anticoagulants

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The landscape of anticoagulant therapy has been revolutionized by the advent of direct oral anticoagulants (DOACs), which offer significant advantages over traditional treatments. Among these, the Factor Xa inhibitors Rivaroxaban and Apixaban stand out for their efficacy and safety profiles. A critical component in the chemical synthesis of these blockbuster drugs is the intermediate, 4-(4-nitrophenyl)morpholin-3-one. This application note details the crucial role of this compound and its derivatives in the manufacturing of Rivaroxaban and Apixaban, providing comprehensive experimental protocols and quantitative data to support research and development in this field.

Synthetic Pathways Overview

This compound serves as a key building block, primarily as a precursor to 4-(4-aminophenyl)morpholin-3-one (B139978). The nitro group in this compound is reduced to an amine, yielding 4-(4-aminophenyl)morpholin-3-one. This amino derivative is then further functionalized to construct the complex molecular architectures of Rivaroxaban and Apixaban.

For Apixaban synthesis, a related intermediate, 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, is also utilized, following a similar strategy of nitro group reduction to an amine, which then participates in subsequent coupling and cyclization reactions.

Quantitative Data Summary

The following tables summarize quantitative data for key steps in the synthesis of intermediates and the final active pharmaceutical ingredients (APIs).

Table 1: Synthesis of this compound and its Amino Derivative

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Oxidation4-(4-nitrophenyl)morpholineThis compoundSodium chlorite, sodium dihydrogen phosphate (B84403) dihydrate, acetonitrile/water, 40°C, 6h97.798.3 (HPLC)[1]
ReductionThis compound4-(4-Aminophenyl)morpholin-3-oneHydrogen, Pd/C, ethanol, 60°C, 0.4 MPa, 3h97.8Not Specified[2]
ReductionThis compound4-(4-Aminophenyl)morpholin-3-oneHydrogen, Pd/C, water, 90°C, 8 bar94Not Specified[3]

Table 2: Synthesis of Apixaban Intermediate and Final Product

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Chlorination and Substitution1-(4-nitrophenyl)piperidin-2-one3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one1. PCl5, Chloroform (B151607); 2. Morpholine (B109124), reflux66 (two steps)Not Specified[4]
Reduction3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneHydrazine hydrate, Raney nickel95Not Specified[5]
AmidationCarboxylic acid precursorApixabanEthyl chloroformate, diisopropylethylamine, ammonia (B1221849) gas, CH2Cl2, 0-5°C9399.3[6]

Table 3: Synthesis of Rivaroxaban from its Amino Intermediate

Reaction StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)Reference
Reaction with (R)-epichlorohydrin and amination4-(4-Aminophenyl)-3-morpholinone(S)-4-[4-[(3-amino-2-hydroxypropyl)amino]phenyl]-3-morpholinone(R)-epichlorohydrin, then ammoniaNot specifiedNot specified[7]
Overall Synthesis4-(4-Aminophenyl)-3-morpholinoneRivaroxabanMulti-step synthesis~58 (overall)Not specified[7]

Experimental Protocols

Protocol 1: Synthesis of 4-(4-Aminophenyl)morpholin-3-one

This protocol details the reduction of the nitro group of this compound.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5% or 10%)

  • Ethanol or Water

  • Hydrogen gas

  • Autoclave or hydrogenation apparatus

Procedure:

  • Charge a suitable autoclave with 4-(4-nitrophenyl)-3-morpholin-3-one (e.g., 1.57 g) and a catalytic amount of Pd/C (e.g., 0.37 g).[2]

  • Add the solvent (e.g., 20 mL of absolute ethanol).[2]

  • Seal the autoclave and replace the air with hydrogen gas three times.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 0.4 MPa).[2]

  • Heat the reaction mixture to the specified temperature (e.g., 60°C) with stirring.[2]

  • Maintain the reaction for the required duration (e.g., 3 hours), monitoring for completion by a suitable method (e.g., TLC or HPLC).[2]

  • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 4-(4-aminophenyl)-3-morpholinone.[2]

Protocol 2: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Apixaban Intermediate)

This protocol describes a two-step synthesis starting from 1-(4-nitrophenyl)-2-piperidone.

Materials:

  • 1-(4-Nitrophenyl)-2-piperidone

  • Phosphorus pentachloride (PCl5)

  • Chloroform

  • Morpholine

  • Ice water

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure: Step 1: Chlorination

  • In a reaction vessel, combine 1-(4-nitrophenyl)-2-piperidone (33 g, 0.15 mol) and phosphorus pentachloride (109 g, 0.52 mol).[4]

  • Slowly pour the reaction mixture into 500 mL of ice water to quench the reaction.[4]

  • Separate the aqueous layer and extract it with chloroform (3 x 100 mL).[4]

  • Combine the organic phases and wash with saturated sodium chloride solution (500 mL).[4]

  • Dry the organic phase with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid (57 g).[4]

Step 2: Substitution with Morpholine

  • Place the yellow solid (57 g) in a reaction flask and add morpholine (307 mL).[4]

  • Heat the mixture to reflux and maintain for 2 hours.[4]

  • Cool the reaction to room temperature, which will cause the precipitation of morpholine hydrochloride.

  • Add 600 mL of water to precipitate the product.[4]

  • Collect the yellow solid by filtration and dry to obtain 30 g of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (66% overall yield for the two steps).[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the key synthetic transformations involving this compound and its derivatives in the production of Rivaroxaban and Apixaban.

Synthesis_Workflow cluster_rivaroxaban Rivaroxaban Synthesis cluster_apixaban Apixaban Synthesis p_Nitroaniline p_Nitroaniline Intermediate_A This compound p_Nitroaniline->Intermediate_A Multi-step Intermediate_B 4-(4-Aminophenyl)morpholin-3-one Intermediate_A->Intermediate_B Reduction Rivaroxaban Rivaroxaban Intermediate_B->Rivaroxaban Multi-step Coupling & Cyclization p_Nitroaniline_Api p-Nitroaniline Intermediate_C 1-(4-Nitrophenyl)piperidin-2-one p_Nitroaniline_Api->Intermediate_C Cyclization Intermediate_D 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Intermediate_C->Intermediate_D Chlorination & Substitution Intermediate_E 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Intermediate_D->Intermediate_E Reduction Apixaban Apixaban Intermediate_E->Apixaban Multi-step Coupling & Amidation

Caption: Key intermediates in Rivaroxaban and Apixaban synthesis.

Mechanism of Action: Factor Xa Inhibition

Both Rivaroxaban and Apixaban are direct inhibitors of Factor Xa, a critical enzyme in the coagulation cascade. The diagram below illustrates this mechanism.

Coagulation_Cascade Intrinsic_Pathway Intrinsic Pathway (Contact Activation) Factor_Xa Factor Xa Intrinsic_Pathway->Factor_Xa Extrinsic_Pathway Extrinsic Pathway (Tissue Factor) Extrinsic_Pathway->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin converts Prothrombin Prothrombin Prothrombin->Factor_Xa Fibrin_Clot Fibrin Clot Thrombin->Fibrin_Clot converts Fibrinogen Fibrinogen Fibrinogen->Thrombin Anticoagulants Rivaroxaban Apixaban Anticoagulants->Factor_Xa inhibit

Caption: Inhibition of Factor Xa in the coagulation cascade.

Conclusion

This compound is an indispensable intermediate in the economically viable synthesis of the anticoagulants Rivaroxaban and Apixaban. The synthetic routes, characterized by the reduction of the nitro group to a key amine, allow for the efficient construction of these complex molecules. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further innovation and optimization of anticoagulant manufacturing processes.

References

Troubleshooting & Optimization

minimizing by-products in the synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the synthesis of 4-(4-Nitrophenyl)morpholin-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies for this compound include:

Q2: Why is minimizing by-products in this synthesis important?

A2: this compound is a key intermediate in the synthesis of pharmaceuticals, such as the anticoagulant Rivaroxaban.[1][2] The purity of this intermediate is crucial as impurities and by-products can be carried over to the final active pharmaceutical ingredient (API), potentially affecting its safety, efficacy, and stability. Minimizing by-products also improves process efficiency and yield, reducing the need for extensive and costly purification steps.

Q3: What are the most common analytical techniques to monitor reaction progress and identify by-products?

A3: High-Performance Liquid Chromatography (HPLC) is the most frequently cited method for monitoring the progress of the reaction and assessing the purity of the final product.[3][4] Thin-Layer Chromatography (TLC) is also used for rapid, qualitative monitoring of the reaction's completion.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: Oxidation of 4-(4-Nitrophenyl)morpholine

The oxidation of 4-(4-nitrophenyl)morpholine is a common and efficient method. However, controlling the reaction to prevent the formation of by-products is critical.

Issue 1: Low Yield and Presence of Unreacted Starting Material

  • Possible Cause: Incomplete reaction due to insufficient oxidant, incorrect reaction temperature, or suboptimal pH.

  • Troubleshooting:

    • Ensure the correct stoichiometry of the oxidizing agent (e.g., sodium chlorite).

    • Monitor the reaction temperature closely as per the protocol.

    • Control the pH of the reaction mixture, as it is a critical parameter for this oxidation.

    • Increase the reaction time and monitor the consumption of the starting material by HPLC or TLC.

Issue 2: Formation of Unidentified Impurities

  • Possible Cause: Over-oxidation of the desired product or side reactions on the aromatic ring.

  • Troubleshooting:

    • Avoid excessive use of the oxidizing agent.

    • Maintain the recommended reaction temperature to prevent side reactions.

    • Quench the reaction promptly upon completion (e.g., with a saturated aqueous solution of sodium sulfite) to neutralize any remaining oxidant.

    • Ensure the pH is maintained in the optimal range to enhance the selectivity of the oxidation.

Route 2: Nitration of 4-Phenylmorpholin-3-one

The nitration of 4-phenylmorpholin-3-one is a direct method, but control of regioselectivity is key to minimizing by-products.

Issue 1: Presence of Isomeric By-products (ortho- and meta-isomers)

  • Possible Cause: The primary challenge in this route is to achieve selective nitration at the para-position. The formation of ortho- and meta-isomers can occur if the reaction conditions are not optimal.

  • Troubleshooting:

    • Temperature Control: Maintaining a low reaction temperature (around -5°C) is crucial to enhance the regioselectivity for the para-product and minimize the formation of other isomers.[5]

    • Rate of Addition: Add the nitrating agent (e.g., nitric acid) slowly to the reaction mixture to maintain a low temperature and prevent localized overheating.

Issue 2: Formation of Di-nitrated By-products

  • Possible Cause: The aromatic ring is activated by the morpholinone group, and under harsh conditions, a second nitration can occur.

  • Troubleshooting:

    • Stoichiometry of Nitrating Agent: Use a controlled amount of the nitrating agent (typically around 1.05 equivalents).

    • Reaction Time: Avoid prolonged reaction times after the starting material has been consumed to reduce the likelihood of multiple nitration events.

    • Temperature Control: As with isomer formation, low temperatures help to prevent di-nitration.[5]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of 4-Phenylmorpholin-3-one

ParameterOptimized ConditionRationale
Temperature -5°CMaximizes regioselectivity for the para-isomer and minimizes di-nitration.[5]
Nitric Acid ~1.05 equivalentsEnsures complete mono-nitration while limiting over-reaction.[5]
Sulfuric Acid ~7.4 equivalentsActs as a catalyst and dehydrating agent to generate the nitronium ion.[5]
Reaction Time ~1 hourSufficient for complete conversion without significant side-product formation.[5]

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 4-(4-Nitrophenyl)morpholine

This protocol is based on a facile and economically efficient process using sodium chlorite (B76162) as the oxidant.

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-(4-nitrophenyl)morpholine in acetonitrile.

  • Acidification: Add an acid, such as acetic acid, to catalyze the reaction and adjust the pH.

  • Addition of Oxidant: Prepare an aqueous solution of sodium chlorite. Add the sodium chlorite solution dropwise to the reaction mixture while maintaining the temperature at a specified level (e.g., 40-50°C).

  • Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) to neutralize the excess oxidant.

  • Work-up and Isolation: Separate the organic layer. The crude product can be isolated by evaporation of the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., petroleum ether: ethyl acetate) to yield a pale yellow solid. A yield of 97.7% with an HPLC purity of 98.3% has been reported for a similar procedure.[4]

Protocol 2: Synthesis via Nitration of 4-Phenylmorpholin-3-one

This protocol emphasizes the critical control of reaction conditions to ensure high selectivity for the desired product.

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-phenylmorpholin-3-one in concentrated sulfuric acid.

  • Cooling: Cool the mixture to a low temperature, approximately -5°C, using a suitable cooling bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the reaction vessel, ensuring the temperature does not rise above 0°C.

  • Reaction: Stir the mixture at this low temperature for a specified period (e.g., one hour) to allow the reaction to go to completion.

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

  • Isolation: The precipitated solid product is collected by filtration, washed with water until neutral, and dried.

  • Purification: The crude product can be further purified by recrystallization to remove any isomeric or di-nitrated by-products.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_nitration Nitration Route 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholin-3-one_ox This compound 4-(4-Nitrophenyl)morpholine->4-(4-Nitrophenyl)morpholin-3-one_ox [O] (e.g., NaClO2) 4-Phenylmorpholin-3-one 4-Phenylmorpholin-3-one 4-(4-Nitrophenyl)morpholin-3-one_nit This compound 4-Phenylmorpholin-3-one->4-(4-Nitrophenyl)morpholin-3-one_nit HNO3, H2SO4

Caption: Main synthetic routes to this compound.

Troubleshooting_Workflow start Reaction Analysis (HPLC/TLC) issue Identify Issue start->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield Incomplete Conversion by_products By-product Formation issue->by_products Impurities Detected check_reagents Check Reagent Stoichiometry & Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (T, t, pH) low_yield->check_conditions by_products->check_conditions optimize_addition Optimize Reagent Addition Rate by_products->optimize_addition end Pure Product check_reagents->end check_conditions->end purification Implement Purification (Recrystallization) optimize_addition->purification purification->end

Caption: General troubleshooting workflow for synthesis optimization.

Nitration_Byproducts cluster_products Nitration Products start 4-Phenylmorpholin-3-one para This compound (Desired Product) start->para HNO3, H2SO4 (-5°C) ortho 4-(2-Nitrophenyl)morpholin-3-one (Isomeric By-product) start->ortho meta 4-(3-Nitrophenyl)morpholin-3-one (Isomeric By-product) start->meta di_nitro Di-nitrated Products (By-products) start->di_nitro Harsh Conditions

Caption: Potential by-products in the nitration of 4-phenylmorpholin-3-one.

References

Technical Support Center: Purification of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(4-Nitrophenyl)morpholin-3-one.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Question: My final product has a low purity (<98%) after the initial workup. How can I improve it?

Answer:

Low purity is often due to residual starting materials, primarily 4-(4-nitrophenyl)morpholine (B78992), or side products from the oxidation reaction. A simple and effective method to improve purity is through recrystallization or solvent washing.

  • Potential Cause 1: Incomplete Oxidation. If the starting material, 4-(4-nitrophenyl)morpholine, is the main impurity, consider extending the reaction time or ensuring the oxidizing agent (e.g., sodium chlorite) is fresh and added in the correct stoichiometric amount.[1][2]

  • Potential Cause 2: Inefficient Initial Purification. The initial workup, which may involve quenching with sodium sulfite (B76179) and extraction, might not be sufficient to remove all impurities.[3]

  • Recommended Solution: Recrystallization.

    • A common and effective technique for purifying this compound is recrystallization. While specific solvent systems are not extensively detailed in the literature, a mixed solvent system is often effective. One reported method involves washing the crude product with a mixture of petroleum ether and ethyl acetate (B1210297) (5:1 ratio).[3]

    • You can also explore other solvent systems. Good recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol (B145695) and acetonitrile (B52724) have been used in the synthesis and subsequent reactions of this compound and could be good starting points for recrystallization trials.[2]

Question: The isolated product is a brownish or off-color solid instead of the expected pale-yellow powder. What causes this discoloration and how can it be removed?

Answer:

Discoloration typically indicates the presence of colored organic impurities, possibly from side reactions during the oxidation step.

  • Potential Cause: Formation of Chromophoric Byproducts. Oxidation reactions can sometimes lead to the formation of highly colored minor byproducts. The reaction mixture is noted to turn from brown-red to light yellow during the synthesis, suggesting the transient formation of colored species.[2]

  • Recommended Solutions:

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution before filtration. The activated carbon will adsorb many colored impurities. Use it sparingly, as it can also adsorb some of your product, leading to a lower yield.

    • Thorough Washing: Ensure the filtered solid is washed thoroughly with a suitable solvent in which the impurities are soluble but the product is not. Cold ethanol or a petroleum ether/ethyl acetate mixture can be effective.[3]

Question: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the solid melts or separates as a liquid phase from the recrystallization solvent instead of dissolving. This is often due to the solvent being too nonpolar for the compound or the boiling point of the solvent being higher than the melting point of the solute.

  • Potential Cause 1: Inappropriate Solvent System. The chosen solvent or solvent mixture may not be ideal for recrystallization.

  • Potential Cause 2: Presence of Impurities. Impurities can lower the melting point of the product, leading to oiling out.

  • Recommended Solutions:

    • Adjust the Solvent System: Add a co-solvent in which your compound is more soluble (a "better" solvent) to the hot mixture until the oil dissolves. Then, allow it to cool slowly. Alternatively, start with a different solvent system.

    • Lower the Cooling Temperature: Try to induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • Purify Before Recrystallization: If impurities are the suspected cause, try a preliminary purification step, such as a solvent wash or a quick filtration through a small plug of silica (B1680970) gel, before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most commonly cited and economically efficient method for purifying this compound is direct crystallization or recrystallization from a suitable solvent system. Several facile synthesis procedures report achieving high purity without the need for column chromatography.[1][2]

Q2: What are the typical impurities found in crude this compound?

A2: The primary impurity is often the unreacted starting material, 4-(4-nitrophenyl)morpholine. Other potential impurities include byproducts from the oxidation reaction and residual solvents.[1][2][4] The compound itself is also considered an impurity in the synthesis of Rivaroxaban (Rivaroxaban Impurity 52).[4][5]

Q3: Is column chromatography a viable option for purification?

A3: Yes, while many procedures aim to avoid it for economic efficiency, column chromatography is a viable and effective method for achieving very high purity.[1][2] A standard silica gel stationary phase with a mobile phase consisting of a gradient of ethyl acetate in a nonpolar solvent like hexane (B92381) or petroleum ether would be a logical starting point for developing a column chromatography method. HPLC methods have also been developed for the analysis of this compound, which can be scaled up to preparative HPLC for purification.[6]

Q4: How can I assess the purity of my final product?

A4: High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of this compound.[1][2] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative assessment of purity and to monitor the progress of the purification.[1][2]

Data Presentation

Table 1: Reported Purity and Yield Data for this compound

Synthesis MethodPurification MethodReported YieldReported PurityReference
Oxidation of 4-(4-nitrophenyl)morpholine with sodium chlorite (B76162) and acetic acid in acetonitrile.Quenching with sodium sulfite and separation of organic layer.Good98% (HPLC)[1][2]
Oxidation of 4-(4-nitrophenyl)morpholine with sodium chlorite and sodium dihydrogen phosphate (B84403) in acetonitrile.Washing with petroleum ether:ethyl acetate (5:1).97.7%98.3% (HPLC)[3]

Experimental Protocols

Protocol 1: Purification by Solvent Washing/Recrystallization

This protocol is based on methods that achieve high purity without column chromatography.

  • Initial Isolation: After the synthesis reaction is complete, quench the reaction as per the synthetic protocol (e.g., with aqueous sodium sulfite). Extract the product into a suitable organic solvent like ethyl acetate.[3]

  • Solvent Removal: Dry the combined organic phases over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude solid.[3]

  • Washing:

    • Suspend the crude solid in a minimal amount of a cold solvent mixture, such as 5:1 petroleum ether:ethyl acetate.[3]

    • Stir the slurry vigorously for 20-30 minutes. This will dissolve many of the more soluble impurities while leaving the desired product as a solid.

    • Collect the solid by vacuum filtration, washing it with a small amount of the cold solvent mixture.

  • Recrystallization (if needed):

    • Transfer the washed solid to a clean flask.

    • Add a minimal amount of a suitable hot solvent (e.g., acetonitrile, ethanol, or an ethyl acetate/hexane mixture) until the solid just dissolves.

    • If the solution is colored, you may add a small amount of activated carbon and keep the solution hot for 5-10 minutes.

    • Filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

  • Purity Analysis: Assess the purity of the final product by HPLC.[1][2]

Visualizations

Purification_Workflow Purification Workflow for this compound A Crude Product (Post-Synthesis Workup) B Purity Check (TLC/HPLC) A->B C Solvent Washing (e.g., Pet Ether/EtOAc) B->C Purity < 98% D Recrystallization (e.g., from Acetonitrile) B->D Impurities Persist E Column Chromatography (Silica Gel) B->E Recrystallization Fails F Pure Product (>98%) B->F Purity > 98% C->B Re-assess Purity D->B Re-assess Purity E->F G <98% Pure H >98% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Diagram Troubleshooting Common Purification Issues start Start Purification issue What is the issue? start->issue low_purity Low Purity issue->low_purity Impure Product discoloration Product Discolored (e.g., Brown) issue->discoloration Off-Color Solid oiling_out Product 'Oils Out' issue->oiling_out Recrystallization Problem sol_wash Perform Solvent Wash low_purity->sol_wash sol_charcoal Recrystallize with Activated Carbon discoloration->sol_charcoal sol_solvent Adjust Recrystallization Solvent System oiling_out->sol_solvent sol_recrys Recrystallize sol_wash->sol_recrys Purity Still Low end Pure Product sol_recrys->end sol_charcoal->end sol_solvent->end

Caption: A troubleshooting guide for common purification challenges.

References

Technical Support Center: Synthesis of Morpholin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of morpholin-3-one (B89469) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of morpholin-3-one derivatives?

A1: During the synthesis of morpholin-3-one and its derivatives, several side reactions can occur, leading to impurities and reduced yields. The most frequently encountered side reactions include:

  • Dimer and Oligomer Formation: Intermolecular condensation reactions can lead to the formation of linear or cyclic dimers and higher-order oligomers. This is particularly prevalent at higher concentrations and temperatures.

  • N-Alkylation: If the nitrogen atom of the morpholin-3-one ring is unprotected, it can be susceptible to alkylation by alkylating agents present in the reaction mixture, leading to the formation of N-alkylated byproducts.

  • Oxidation: The morpholine (B109124) ring can be susceptible to oxidation, which can lead to ring-opening or other degradation products.

  • Rearrangement Reactions: Under certain conditions, rearrangement reactions, such as an aza-benzilic ester rearrangement, can occur, leading to isomeric impurities.[1]

  • Formation of Ring-Opened Ester Derivatives: Nucleophilic attack by solvents (e.g., alcohols) on the amide bond, particularly in twisted or strained morpholin-3-one derivatives, can result in the formation of ring-opened ester side products.[2]

Q2: How can I minimize the formation of dimers and oligomers?

A2: The formation of dimers and oligomers is often concentration and temperature-dependent. To minimize these side products, consider the following strategies:

  • High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular condensation.

  • Slow Addition of Reagents: A slow, controlled addition of one of the key reagents can help maintain a low instantaneous concentration, thereby reducing the likelihood of intermolecular reactions.

  • Temperature Control: Optimize the reaction temperature. While higher temperatures can accelerate the desired cyclization, they can also promote side reactions. Running the reaction at the lowest effective temperature is advisable.

Q3: What are the best practices for preventing N-alkylation?

A3: To prevent unwanted N-alkylation, consider these approaches:

  • Use of a slight excess of the amine starting material: This can help to ensure the complete consumption of the alkylating agent.

  • Protecting Groups: If the synthesis route allows, protecting the nitrogen of the morpholin-3-one precursor can prevent N-alkylation. The protecting group can be removed in a subsequent step.

  • Careful Stoichiometry: Precise control of the stoichiometry of the reactants is crucial to avoid an excess of the alkylating agent.

Q4: My reaction is showing a significant amount of an unexpected isomer. What could be the cause?

A4: The presence of an unexpected isomer may be due to a rearrangement reaction. For example, the synthesis of C3-substituted morpholinones can sometimes proceed through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift, which is a type of aza-benzilic ester rearrangement.[1] To troubleshoot this, you can:

  • Analyze the reaction conditions: Temperature, catalyst, and solvent can all influence the likelihood of rearrangement.

  • Characterize the isomer: Detailed structural elucidation (e.g., using NMR, MS) can help identify the isomeric structure and provide clues about the rearrangement mechanism.

  • Consult the literature: Search for similar rearrangement reactions under your specific reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Morpholin-3-one Derivative
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, GC).[3] If the reaction has stalled, consider increasing the reaction time or temperature cautiously.Drive the reaction to completion and increase the yield of the desired product.
Side Product Formation Analyze the crude reaction mixture to identify the major side products (see FAQs for common side reactions). Implement strategies to minimize the formation of these specific byproducts.Reduce the formation of impurities and channel the reactants towards the desired product, thereby increasing the yield.
Product Degradation Morpholin-3-one derivatives can be sensitive to certain conditions. Assess the stability of your target molecule under the reaction and workup conditions. Consider using milder reagents or purification methods.Minimize product loss due to degradation and improve the isolated yield.
Inefficient Intramolecular Cyclization In syntheses involving a cyclization step, intermolecular reactions may be competing. Employ high-dilution conditions or slow addition of reagents to favor the desired intramolecular cyclization.[4]Increase the ratio of intramolecular to intermolecular products, leading to a higher yield of the morpholin-3-one derivative.
Issue 2: Poor Purity of the Isolated Product
Possible Cause Troubleshooting Step Expected Outcome
Presence of Starting Materials Ensure the reaction has gone to completion. Optimize the stoichiometry of reactants to avoid excess starting materials in the final product.A cleaner crude product with a higher percentage of the desired morpholin-3-one derivative.
Formation of Closely Eluting Impurities Optimize the purification method. This may involve screening different solvent systems for chromatography or recrystallization.[5]Improved separation of the desired product from impurities, leading to higher purity.
Co-precipitation of Byproducts During crystallization, byproducts may co-precipitate with the product. Try different crystallization solvents or a multi-step purification process (e.g., chromatography followed by crystallization).Isolate the desired product in a higher state of purity.
Incomplete Removal of Reagents or Catalysts Ensure a thorough workup procedure to remove all reagents, catalysts, and their byproducts. This may involve additional washing steps or extractions.A final product free from residual reagents or catalysts.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 4-(4-aminophenyl)morpholin-3-one (B139978) and Formation of Side Products

Temperature (°C)Yield of 4-(4-aminophenyl)morpholin-3-one (%)Ring-Opened Ester Byproduct (%)Dimer/Oligomer Content (%)
8075510
10085815
120701525

Note: Data is hypothetical and for illustrative purposes.

Table 2: Influence of Base on the Purity of Morpholin-3-one in a Cyclization Reaction

BasePurity of Morpholin-3-one (%)Dimer Impurity (%)Other Impurities (%)
Sodium Ethoxide9532
Potassium tert-Butoxide9262
Triethylamine88102

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of Morpholin-3-one via Intramolecular Cyclization

This protocol describes a general method for the synthesis of morpholin-3-one from 2-aminoethanol and ethyl chloroacetate (B1199739).[5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2-aminoethanol (1.1 eq.) in isopropanol.

  • Carefully add sodium metal (1.1 eq.) in portions to the solution at room temperature.

  • Heat the reaction mixture to 50°C and stir for 5 hours.

  • Cool the resulting yellow solution to 0°C using an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution.

  • Heat the resulting yellow suspension to 80°C and stir for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove insoluble impurities.

  • Wash the filter cake with isopropanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a brown solid.

  • Recrystallize the crude product from a mixture of isopropanol and ethyl acetate to yield morpholin-3-one. A yield of approximately 52% can be expected.[5]

Protocol 2: Minimizing Dimer Formation During Cyclization

This protocol provides a modified procedure to minimize the formation of dimeric and oligomeric side products.

Materials:

  • N-(2-hydroxyethyl)aminoacetonitrile

  • Strong base (e.g., sodium ethoxide)

  • Anhydrous ethanol

Procedure:

  • Set up a reaction vessel for high-dilution conditions. This can be achieved by using a larger volume of solvent and adding one of the reactants slowly over an extended period.

  • Dissolve N-(2-hydroxyethyl)aminoacetonitrile in a large volume of anhydrous ethanol.

  • Prepare a solution of the strong base in anhydrous ethanol.

  • Using a syringe pump, add the base solution to the solution of N-(2-hydroxyethyl)aminoacetonitrile dropwise over several hours at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Upon completion, neutralize the reaction mixture with a suitable acid.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to isolate the morpholin-3-one.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 2-Aminoethanol step1 1. Deprotonation with Na in Isopropanol start1->step1 start2 Ethyl Chloroacetate step2 2. Nucleophilic Substitution start2->step2 step1->step2 step3 3. Intramolecular Cyclization step2->step3 step4 Filtration step3->step4 step5 Concentration step4->step5 step6 Recrystallization step5->step6 product Morpholin-3-one step6->product

Caption: A simplified workflow for the synthesis of morpholin-3-one.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Yield or Purity Issue q1 Incomplete Reaction? start->q1 q2 Major Side Products? q3 Product Degradation? q1->q2 No sol1 Increase Reaction Time/Temp q1->sol1 Yes q2->q3 No sol3 Modify Reaction Conditions (e.g., High Dilution) q2->sol3 Yes sol4 Use Milder Workup/Purification q3->sol4 Yes end Improved Synthesis q3->end No sol1->end sol2 Optimize Stoichiometry sol2->end sol3->end sol4->end

Caption: A logical troubleshooting workflow for morpholin-3-one synthesis.

side_reaction_pathways cluster_pathways Reaction Pathways cluster_products Products start N-(2-hydroxyethyl)aminoacetate Intermediate desired_path Intramolecular Cyclization (Desired) start->desired_path dimer_path Intermolecular Condensation (Side Reaction) start->dimer_path product Morpholin-3-one desired_path->product oligomer_path Further Condensation (Side Reaction) dimer_path->oligomer_path dimer Dimer dimer_path->dimer oligomer Oligomers/Polymers oligomer_path->oligomer

Caption: Competing reaction pathways in morpholin-3-one synthesis.

References

optimization of reaction conditions for 4-(4-Nitrophenyl)morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the development of various pharmaceuticals. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guides & FAQs

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Low or No Product Yield

  • Q1: My reaction has resulted in a very low yield or no desired product. What are the possible causes?

    A1: Several factors can contribute to low or no product yield. For the synthesis involving the oxidation of 4-(4-nitrophenyl)morpholine , potential causes include:

    • Inactive Oxidizing Agent: The oxidizing agent (e.g., sodium chlorite (B76162), potassium permanganate) may have degraded. It is crucial to use a fresh, high-quality oxidizing agent.

    • Incorrect Reaction Temperature: The reaction temperature is a critical parameter. For instance, the oxidation with sodium chlorite is typically carried out at around 40°C. Deviation from the optimal temperature can significantly impact the reaction rate and yield.[1]

    • Inappropriate pH: The pH of the reaction medium can influence the reactivity of the oxidizing agent. Some protocols specify the use of a buffer, such as sodium dihydrogenphosphate, to maintain the optimal pH.[1]

    For the synthesis involving the cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide , consider the following:

    • Ineffective Base: The base used for the cyclization (e.g., potassium carbonate, sodium hydride) may not be strong enough or may have lost its reactivity due to improper storage.

    • Poor Quality Starting Material: The purity of the starting materials, p-nitroaniline and 2-(2-chloroethoxy)acetyl chloride, is crucial for a successful reaction.

    • Suboptimal Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Toluene (B28343) and acetonitrile (B52724) are commonly used solvents for this reaction.[2]

Formation of Impurities

  • Q2: I have obtained the desired product, but it is contaminated with significant impurities. How can I identify and minimize them?

    A2: Impurity formation is a common issue. Here are some likely impurities and ways to address them:

    • Unreacted Starting Materials: The presence of unreacted starting materials is a common impurity. To minimize this, ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Adjusting the reaction time or temperature might be necessary.

    • Side-Products from Over-Oxidation: In the oxidation of 4-(4-nitrophenyl)morpholine, over-oxidation can lead to the formation of undesired byproducts. This can be mitigated by carefully controlling the stoichiometry of the oxidizing agent and the reaction temperature.

    • Ring-Opened Products: Under harsh reaction conditions, the morpholinone ring can undergo hydrolysis. This can be avoided by maintaining a neutral or slightly acidic pH and avoiding excessive temperatures during workup.

    • Formation of Mono-chloro Impurity: In a related synthesis, the use of certain solvents like dichloromethane (B109758) and chloroform (B151607) during chlorination with PCl5 was found to lead to the formation of a mono-chloro impurity. Changing the solvent to chlorobenzene (B131634) resolved this issue.[3]

Purification Challenges

  • Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

    A3: The most common method for purifying this compound is recrystallization . A mixture of petroleum ether and ethyl acetate (B1210297) (5:1) has been reported to be effective for this purpose.[1] Washing the crude product with water and/or a suitable organic solvent can also help remove some impurities before recrystallization. For challenging separations, column chromatography may be necessary, although it is less ideal for large-scale synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the reaction conditions for two common synthetic routes to this compound.

ParameterRoute 1: Oxidation of 4-(4-nitrophenyl)morpholineRoute 2: Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide
Starting Materials 4-(4-Nitrophenyl)morpholinep-Nitroaniline, 2-(2-chloroethoxy)acetyl chloride
Key Reagents Sodium chlorite, Sodium dihydrogenphosphate dihydrateToluene, Thionyl chloride
Solvent Acetonitrile, WaterToluene, Dimethylformamide
Temperature 40°C[1]90-95°C[4]
Reaction Time 6 hours[1]10 hours[4]
Reported Yield 97.7%[1]Not explicitly stated for the final product in the provided abstract.
Purity (after purification) 98.3% (HPLC)[1]Not explicitly stated for the final product in the provided abstract.

Experimental Protocols

Route 1: Oxidation of 4-(4-Nitrophenyl)morpholine [1]

  • Preparation of Oxidant Solution: Dissolve 16.9 g of 80% sodium chlorite (0.15 mol) in 65 mL of water and stir until fully dissolved.

  • Reaction Setup: In a reaction flask, add 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate (B84403) dihydrate, and 300 mL of acetonitrile.

  • Reaction Execution: Heat the mixture to 40°C. Add the prepared sodium chlorite solution dropwise over approximately 10 minutes. Maintain the reaction at 40°C for 6 hours, monitoring the progress by HPLC.

  • Workup and Purification: After the reaction is complete, allow the mixture to stand and separate the organic phase. Extract the aqueous phase twice with 70 mL of ethyl acetate. Combine the organic phases and wash with approximately 100 mL of saturated aqueous sodium sulfite (B76179) solution. Extract the aqueous phase again twice with 50 mL of ethyl acetate. Combine all organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a pale yellow solid.

  • Recrystallization: Add 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) to the solid and stir for 20 minutes. Filter to obtain the purified this compound.

Route 2: Synthesis from p-Nitroaniline [4]

  • Activation of Carboxylic Acid: To a solution of the precursor carboxylic acid (formula-5, 110.41 g) in dimethylformamide (5.0 mL) at 25-30°C, slowly add thionyl chloride (138.0 g) and stir for 5 hours.

  • Amide Formation: Add toluene (300.0 mL) and p-nitroaniline (formula-6, 100.0 g) to the mixture at 25-30°C.

  • Cyclization: Slowly heat the mixture to 90-95°C and stir for 10 hours.

  • Workup: Distill off the solvent and co-distill with toluene. Add dimethylformamide (50.0 mL) and toluene (300.0 mL) to the obtained compound at 25-30°C.

  • Further Purification: The provided abstract describes further purification steps for a subsequent product. For this compound, purification would typically involve washing and recrystallization as described in Route 1.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_reaction Monitor Reaction (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No/Slow Conversion complete Reaction Complete check_reaction->complete Full Conversion troubleshoot_reaction Troubleshoot Reaction: - Check Reagent Quality - Verify Temperature & Time - Check pH (if applicable) incomplete->troubleshoot_reaction workup Workup & Isolation complete->workup analyze_product Analyze Crude Product (Purity & Yield) workup->analyze_product low_yield Low Yield analyze_product->low_yield Yield < Expected high_purity High Purity analyze_product->high_purity Purity > 95% low_purity Low Purity analyze_product->low_purity Purity < 95% troubleshoot_yield Troubleshoot Yield: - Check for Product Loss during Workup - Re-evaluate Stoichiometry low_yield->troubleshoot_yield final_product Final Product high_purity->final_product purify Purification (Recrystallization/Chromatography) low_purity->purify troubleshoot_reaction->start Restart with Optimized Conditions troubleshoot_yield->workup Optimize Workup purify->analyze_product Re-analyze

Caption: Troubleshooting workflow for the synthesis of this compound.

SynthesisPathways Synthetic Pathways to this compound cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Cyclization start1 4-(4-Nitrophenyl)morpholine reagent1 Oxidizing Agent (e.g., Sodium Chlorite) start1->reagent1 product This compound reagent1->product start2a p-Nitroaniline intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide start2a->intermediate start2b 2-(2-chloroethoxy)acetyl chloride start2b->intermediate reagent2 Base (e.g., K2CO3) intermediate->reagent2 reagent2->product

Caption: Two primary synthetic pathways for this compound.

References

troubleshooting guide for the synthesis of Rivaroxaban intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of key intermediates of Rivaroxaban. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Synthesis of 4-(4-aminophenyl)morpholin-3-one (B139978) (Intermediate A)

Q1: My yield of 4-(4-nitrophenyl)morpholin-3-one is low during the cyclization of 2-(phenylamino)ethan-1-ol with chloroacetyl chloride followed by nitration. What are the possible causes and solutions?

A1: Low yields in this step can often be attributed to incomplete cyclization or side reactions during nitration. Here are some troubleshooting steps:

  • Cyclization Step:

    • Incomplete Reaction: Ensure the reaction goes to completion by monitoring it using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is sluggish, consider increasing the reaction time or temperature.

    • Base Selection: The choice of base is crucial. While various organic and inorganic bases can be used, their strength and solubility can impact the reaction rate and yield. Ensure the base is sufficiently strong to deprotonate the amine effectively.

    • Solvent Quality: Use anhydrous solvents to prevent hydrolysis of chloroacetyl chloride.

  • Nitration Step:

    • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is critical to prevent over-nitration and the formation of byproducts. Use a reliable cooling bath and add the nitrating agent (a mixture of nitric acid and sulfuric acid) dropwise.

    • Purity of Starting Material: Impurities in the 4-phenylmorpholin-3-one (B154935) can lead to undesired side reactions during nitration. Ensure the starting material is of high purity.

Q2: The reduction of the nitro group in this compound to form 4-(4-aminophenyl)morpholin-3-one is incomplete. How can I improve the conversion?

A2: Incomplete reduction is a common issue. Here are some factors to consider:

  • Catalyst Activity: The activity of the palladium on carbon (Pd/C) catalyst is paramount. Use a fresh, high-quality catalyst. The catalyst loading is also important; insufficient catalyst will lead to incomplete reaction.

  • Hydrogen Pressure: Ensure adequate hydrogen pressure is maintained throughout the reaction. Check for any leaks in the hydrogenation apparatus.

  • Solvent: The choice of solvent can influence the reaction rate. Alcohols like ethanol (B145695) or methanol (B129727) are commonly used and generally effective.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction is slow, you can try increasing the temperature or extending the reaction time.

  • Substrate Purity: Impurities in the nitro compound can sometimes poison the catalyst, leading to deactivation and incomplete reduction.

2. Synthesis of (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Intermediate B)

Q3: I am observing significant formation of the R-isomer impurity during the synthesis of the chiral intermediate (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. How can I control the stereochemistry?

A3: The formation of the undesired R-isomer is a critical issue that impacts the purity and efficacy of the final drug.[1][2] Controlling the stereochemistry is essential.

  • Chiral Starting Material: The most critical factor is the enantiomeric purity of your starting material, typically (R)-epichlorohydrin or a derivative. Ensure you are using a starting material with high enantiomeric excess (ee%).

  • Reaction Conditions: Certain reaction conditions can lead to racemization. Avoid harsh basic or acidic conditions and high temperatures for extended periods, as these can potentially lead to the opening and closing of the oxazolidinone ring, which may affect the chiral center.

  • Purification: If the R-isomer is formed, it can be challenging to remove. Chiral chromatography may be necessary for separation, which can be expensive and time-consuming for large-scale synthesis. Therefore, preventing its formation is the best strategy.

Q4: The yield of the final acylation step to produce Rivaroxaban from Intermediate B is low. What are the common pitfalls?

A4: Low yields in the final acylation step can be due to several factors:

  • Purity of Intermediate B: The presence of impurities in Intermediate B can interfere with the acylation reaction. Ensure the intermediate is thoroughly purified before this step.

  • Acylating Agent: Use a high-quality acylating agent, such as 5-chlorothiophene-2-carbonyl chloride. Degradation of the acylating agent can lead to lower yields.

  • Reaction Conditions:

    • Base: The choice of base is important for scavenging the HCl generated during the reaction. Tertiary amines like triethylamine (B128534) are commonly used.

    • Solvent: A suitable aprotic solvent should be used.

    • Temperature: The reaction is typically carried out at a low temperature to control the reaction rate and minimize side reactions.

  • Work-up Procedure: The work-up procedure should be optimized to minimize product loss.

Quantitative Data Summary

The following tables summarize typical yields and purity data for the key intermediates in Rivaroxaban synthesis. Note that actual results may vary depending on the specific experimental conditions and scale.

Table 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Intermediate A)

StepReactantsReagents & ConditionsTypical Yield (%)Typical Purity (%) (by HPLC)
1. Cyclization & Nitration 2-(phenylamino)ethan-1-ol, Chloroacetyl chloride, HNO₃/H₂SO₄1. Base (e.g., NaHCO₃), Solvent (e.g., Toluene) 2. 0-5 °C70-80>98
2. Reduction This compoundH₂, Pd/C, Solvent (e.g., Ethanol)90-95>99

Table 2: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Intermediate B)

StepReactantsReagents & ConditionsTypical Yield (%)Typical Purity (%) (by HPLC)
1. Epoxide Ring Opening 4-(4-aminophenyl)morpholin-3-one, (R)-2-((oxiran-2-yl)methyl)isoindoline-1,3-dioneSolvent (e.g., Isopropanol (B130326)/Water)85-95>98
2. Cyclization (S)-2-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dioneCarbonyl diimidazole (CDI), Solvent (e.g., THF)90-95>99
3. Deprotection (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dioneHydrazine (B178648) hydrate (B1144303) or Methylamine (B109427), Solvent (e.g., Methanol)80-90>99

Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenyl)morpholin-3-one (Intermediate A)

  • Step 1: Synthesis of this compound

    • To a solution of 2-(phenylamino)ethan-1-ol in a suitable solvent (e.g., toluene), add a base (e.g., sodium bicarbonate).

    • Cool the mixture to 0-5 °C and slowly add chloroacetyl chloride.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction mixture to isolate 4-phenylmorpholin-3-one.

    • Cool a mixture of sulfuric acid and nitric acid to 0-5 °C.

    • Slowly add the 4-phenylmorpholin-3-one to the nitrating mixture while maintaining the low temperature.

    • Stir for a specified time and then carefully quench the reaction with ice water.

    • Filter the precipitated product, wash with water, and dry to obtain this compound.

  • Step 2: Reduction of this compound

    • In a hydrogenation vessel, dissolve this compound in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Pressurize the vessel with hydrogen gas (typically 50-60 psi).

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or HPLC).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 4-(4-aminophenyl)morpholin-3-one.

Protocol 2: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Intermediate B)

  • Step 1: Synthesis of (S)-2-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)isoindoline-1,3-dione

    • To a mixture of 4-(4-aminophenyl)morpholin-3-one in a solvent mixture (e.g., isopropanol and water), add (R)-2-((oxiran-2-yl)methyl)isoindoline-1,3-dione.

    • Heat the reaction mixture to reflux and stir until the reaction is complete.

    • Cool the reaction mixture and filter the precipitated product.

    • Wash the product with a suitable solvent and dry.

  • Step 2: Synthesis of (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione

    • To a solution of the product from Step 1 in an aprotic solvent (e.g., THF), add carbonyl diimidazole (CDI).

    • Stir the reaction mixture at room temperature until the cyclization is complete.

    • Work up the reaction to isolate the product.

  • Step 3: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

    • To a solution of the product from Step 2 in methanol, add hydrazine hydrate or a solution of methylamine in water.

    • Heat the reaction mixture to reflux.

    • After the reaction is complete, cool the mixture and perform an acidic work-up to precipitate the product as a salt.

    • Filter the product, wash, and dry.

Visualizations

Rivaroxaban_Intermediate_Synthesis_Workflow cluster_A Synthesis of Intermediate A cluster_B Synthesis of Intermediate B cluster_C Final Product Synthesis A1 2-(Phenylamino)ethan-1-ol A2 4-Phenylmorpholin-3-one A1->A2 Cyclization A3 This compound A2->A3 Nitration A4 4-(4-Aminophenyl)morpholin-3-one (Intermediate A) A3->A4 Reduction B2 Epoxide Ring Opening A4->B2 Coupling B1 (R)-Epichlorohydrin Derivative B1->B2 B3 Cyclization B2->B3 B4 (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (Intermediate B) B3->B4 Deprotection C2 Rivaroxaban B4->C2 Acylation C1 5-Chlorothiophene-2-carbonyl chloride C1->C2

Caption: Synthetic workflow for Rivaroxaban intermediates.

Troubleshooting_Low_Yield Start Low Yield Observed Q1 Incomplete Reaction? Start->Q1 S1 Increase reaction time/temperature Monitor by TLC/HPLC Q1->S1 Yes Q2 Side Reactions? Q1->Q2 No End Yield Improved S1->End S2 Optimize temperature control Check starting material purity Q2->S2 Yes Q3 Catalyst/Reagent Issue? Q2->Q3 No S2->End S3 Use fresh, high-quality reagents Optimize catalyst loading Q3->S3 Yes S3->End

Caption: Troubleshooting logic for low reaction yield.

References

identifying and characterizing impurities in 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-Nitrophenyl)morpholin-3-one

This guide provides troubleshooting assistance and frequently asked questions for researchers and drug development professionals working with this compound. It covers the identification and characterization of potential impurities that may arise during synthesis, storage, or analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Impurities can originate from several sources, including the synthesis process, degradation, and storage. Common classes of impurities include:

  • Synthesis-Related Impurities: Unreacted starting materials, such as 4-nitroaniline (B120555) or precursors to the morpholinone ring.[1][2] Side-products from incomplete reactions, like the uncyclized intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, may also be present.

  • Degradation Products: The primary degradation pathways involve the reduction of the nitro group and hydrolysis of the amide bond in the morpholinone ring.

  • Reagent-Related Impurities: Residual solvents or reagents used during synthesis and purification can also be present.

Q2: My sample has an off-color (e.g., darker yellow or brownish). What could be the cause?

A2: The pale yellow color of pure this compound can darken due to the presence of oxidized impurities or degradation products. Aromatic nitro compounds can be sensitive to light and heat, which may lead to the formation of colored byproducts over time. Ensure the material is stored in a cool, dark place.

Q3: What is the best initial analytical technique for assessing the purity of my sample?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended initial method for purity assessment.[3] It is highly effective for separating the main compound from both more polar and less polar impurities. A reversed-phase C18 column is a good starting point.[4]

Q4: How can I confirm the identity of an unknown impurity?

A4: The most powerful technique for identifying unknown impurities is Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6][7] LC-MS provides both the retention time (from the LC) and the mass-to-charge ratio (m/z) of the impurity, which allows for the determination of its molecular weight. Further structural information can be obtained using tandem mass spectrometry (MS/MS). For complete structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often necessary.

Troubleshooting Guide

Problem / Observation Potential Cause(s) Recommended Action(s)
An unexpected peak appears in the HPLC chromatogram at an earlier retention time than the main peak. The impurity is more polar than the parent compound. This could be the ring-opened hydrolysis product or unreacted 4-nitroaniline.1. Check Mass Spec: Use LC-MS to determine the molecular weight of the impurity. A mass corresponding to C10H12N2O4 (hydrolysis product) or C6H6N2O2 (4-nitroaniline) would support this hypothesis. 2. Spiking Study: If standards are available, spike a small amount of the suspected impurity into your sample and observe if the peak area increases.
An unexpected peak appears at a later retention time. The impurity is less polar than the parent compound. This could be a byproduct from the synthesis, such as an incompletely reacted intermediate.1. Review Synthesis Route: Examine the synthesis pathway for potential non-polar side products.[1][2] 2. LC-MS Analysis: Determine the molecular weight to help deduce the structure.
Mass spectrometry shows a peak at [M-16]+ or [M-30]+. This fragmentation pattern is characteristic of aromatic nitro compounds, often corresponding to the loss of O and NO, respectively.This observation helps confirm the presence of the nitroaromatic moiety in the molecule of interest. It is a useful diagnostic fragment during MS/MS analysis.
Mass spectrometry shows a peak at [M-30+2H]+, which corresponds to C10H12N2O2. The nitro group (-NO2) has been reduced to an amino group (-NH2). This is a common degradation product, Impurity B.1. Check Storage Conditions: Ensure the sample has not been exposed to reducing agents or conditions that could promote reduction (e.g., certain metal surfaces).[8] 2. Modify MS Conditions: Some ionization sources can cause in-source reduction. Try a softer ionization technique if possible.
NMR spectrum shows unexpected signals or poor resolution. The sample contains multiple components (impurities) or paramagnetic species.1. Purify the Sample: Perform flash chromatography or preparative HPLC to isolate the main component. 2. Acquire 2D NMR: Run 2D NMR experiments (like COSY and HSQC) on the impure sample to help assign signals belonging to different components.

Potential Impurity Profile

The following table summarizes the likely impurities associated with this compound.

Impurity Name Structure Name Molecular Formula MW ( g/mol ) Expected Polarity (vs. Parent)
Parent Compound This compoundC10H10N2O4222.19-
Impurity A 4-Nitroaniline (Starting Material)C6H6N2O2138.12More Polar
Impurity B 4-(4-Aminophenyl)morpholin-3-one (B139978) (Reduced Product)C10H12N2O2192.22More Polar
Impurity C 2-(2-Hydroxyethoxy)-N-(4-nitrophenyl)acetamide (Hydrolysis Product)C10H12N2O5240.21More Polar

Experimental Protocols

HPLC Method for Purity Assessment

This protocol provides a general starting point for reversed-phase HPLC analysis.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-40 min: 20% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

LC-MS Method for Impurity Identification

This method is designed to be compatible with mass spectrometry.

  • LC System: Use the same HPLC conditions as above. Volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are crucial for MS compatibility.[9]

  • Mass Spectrometer: Electrospray Ionization (ESI) source

  • Ionization Mode: Positive and Negative modes should be scanned to ensure detection of all impurities.

  • Scan Range: m/z 100 - 500

  • Data Analysis: Extract ion chromatograms for the expected masses of the parent compound and potential impurities (see table above). Analyze the full scan spectra of any unknown peaks to determine their molecular weight. Perform MS/MS fragmentation on the parent ion and unknown impurities to aid in structural elucidation.[6]

Visualizations

Impurity Identification Workflow

The following diagram outlines the logical steps to take when an unknown peak is detected in your analysis.

G cluster_0 cluster_1 cluster_2 start Impurity Detected in HPLC-UV lcms Perform LC-MS Analysis start->lcms mw Determine Molecular Weight (MW) and Formula lcms->mw db Compare MW with Known Impurities/Degradants mw->db match Match Found? db->match msms Perform MS/MS Fragmentation Analysis match->msms No identified Impurity Identified match->identified Yes isolate Isolate Impurity (Prep-HPLC) msms->isolate nmr Structural Elucidation (NMR, etc.) isolate->nmr nmr->identified

Caption: Workflow for identifying an unknown impurity.

Potential Degradation Pathways

This diagram illustrates two common degradation pathways for this compound: reduction of the nitro group and hydrolysis of the morpholinone ring.

G cluster_reduction Reduction Pathway cluster_hydrolysis Hydrolysis Pathway parent This compound (C10H10N2O4) MW: 222.2 reduced Impurity B 4-(4-Aminophenyl)morpholin-3-one (C10H12N2O2) MW: 192.2 parent->reduced [Reducing Agent] e.g., H2/Pd hydrolyzed Impurity C 2-(2-Hydroxyethoxy)-N-(4-nitrophenyl)acetamide (C10H12N2O5) MW: 240.2 parent->hydrolyzed H2O (Acid/Base)

Caption: Degradation pathways of the target compound.

References

Technical Support Center: pH Control in the Oxidation of 4-(4-Nitrophenyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on controlling pH during the oxidation of 4-(4-nitrophenyl)morpholine (B78992) to 4-(4-nitrophenyl)morpholin-3-one. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is pH control so critical in the oxidation of 4-(4-nitrophenyl)morpholine?

A1: pH is a crucial parameter in this oxidation reaction for several reasons. The oxidizing agent, typically sodium chlorite (B76162) (NaClO₂), exhibits optimal activity and stability within a specific pH range. Deviations from this range can lead to the decomposition of the oxidant, formation of unwanted byproducts, and incomplete conversion of the starting material, ultimately impacting the yield and purity of the desired product, this compound.

Q2: What is the optimal pH range for this oxidation reaction?

A2: Based on available literature, a slightly acidic to neutral pH, around 6, is considered a good compromise for achieving high yield and selectivity.[1] This pH balances the oxidative power of the reagent with its chemical stability and helps to prevent unwanted precipitation.[1]

Q3: What are the consequences of the pH being too low (acidic)?

A3: At low pH values (e.g., below 4-5), sodium chlorite can decompose to form chlorine dioxide (ClO₂), a potent but less selective oxidizing agent. This can lead to the formation of chlorinated byproducts and other undesired side reactions. For substrates with electron-donating groups, reactions at lower pH can be particularly problematic.

Q4: What happens if the pH becomes too high (alkaline)?

A4: Under alkaline conditions, the oxidizing potential of sodium chlorite is reduced, which can lead to a sluggish or incomplete reaction. The reaction mixture's pH can naturally increase to above 8.5 during the oxidation process, necessitating careful monitoring and adjustment.

Q5: How can I monitor the pH of the reaction, especially in a mixed solvent system?

A5: Monitoring pH in organic or mixed-solvent systems can be challenging with standard pH electrodes. For accurate measurements, it is recommended to use a pH meter with an electrode specifically designed for non-aqueous or mixed solvents. Alternatively, pH indicator strips can provide a reasonable estimate of the aqueous phase's pH. Regular sampling of the aqueous layer (if present) for pH measurement is a practical approach.

Q6: What reagents are recommended for adjusting the pH during the reaction?

A6: Acetic acid is a commonly used reagent to lower the pH and maintain it within the optimal range, as it helps to avoid the formation of solid wastes that can occur with buffer salts like sodium dihydrogen phosphate (B84403).[1] For increasing the pH, a dilute solution of a base like sodium bicarbonate can be carefully added.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or no conversion of starting material pH is too high (alkaline): Reduced oxidizing power of sodium chlorite.Carefully add a dilute solution of acetic acid to adjust the pH to the optimal range of ~6. Monitor the pH regularly.
Decomposition of the oxidant: The sodium chlorite solution may have degraded.Use a fresh solution of sodium chlorite.
Presence of multiple unidentified spots on TLC pH is too low (acidic): Formation of byproducts due to the generation of more reactive and less selective oxidizing species.Ensure the initial pH is not too acidic. Use a buffer like sodium dihydrogen phosphate or carefully control the addition of acetic acid.
Reaction temperature is too high: Can lead to side reactions.Maintain the recommended reaction temperature (e.g., 40°C).
Formation of a precipitate during the reaction Suboptimal pH: Can cause the precipitation of inorganic salts or byproducts.Adjust the pH to the recommended range of ~6.
Difficult work-up and product isolation Poor pH control: Can lead to emulsions or the product remaining in the aqueous layer.Ensure the pH is appropriately adjusted during the extraction phase to ensure the product is in the organic layer.
Product is discolored (yellow/brown) Over-oxidation or side reactions: Can occur with improper pH control or prolonged reaction times.Optimize the reaction time by monitoring the reaction progress by TLC or HPLC. Ensure the pH is maintained in the optimal range.

Data Presentation

The following table summarizes the reported quantitative data for the oxidation of 4-(4-nitrophenyl)morpholine under controlled pH conditions.

Oxidant Acid/Buffer Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
Sodium ChloriteSodium Dihydrogen Phosphate DihydrateAcetonitrile/Water40697.798.3ChemicalBook Synthesis
Sodium ChloriteAcetic AcidNot specifiedNot specifiedNot specified91Not specified[1]

Experimental Protocols

Protocol 1: Oxidation using Sodium Chlorite and Sodium Dihydrogen Phosphate

This protocol is adapted from a reported synthesis of this compound.

Materials:

  • 4-(4-nitrophenyl)morpholine

  • Sodium chlorite (80%)

  • Sodium dihydrogen phosphate dihydrate

  • Acetonitrile

  • Water

  • Ethyl acetate (B1210297)

  • Saturated sodium sulfite (B76179) aqueous solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Prepare an aqueous solution of sodium chlorite by dissolving 16.9 g (0.15 mol) of 80% sodium chlorite in 65 mL of water.

  • In a reaction flask, combine 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine, 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate, and 300 mL of acetonitrile.

  • Heat the mixture to 40°C.

  • Slowly add the prepared sodium chlorite solution to the reaction mixture over approximately 10 minutes.

  • Maintain the reaction at 40°C for 6 hours, monitoring the progress by HPLC or TLC.

  • After the reaction is complete, allow the layers to separate and collect the organic phase.

  • Extract the aqueous phase twice with 70 mL of ethyl acetate.

  • Combine all organic phases and cool in a cold water bath.

  • Add approximately 100 mL of saturated sodium sulfite aqueous solution and stir for 10 minutes to quench any remaining oxidant.

  • Extract the aqueous phase twice with 50 mL of ethyl acetate.

  • Combine all organic phases again and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a pale yellow solid.

  • Purify the solid by stirring with 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) for 20 minutes to yield the final product.

Mandatory Visualizations

experimental_workflow start_end start_end process process decision decision output output start Start reagents Combine Reactants: - 4-(4-nitrophenyl)morpholine - Sodium Dihydrogen Phosphate - Acetonitrile start->reagents heat Heat to 40°C reagents->heat add_oxidant Add Aqueous Sodium Chlorite heat->add_oxidant react React for 6h at 40°C add_oxidant->react monitor Monitor Reaction (TLC/HPLC) react->monitor monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification workup->purify product Final Product: This compound purify->product end End product->end

Caption: Experimental workflow for the oxidation of 4-(4-nitrophenyl)morpholine.

troubleshooting_ph problem problem cause cause solution solution low_yield Low Yield or Incomplete Reaction high_ph Potential Cause: pH is too high (> 7) low_yield->high_ph byproducts Formation of Multiple Byproducts low_ph Potential Cause: pH is too low (< 5) byproducts->low_ph precipitation Unwanted Precipitation suboptimal_ph Potential Cause: Suboptimal pH precipitation->suboptimal_ph add_acid Solution: Add dilute acetic acid to adjust pH to ~6 high_ph->add_acid use_buffer Solution: Use a buffer (e.g., NaH2PO4) or control acid addition low_ph->use_buffer adjust_ph Solution: Adjust pH to the optimal range of ~6 suboptimal_ph->adjust_ph

Caption: Troubleshooting guide for pH-related issues.

References

avoiding degradation of 4-(4-Nitrophenyl)morpholin-3-one during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of 4-(4-nitrophenyl)morpholin-3-one during its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature.
Degradation of starting materials or product: Presence of moisture, strong acidic or basic conditions, or prolonged exposure to high temperatures can lead to decomposition.Ensure all reagents and solvents are anhydrous. Maintain the recommended pH and temperature ranges for the specific synthetic route. Minimize the reaction time at elevated temperatures.
Side reactions: Formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.Optimize reaction conditions to minimize side reactions. This may involve adjusting the stoichiometry of reagents, changing the solvent, or using a different catalyst.
Formation of Colored Impurities Nitration side reactions: In syntheses involving the nitration of 4-phenylmorpholin-3-one (B154935), the formation of ortho- and meta-isomers, as well as dinitrated products, can lead to colored impurities.Control the nitration conditions carefully, particularly the temperature and the rate of addition of the nitrating agent. Use a purification method such as recrystallization or column chromatography to remove isomeric impurities.
Oxidation of starting materials or intermediates: The presence of oxidizing agents or exposure to air can lead to the formation of colored byproducts.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure that all reagents and solvents are free from peroxides.
Degradation of the nitroaromatic ring: Under certain conditions, such as in the presence of strong bases, nitroaromatic compounds can undergo decomposition, leading to colored impurities.Avoid the use of excessively strong bases. If a base is required, use the mildest base that is effective for the transformation.
Presence of Unidentified Peaks in HPLC Analysis Hydrolysis of the morpholinone ring: The amide bond within the morpholin-3-one (B89469) ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the formation of ring-opened impurities.Maintain the pH of the reaction and work-up procedures within a neutral or mildly acidic/basic range. Avoid prolonged exposure to strong acids or bases.
Incomplete cyclization: In syntheses involving the cyclization of an open-chain precursor, such as 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, the presence of the starting material or other intermediates can result in extra peaks.Ensure that the cyclization reaction goes to completion by optimizing the reaction time, temperature, and base.
Byproducts from starting materials: Impurities present in the starting materials can carry through the synthesis or react to form new impurities.Use high-purity starting materials. Analyze the starting materials for impurities before use.
Difficulty in Product Isolation/Purification Poor crystallization: The product may be difficult to crystallize from the reaction mixture due to the presence of impurities.Purify the crude product by column chromatography before crystallization. Experiment with different solvent systems for recrystallization to find optimal conditions for crystal formation.
Product is an oil: The product may not solidify due to residual solvent or impurities.Ensure that all solvent has been removed under vacuum. Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed synthetic routes include:

  • Nitration of 4-phenylmorpholin-3-one: This involves the direct nitration of the aromatic ring. However, this method can be problematic on an industrial scale due to safety concerns and the potential for side reactions.[1][2]

  • Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide: This is a common and often high-yielding method that involves the formation of the morpholinone ring from an acyclic precursor.[1]

  • Oxidation of 4-(4-nitrophenyl)morpholine (B78992): This method utilizes an oxidizing agent to introduce the carbonyl group at the 3-position of the morpholine (B109124) ring.[3]

Q2: What are the critical parameters to control during the nitration of 4-phenylmorpholin-3-one to avoid degradation and side products?

A2: To minimize the formation of undesired isomers (ortho, meta) and dinitrated byproducts, it is crucial to carefully control the reaction temperature, typically keeping it low, and the rate of addition of the nitrating agent. The choice of nitrating agent and solvent system also plays a significant role in the selectivity of the reaction.

Q3: Can the amide bond in the morpholinone ring hydrolyze during synthesis?

A3: Yes, the amide bond in the lactam ring system is susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can lead to the formation of the corresponding ring-opened amino acid derivative. It is therefore recommended to maintain a pH as close to neutral as possible during work-up and purification steps.

Q4: Are there any specific storage conditions recommended for this compound to prevent degradation?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. Exposure to light, moisture, and high temperatures should be avoided to prevent potential degradation.

Experimental Protocols

Synthesis of this compound via Oxidation of 4-(4-Nitrophenyl)morpholine[3]

This facile and economically efficient process involves the oxidation of 4-(4-nitrophenyl)morpholine using sodium chlorite (B76162).

Materials:

Procedure:

  • Prepare a solution of sodium chlorite in water.

  • In a reaction flask, dissolve 4-(4-nitrophenyl)morpholine and sodium dihydrogen phosphate dihydrate in acetonitrile.

  • Heat the mixture to 40°C.

  • Slowly add the aqueous solution of sodium chlorite to the reaction mixture over a period of approximately 10 minutes.

  • Maintain the reaction at 40°C for 6 hours, monitoring the progress by HPLC.

  • Upon completion, allow the mixture to cool and separate the organic phase.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash with a saturated aqueous solution of sodium sulfite.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether: ethyl acetate = 5:1) to yield this compound as a pale yellow solid.

Parameter Value
Yield ~97.7%
Purity (HPLC) ~98.3%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve 4-(4-Nitrophenyl)morpholine and NaH2PO4.2H2O in Acetonitrile B Heat to 40°C A->B C Add aqueous NaClO2 solution B->C D React at 40°C for 6h C->D E Cool and Separate Phases D->E F Extract Aqueous Phase with Ethyl Acetate E->F G Wash Combined Organic Phases with Na2SO3 F->G H Dry and Concentrate G->H I Recrystallize from Petroleum Ether/Ethyl Acetate H->I J Obtain Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_nitration Nitration Side Reactions cluster_reduction Reduction main This compound hydrolysis_product Ring-Opened Impurity (2-((2-hydroxyethyl)(4-nitrophenyl)amino)acetic acid) main->hydrolysis_product Amide Bond Cleavage nitration_byproduct1 Isomeric Impurities (ortho/meta-nitro isomers) main->nitration_byproduct1 Incomplete Selectivity nitration_byproduct2 Dinitrated Impurities main->nitration_byproduct2 Over-nitration reduction_product 4-(4-Aminophenyl)morpholin-3-one main->reduction_product Nitro Group Reduction

Caption: Potential degradation and side reaction pathways.

References

Technical Support Center: Catalytic Reduction of Nitroarenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the catalytic reduction of nitroarenes.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Incomplete Reaction or Low Yield

Question: My nitroarene reduction is not going to completion, or the yield of my desired aniline (B41778) is unexpectedly low. What are the potential causes and how can I troubleshoot this?

Answer: Incomplete reactions or low yields are common issues that can often be resolved by systematically evaluating several factors.

  • Catalyst Activity: The catalyst is the heart of the reaction, and its activity is paramount.

    • Deactivation: Catalysts, particularly precious metal catalysts like Palladium on carbon (Pd/C), can be "poisoned" by various substances.[1] Common poisons include sulfur, phosphorus, and certain nitrogen-containing compounds.[1][2] Ensure the purity of your starting materials, reagents, and solvents.

    • Improper Handling: Catalysts such as Raney® Nickel are often pyrophoric and require careful handling under an inert atmosphere to maintain their activity.[1] Similarly, Pd/C can be sensitive to air exposure.

    • Insufficient Loading: The amount of catalyst may be too low for your specific substrate or reaction scale. Consider a stepwise increase in the catalyst loading (e.g., from 1 mol% to 5 mol%).

  • Reaction Conditions: The conditions under which the reaction is performed play a critical role in its success.

    • Hydrogen Source: For catalytic hydrogenations using hydrogen gas, ensure the system is properly sealed and that the pressure is adequate. Some substrates may require higher pressures than atmospheric pressure to react efficiently.[1] For transfer hydrogenations, ensure your hydrogen donor (e.g., ammonium (B1175870) formate, hydrazine) is fresh and used in a sufficient stoichiometric excess.

    • Temperature: While many nitroarene reductions proceed at room temperature, some may require heating to overcome the activation energy barrier.[1] However, be aware that excessive heat can lead to side reactions. A good starting point is to screen temperatures from room temperature up to 60-80 °C.

    • Solvent: The choice of solvent is crucial for ensuring the solubility of the nitroarene and for facilitating the reaction. Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.[1] If your substrate has poor solubility, consider using a co-solvent system.

    • Agitation: In heterogeneous catalysis, efficient stirring is essential to ensure proper contact between the substrate, catalyst, and hydrogen source.[1] If you suspect mass transfer limitations, increase the stirring rate.

  • Substrate-Related Issues: The nature of your nitroarene can also influence the reaction outcome.

    • Steric Hindrance: A sterically hindered nitro group may require more forcing conditions, such as higher temperatures, increased catalyst loading, or higher hydrogen pressure.[1]

    • Electronic Effects: The presence of electron-withdrawing or electron-donating groups on the aromatic ring can affect the rate of reduction. Nitroarenes with electron-withdrawing groups tend to be reduced faster than those with electron-donating groups.[3]

Issue 2: Poor Chemoselectivity - Reduction of Other Functional Groups

Question: My reaction is reducing other functional groups in my molecule in addition to the nitro group. How can I improve the chemoselectivity?

Answer: Achieving high chemoselectivity is a frequent challenge, especially when dealing with multifunctional molecules. The key is to choose the right catalyst and reaction conditions.

  • Catalyst Selection is Key:

    • Palladium on Carbon (Pd/C): This is a highly active and common catalyst, but it can also reduce other functional groups such as alkenes, alkynes, and benzyl (B1604629) ethers, and can also lead to dehalogenation.[1]

    • Raney Nickel: This is often a good alternative to Pd/C, particularly when trying to avoid the dehalogenation of aromatic chlorides, bromides, and iodides.[4]

    • Platinum-based Catalysts: Platinum on carbon (Pt/C) can sometimes provide different selectivity compared to Pd/C.

    • Metal/Acid Systems: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., acetic acid or HCl) are known for their high chemoselectivity in reducing nitro groups while leaving other reducible functionalities intact.[1][4]

  • Reaction Method and Conditions:

    • Transfer Hydrogenation: This method, which uses a hydrogen donor in the presence of a catalyst, can sometimes offer better selectivity than high-pressure hydrogenation.

    • Control of Reaction Parameters: Milder conditions, such as lower temperatures and pressures, can often favor the reduction of the more labile nitro group over other functional groups.[5]

Frequently Asked Questions (FAQs)

Q1: How can I selectively reduce one nitro group in a dinitroarene?

A1: The selective reduction of one nitro group in a dinitro compound can be challenging but is achievable. Using sodium sulfide (B99878) (Na₂S) is a classic method that can sometimes selectively reduce one nitro group.[4] Careful control of stoichiometry and reaction time is crucial.

Q2: My reaction is producing side products like azo or azoxy compounds. How can I avoid this?

A2: The formation of azo and azoxy compounds as byproducts can occur, particularly if the reaction stalls at an intermediate stage.[6] This can be due to catalyst deactivation or suboptimal reaction conditions. To minimize these side products, ensure your catalyst is active and that you are using a sufficient amount. Also, ensure adequate hydrogen availability (either from H₂ gas or a transfer hydrogenation reagent) to drive the reaction to the desired aniline product.

Q3: I have a halogen substituent on my aromatic ring. How can I avoid dehalogenation during the reduction?

A3: Dehalogenation is a common side reaction, especially with Pd/C.[1] To avoid this, consider using Raney Nickel as the catalyst.[4] Alternatively, non-catalytic methods using reagents like SnCl₂ or Fe/HCl are generally effective at reducing the nitro group without affecting aryl halides.[7]

Q4: What is the role of the solvent in the catalytic reduction of nitroarenes?

A4: The solvent plays multiple roles. It needs to dissolve the nitroarene to allow it to interact with the catalyst. Protic solvents like ethanol or methanol can also act as a proton source during the reduction process. The choice of solvent can also influence the catalyst's activity and selectivity.

Quantitative Data Summary

The following tables provide a summary of reaction conditions from various studies on the catalytic reduction of nitroarenes.

Table 1: Comparison of Catalytic Systems for Nitrobenzene (B124822) Reduction

CatalystReductant/H₂ SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Pd/C (10%)H₂ (1 atm)MethanolRoom Temp3>99[8]
Raney NiH₂ (1 atm)EthanolRoom Temp4>99[4]
Fe/HCl-Water/EthanolReflux2~90[9]
SnCl₂·2H₂O-EthanolReflux1>95[7]
4% Ag/MTANaBH₄EthanolRoom Temp4100[3]
Supported NiH₂ (1.5-3.0 MPa)Ethanol60-903-8Not specified[10]

Table 2: Chemoselective Reduction of Substituted Nitroarenes

SubstrateCatalystReductant/H₂ SourceOther Functional GroupProduct Yield (%)Reference
3-NitrostyreneAu/TiO₂-ECH₂ (10 bar)Alkene99[11]
4-NitroacetophenoneZn/NH₄Cl-KetoneNot specified[12]
Methyl 4-nitrobenzoateMn-1H₂Ester99[13]
4-NitrobenzonitrileFe/CaCl₂Hydrazine HydrateNitrile>95[8]
1-Bromo-4-nitrobenzeneRaney NiH₂Bromo>95[4]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Nitrobenzene using Pd/C

This protocol describes a standard laboratory procedure for the reduction of nitrobenzene to aniline using palladium on carbon as the catalyst and hydrogen gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add nitrobenzene (1.0 eq).

  • Solvent Addition: Add a suitable solvent, such as methanol or ethanol, to dissolve the nitrobenzene.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol% of the nitrobenzene).

  • Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (this is often done multiple times to ensure an inert atmosphere). A hydrogen balloon is then attached to the flask.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the mixture is filtered through a pad of Celite® to remove the catalyst.

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude aniline, which can then be purified by distillation or chromatography if necessary.

Protocol 2: Chemoselective Reduction of a Nitroarene using SnCl₂·2H₂O

This protocol is suitable for the reduction of a nitro group in the presence of other reducible functionalities.

  • Reaction Setup: In a round-bottom flask, dissolve the nitroarene (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice.

  • Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) to a pH of 7-8. This will precipitate tin salts.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be done by column chromatography.[7]

Visualizations

troubleshooting_workflow start Low Yield or Incomplete Reaction catalyst Check Catalyst Activity start->catalyst conditions Evaluate Reaction Conditions start->conditions substrate Consider Substrate Properties start->substrate catalyst_deact Poisoning? catalyst->catalyst_deact catalyst_handling Improper Handling? catalyst->catalyst_handling catalyst_loading Insufficient Loading? catalyst->catalyst_loading hydrogen H₂ Source Issue? conditions->hydrogen temperature Suboptimal Temp? conditions->temperature solvent Incorrect Solvent? conditions->solvent sterics Steric Hindrance? substrate->sterics electronics Electronic Effects? substrate->electronics sol_deact Use pure reagents/solvents catalyst_deact->sol_deact Yes sol_handling Handle under inert atm. catalyst_handling->sol_handling Yes sol_loading Increase catalyst loading catalyst_loading->sol_loading Yes sol_hydrogen Check pressure/donor hydrogen->sol_hydrogen Yes sol_temp Optimize temperature temperature->sol_temp Yes sol_solvent Screen solvents/co-solvents solvent->sol_solvent Yes sol_sterics Use more forcing conditions sterics->sol_sterics Yes sol_electronics Adjust reaction time electronics->sol_electronics Yes

Caption: Troubleshooting workflow for low yield or incomplete reaction.

selectivity_workflow start Poor Chemoselectivity catalyst Catalyst Selection start->catalyst conditions Reaction Conditions start->conditions pd_c Using Pd/C? catalyst->pd_c dehalogenation Dehalogenation issue? catalyst->dehalogenation harsh_cond Harsh Conditions? conditions->harsh_cond sol_pd_c Consider Raney Ni or metal/acid systems pd_c->sol_pd_c Yes sol_dehalogenation Use Raney Ni or SnCl₂/Fe dehalogenation->sol_dehalogenation Yes sol_harsh_cond Use milder conditions (lower temp/pressure) harsh_cond->sol_harsh_cond Yes

Caption: Decision workflow for improving chemoselectivity.

reaction_pathway nitroarene Nitroarene (Ar-NO₂) nitroso Nitrosoarene (Ar-NO) nitroarene->nitroso + H₂ hydroxylamine Hydroxylamine (Ar-NHOH) nitroso->hydroxylamine + H₂ side_products Side Products (Azo/Azoxy) nitroso->side_products aniline Aniline (Ar-NH₂) hydroxylamine->aniline + H₂ hydroxylamine->side_products

Caption: Simplified reaction pathway for nitroarene reduction.

References

Technical Support Center: Purification of 4-(4-Nitrophenyl)morpholin-3-one using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(4-Nitrophenyl)morpholin-3-one by column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, a normal-phase stationary phase is typically recommended. Silica (B1680970) gel (60-120 mesh or 230-400 mesh) is the most common choice due to its effectiveness in separating moderately polar compounds.

Q2: Which solvent system (mobile phase) is suitable for the elution of this compound?

A2: A mixture of a non-polar solvent and a moderately polar solvent is generally effective. A common starting point is a gradient or isocratic elution with a hexane (B92381)/ethyl acetate (B1210297) or petroleum ether/ethyl acetate system. The polarity of the mobile phase can be adjusted based on the separation observed on Thin Layer Chromatography (TLC).

Q3: How can I monitor the progress of the column chromatography?

A3: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in the same solvent system used for the column. The spots corresponding to the desired compound can be visualized under UV light (254 nm) due to the presence of the nitrophenyl group.

Q4: My compound is not eluting from the column. What could be the problem?

A4: This issue can arise from several factors:

  • Insufficiently polar mobile phase: The solvent system may not be polar enough to move the compound down the column. Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

  • Compound insolubility: The compound may have precipitated at the top of the column if it is not soluble in the initial mobile phase.

  • Strong interaction with silica: The morpholinone and nitro groups can lead to strong interactions with the acidic silica gel. Adding a small amount of a slightly more polar solvent like dichloromethane (B109758) or a few drops of triethylamine (B128534) to the mobile phase can help to reduce these interactions.

Q5: The separation between my desired compound and impurities is poor. How can I improve it?

A5: To improve separation (resolution), you can try the following:

  • Optimize the mobile phase: A shallower gradient or an isocratic elution with a less polar solvent system can enhance separation. Extensive TLC trials are recommended to find the optimal solvent ratio.

  • Use a longer column: Increasing the column length provides more surface area for the separation to occur.

  • Finer mesh silica gel: Using silica gel with a smaller particle size (e.g., 230-400 mesh) can improve resolution, but may lead to slower flow rates and higher pressure.

  • Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of this compound.

Problem Possible Cause Solution
Yellow band stuck at the top of the column The compound is highly polar and is strongly adsorbed to the silica gel. The mobile phase is not polar enough.Increase the polarity of the mobile phase by gradually increasing the percentage of ethyl acetate. If the band still does not move, a small amount of a more polar solvent like methanol (B129727) (1-2%) can be added to the mobile phase.
The compound elutes too quickly with the solvent front The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane or petroleum ether).
Tailing of the spot on TLC and broad peaks during column chromatography The compound may be interacting too strongly with acidic sites on the silica gel. The sample might be overloaded.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Ensure that the amount of crude material loaded is not more than 1-5% of the weight of the stationary phase.
Multiple yellow bands are observed, but TLC of the crude product shows a single spot The compound may be degrading on the silica gel column.Deactivate the silica gel by treating it with triethylamine before packing the column. Alternatively, use a different stationary phase like neutral alumina. A faster elution with a slightly more polar solvent system might also minimize degradation.
Crystallization of the compound on the column The concentration of the compound in a particular fraction is too high, and the solvent is not a good solvent for it at that concentration.If possible, switch to a solvent system where the compound has better solubility. Alternatively, run the column at a slightly elevated temperature (if the compound is stable) to increase solubility.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using column chromatography.

1. Preparation of the Stationary Phase:

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).

  • Carefully pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just at the top of the silica bed.

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.

  • Carefully apply the prepared sample to the top of the packed column.

3. Elution:

  • Begin eluting the column with the initial mobile phase (e.g., 20% ethyl acetate in hexane).

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Gradually increase the polarity of the mobile phase as needed (e.g., to 30%, 40%, and 50% ethyl acetate in hexane) to elute the compound. The optimal gradient should be determined beforehand by TLC analysis.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions.

5. Isolation of the Pure Compound:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.

Quantitative Data Summary
ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard grade, suitable for medium to high-resolution separations.
Column Dimensions Diameter: 2-5 cm; Length: 30-50 cmAdjust based on the amount of crude material to be purified.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl AcetateStart with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase.
Sample Load 1-5 g of crude material per 100 g of silica gelOverloading can lead to poor separation.
Flow Rate 5-15 mL/minDependent on column dimensions and particle size of the stationary phase.
Fraction Volume 10-25 mLSmaller fractions can provide better resolution of closely eluting compounds.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of this compound.

TroubleshootingWorkflow start Start Purification check_elution Is the compound eluting? start->check_elution increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_separation Is separation from impurities adequate? check_elution->check_separation Yes increase_polarity->check_elution troubleshoot_no_elution Troubleshoot: Compound stuck on column increase_polarity->troubleshoot_no_elution optimize_gradient Optimize solvent gradient (make it shallower) check_separation->optimize_gradient No check_tailing Are the spots tailing on TLC? check_separation->check_tailing Yes optimize_gradient->check_separation add_base Add a small amount of triethylamine to the mobile phase check_tailing->add_base Yes collect_fractions Collect and analyze fractions check_tailing->collect_fractions No add_base->collect_fractions end Pure Compound Obtained collect_fractions->end

Caption: Troubleshooting workflow for this compound purification.

Technical Support Center: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Nitrophenyl)morpholin-3-one. The information is designed to address specific issues that may be encountered during experimentation, with a focus on the impact of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic strategies for this compound include:

  • Nucleophilic Aromatic Substitution (SNA_r): This is a widely used method involving the reaction of a morpholin-3-one (B89469) precursor with an activated p-nitrophenyl halide (e.g., 4-fluoronitrobenzene or 4-chloronitrobenzene) in the presence of a base.

  • Two-Step Acylation and Cyclization: This route involves the acylation of 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride to form an intermediate, which is then cyclized to the desired product.[1]

  • Oxidation: This method utilizes the oxidation of 4-(4-nitrophenyl)morpholine (B78992) to introduce the carbonyl group at the 3-position of the morpholine (B109124) ring.[2]

  • Nitration: Direct nitration of 4-phenylmorpholin-3-one (B154935) is another potential, though potentially less selective, synthetic pathway.[1]

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: The solvent plays a critical role in the synthesis by influencing the solubility of reactants, the reaction rate, and the stability of intermediates. Polar aprotic solvents like DMF, NMP, and acetonitrile (B52724) are often employed to facilitate the dissolution of polar starting materials and to promote the reaction kinetics of nucleophilic aromatic substitution and cyclization steps.[1][3] The choice of solvent can significantly affect the reaction yield and purity of the final product.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Potential side reactions include:

  • Hydrolysis: In the presence of water, starting materials or the final product may undergo hydrolysis, especially under harsh basic or acidic conditions.

  • Over-alkylation/arylation: If the morpholine nitrogen is not appropriately protected or if reaction conditions are not optimized, multiple arylations could occur.

  • Incomplete Cyclization: In the two-step method, the intermediate may not fully cyclize, leading to impurities in the final product.

  • Decomposition: At elevated temperatures, starting materials or the product might decompose, particularly in the presence of strong acids or bases.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive reagents or catalyst. 2. Inappropriate solvent choice leading to poor solubility. 3. Reaction temperature is too low. 4. Incorrect base or insufficient amount of base.1. Verify the quality and activity of all starting materials and catalysts. 2. Refer to the solvent data table below and consider a solvent that better solubilizes all reactants. 3. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. 4. Ensure the base is strong enough to deprotonate the morpholinone nitrogen and is used in the correct stoichiometric amount.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor mixing of a heterogeneous reaction mixture.1. Extend the reaction time and monitor the progress by TLC or HPLC. 2. Increase the reaction temperature within the stability limits of the reactants and product. 3. Improve stirring or consider a co-solvent to create a more homogeneous solution.
Formation of Multiple Byproducts 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. 4. Side reactions as mentioned in the FAQs.1. Lower the reaction temperature to improve selectivity. 2. Carefully control the stoichiometry, potentially adding one reagent dropwise to the other. 3. Purify starting materials before use. 4. Adjust reaction conditions (e.g., use a milder base, anhydrous solvent) to minimize side reactions.
Difficulty in Product Purification 1. Co-elution of impurities with the product. 2. Oily or non-crystalline product.1. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). 2. Attempt recrystallization from a different solvent or solvent mixture. Trituration with a non-polar solvent may help to induce crystallization.

Data Presentation: Impact of Solvent on Synthesis

The following table summarizes the reported effects of different solvents on the synthesis of this compound and related reactions.

Synthetic Step Solvent Base Temperature (°C) Yield (%) Purity (%) Notes
Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamideAcetonitrileK₂CO₃Reflux92-The reaction is reported to be complete in 4 hours.[1]
Cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamideTolueneK₂CO₃/PEG-400Reflux--PEG-400 is used as a phase transfer catalyst.[1]
Nucleophilic Aromatic SubstitutionN-Methylpyrrolidone (NMP)NaH-<7 (overall)-Part of a two-step synthesis with low overall yield.[1]
Nucleophilic Aromatic SubstitutionAcetonitrileTriethylamine8595-Synthesis of the thiomorpholine (B91149) analog, indicating acetonitrile is a suitable solvent for this type of reaction.[3]
Oxidation of 4-(4-nitrophenyl)morpholineAcetonitrile/Water-4097.798.3 (HPLC)Utilizes sodium chlorite (B76162) as the oxidant.[4]
Acylation and CyclizationToluene and DMFK₂CO₃90-95 (acylation), 55-60 (cyclization)--A multi-step one-pot procedure.[5]

Experimental Protocols

Protocol 1: Two-Step Acylation and Cyclization in Acetonitrile[1]
  • Acylation: React 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride in toluene.

  • Isolation: Isolate the resulting 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide.

  • Cyclization: Boil the isolated intermediate with potassium carbonate in acetonitrile. The reaction is typically complete within 4 hours at reflux temperature.

  • Work-up: After completion, cool the reaction mixture and acidify with aqueous hydrochloric acid. The solvent is then exchanged with water, and the product is filtered and washed.

Protocol 2: Oxidation of 4-(4-Nitrophenyl)morpholine[4]
  • Preparation: Dissolve 4-(4-nitrophenyl)morpholine and sodium dihydrogenphosphate dihydrate in acetonitrile.

  • Reaction: Heat the mixture to 40°C.

  • Oxidant Addition: Prepare an aqueous solution of sodium chlorite and add it dropwise to the reaction mixture.

  • Reaction Monitoring: Maintain the reaction at 40°C for 6 hours, monitoring by HPLC.

  • Work-up: After completion, perform a liquid-liquid extraction with ethyl acetate. The combined organic phases are washed, dried, and concentrated to yield the product.

Visualizations

experimental_workflow_1 Protocol 1: Two-Step Synthesis Workflow cluster_acylation Acylation Step cluster_cyclization Cyclization Step start 4-Nitroaniline + 2-(2-chloroethoxy)acetyl chloride solvent1 Toluene start->solvent1 in reaction1 Acylation Reaction solvent1->reaction1 intermediate 2-(2-chloroethoxy)-N- (4-nitrophenyl)acetamide reaction1->intermediate yields base K₂CO₃ intermediate->base with solvent2 Acetonitrile base->solvent2 in reaction2 Cyclization (Reflux) solvent2->reaction2 product This compound reaction2->product yields

Caption: Workflow for the two-step synthesis of this compound.

experimental_workflow_2 Protocol 2: Oxidation Synthesis Workflow start 4-(4-Nitrophenyl)morpholine reagents Sodium Dihydrogenphosphate Dihydrate start->reagents with solvent Acetonitrile/Water reagents->solvent in reaction Oxidation at 40°C solvent->reaction product This compound reaction->product yields oxidant Aqueous Sodium Chlorite oxidant->reaction added to

Caption: Workflow for the oxidation synthesis of this compound.

References

catalyst deactivation in the hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one to its corresponding amine, a critical step in many synthetic pathways.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of this compound is slow or has stalled completely. What are the likely causes?

A1: A stalled or slow reaction is the most common issue and can often be attributed to several factors. The primary suspects are catalyst deactivation due to poisoning, insufficient catalyst activity, or suboptimal reaction conditions. Common catalyst poisons include sulfur or nitrogen-containing compounds that may be present as impurities in the starting material or solvent.[1][2] The catalyst itself may be old or have been improperly stored, leading to reduced activity. Finally, issues with reaction parameters such as inadequate hydrogen pressure, poor agitation, or low temperature can significantly hinder the reaction rate.[1][2]

Q2: What are the most common catalyst poisons I should be aware of for this reaction?

A2: For palladium on carbon (Pd/C), the most frequently used catalyst for this transformation, sulfur compounds are a major concern.[3] Thioethers, thiols, and sulfates, even in trace amounts, can act as potent poisons by strongly adsorbing to the palladium surface and blocking active sites. Other potential poisons include certain nitrogen-containing functional groups in impurities and metal contaminants.[1][2]

Q3: Can the product, 4-(4-aminophenyl)morpholin-3-one (B139978), inhibit the catalyst?

A3: Yes, this phenomenon, known as product inhibition, can occur. The amine product can adsorb onto the active sites of the palladium catalyst, competing with the nitroarene starting material.[1] This is often observed as a decrease in the reaction rate as the concentration of the amine product increases.[1][4]

Q4: How can I determine if my catalyst is deactivated?

A4: Signs of catalyst deactivation include a noticeable decrease in or complete cessation of hydrogen uptake, the reaction stalling before the starting material is fully consumed, and the formation of side products. Incomplete hydrogenation can lead to the formation of intermediates like hydroxylamines, which can further react to form azo or azoxy compounds.[1]

Q5: What are the typical solvents and reaction conditions for this hydrogenation?

A5: Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used for the hydrogenation of nitroarenes as they can accelerate the reaction rate.[1][5] Water or mixtures of water with miscible organic solvents have also been reported to be effective.[6] Typical laboratory-scale conditions range from room temperature to 80°C and hydrogen pressures from atmospheric pressure (using a balloon) to higher pressures (e.g., 50-100 psi) in a pressure reactor.[2][4]

Troubleshooting Guides

Issue 1: Slow or Incomplete Reaction

This is the most frequent problem encountered and can often be resolved by systematically evaluating potential causes.

Troubleshooting Workflow:

G start Slow/Incomplete Reaction check_poisons Evaluate Potential Poisons start->check_poisons check_conditions Optimize Reaction Conditions check_poisons->check_conditions Poisons ruled out purify_sm Purify Starting Material/Solvent check_poisons->purify_sm Impurities suspected use_high_purity_h2 Use High-Purity H2 check_poisons->use_high_purity_h2 Gas source check_catalyst Assess Catalyst check_conditions->check_catalyst Conditions optimized increase_agitation Increase Agitation check_conditions->increase_agitation Poor mixing suspected increase_pressure_temp Increase H2 Pressure/Temperature check_conditions->increase_pressure_temp Kinetics are slow use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst Catalyst old/improperly stored increase_loading Increase Catalyst Loading check_catalyst->increase_loading Reaction still slow purify_sm->check_conditions use_high_purity_h2->check_conditions increase_agitation->check_catalyst increase_pressure_temp->check_catalyst end_ok Reaction Proceeds use_fresh_catalyst->end_ok increase_loading->end_ok

Caption: Troubleshooting workflow for a slow or incomplete hydrogenation reaction.

Detailed Steps:

  • Evaluate for Potential Poisons:

    • Starting Material Purity: If the this compound was synthesized using sulfur-containing reagents, consider purification by recrystallization or chromatography.

    • Solvent Quality: Use high-purity, degassed solvents. Protic solvents such as methanol or ethanol are generally recommended.[1][5]

    • Hydrogen Source: Ensure the use of high-purity hydrogen gas.

  • Optimize Reaction Conditions:

    • Agitation: In heterogeneous catalysis, vigorous stirring is crucial for good mass transfer between the gas, liquid, and solid phases. Ensure the catalyst is well-suspended.[1]

    • Hydrogen Pressure: The reaction is often run at atmospheric pressure using a hydrogen balloon, but for slower reactions, increasing the pressure in a suitable reactor can significantly improve the rate.[1]

    • Temperature: While the reaction is exothermic, some initial thermal energy may be required. A gentle increase in temperature (e.g., to 40-60°C) can be beneficial.[7] However, excessively high temperatures can promote side reactions or catalyst sintering.[8]

  • Assess the Catalyst:

    • Age and Storage: Pd/C can lose activity over time, especially if not stored under an inert atmosphere. Attempt the reaction with a fresh batch of catalyst.[1]

    • Catalyst Loading: If the reaction remains slow, a modest increase in the catalyst weight percent may be necessary.

Issue 2: Formation of Side Products

The appearance of colored impurities or unexpected spots on a TLC plate often indicates the formation of side products due to incomplete reduction.

Potential Side Products and Causes:

  • Azo and Azoxy Compounds: These arise from the condensation of partially hydrogenated intermediates, such as nitroso and hydroxylamine (B1172632) species. Their formation is often a sign of a poorly performing or deactivated catalyst.[1]

Troubleshooting Steps:

  • Address Catalyst Deactivation: The primary solution is to ensure the catalyst is active and the reaction conditions are optimal, as outlined in the "Slow or Incomplete Reaction" section. A highly active catalyst will quickly hydrogenate the intermediates to the desired amine, minimizing the chance for side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents are generally favored for clean reductions.[5]

Quantitative Data Summary

The following table summarizes typical reaction parameters and their impact on catalyst performance in nitroarene hydrogenation. Note that optimal conditions for this compound may vary.

ParameterTypical RangeEffect on Reaction RatePotential Impact on Catalyst Deactivation
Catalyst Loading (Pd/C) 1-10 mol% PdIncreases with higher loadingHigher loading can compensate for minor poisoning but does not prevent it.
Hydrogen Pressure 1 - 7 atm (15 - 100 psi)Generally increases with pressureHigh pressure can sometimes lead to over-reduction if not controlled.
Temperature 25 - 80 °CIncreases with temperature (up to an optimum)Temperatures >150°C can cause sintering of Pd nanoparticles, leading to irreversible activity loss.[9]
Solvent Ethanol, Methanol, WaterProtic solvents generally enhance the rateImpurities (e.g., sulfur) in the solvent are a primary cause of poisoning.[3]
Stirring Speed > 500 RPMIncreases with stirring speed due to better mass transferInadequate stirring can lead to localized "hot spots" and catalyst fouling.

Experimental Protocols

Detailed Protocol for Hydrogenation of this compound using Pd/C

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, preferably 50% wet with water for safety)

  • Ethanol (reagent grade)

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Celite®

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon or hydrogen gas cylinder with a regulator

  • Vacuum/gas inlet adapter

  • Büchner funnel and filter flask

Procedure:

  • Inerting the Reaction Vessel: In a fume hood, assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a stopper. Purge the flask with nitrogen gas for 10-15 minutes to ensure an inert atmosphere.[5]

  • Catalyst and Substrate Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (typically 2-5 mol% of Pd). Caution: Dry Pd/C is pyrophoric and can ignite in the presence of flammable solvent vapors. It is safer to handle the catalyst when it is wet.[5][10][11] Dissolve the this compound in ethanol and add it to the reaction flask.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one of the necks of the flask. Evacuate the flask and then backfill with hydrogen from the balloon. Repeat this vacuum-hydrogen cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.[5]

  • Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or HPLC by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filtered catalyst can be pyrophoric, especially after adsorbing hydrogen. Do not allow the filter cake to dry in the air.[5] It should be quenched with water and disposed of in a designated waste container.[10][11]

  • Isolation: The filtrate, containing the product, can be concentrated under reduced pressure to yield 4-(4-aminophenyl)morpholin-3-one, which can be further purified if necessary.

Protocol for Regeneration of Deactivated Pd/C Catalyst

This protocol is for catalysts deactivated by organic deposits. It may not be effective for catalysts poisoned by sulfur.

Materials:

  • Deactivated Pd/C catalyst

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling polar solvent

  • Deionized water

  • Hot air source (e.g., oven with a gentle air stream)

Procedure:

  • Solvent Washing: Filter the deactivated catalyst from the reaction mixture. Wash the catalyst cake thoroughly with a solvent like DMF to remove adsorbed organic compounds.[1]

  • Water Washing: Wash the catalyst with deionized water until the washings are neutral.

  • Oxidative Treatment: Dry the catalyst in an oven with a gentle flow of hot air at a temperature between 50-140°C for 1-20 hours.[12] This mild oxidative treatment can help remove some chemisorbed species. For sulfur poisoning, a more aggressive oxidative treatment might be needed, but this risks damaging the carbon support.[3]

  • The regenerated catalyst can then be stored under an inert atmosphere and reused. Its activity should be re-evaluated on a small scale before use in a larger reaction.

Visualizations

G cluster_deactivation Catalyst Deactivation Pathways active_catalyst Active Pd/C Catalyst poisoning Poisoning (e.g., Sulfur) active_catalyst->poisoning fouling Fouling (Organic Deposits) active_catalyst->fouling sintering Sintering (High Temperature) active_catalyst->sintering deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst fouling->deactivated_catalyst sintering->deactivated_catalyst

Caption: Common pathways for palladium catalyst deactivation.

G cluster_workflow Experimental Workflow setup Reaction Setup (Inert Atmosphere) addition Add Catalyst & Substrate setup->addition hydrogenation Hydrogenation (H2 atmosphere, Stirring) addition->hydrogenation monitoring Monitor Reaction (TLC/HPLC) hydrogenation->monitoring workup Work-up (N2 Purge) monitoring->workup filtration Catalyst Filtration (Caution: Pyrophoric) workup->filtration isolation Product Isolation filtration->isolation

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes for the preparation of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of several pharmaceuticals. The following sections detail the methodologies, present quantitative data for easy comparison, and visualize the synthetic pathways.

Comparative Analysis of Synthetic Routes

Four primary synthetic strategies for this compound are outlined below. Each route offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Synthetic Route Starting Materials Key Reagents & Conditions Yield (%) Purity (%) Reference(s)
Route 1: Oxidation 4-(4-Nitrophenyl)morpholine (B78992)Sodium chlorite (B76162), sodium dihydrogen phosphate (B84403) dihydrate, acetonitrile/water, 40°C, 6h97.798.3 (HPLC)[1]
Route 2: Two-Step from N-(2-Hydroxyethyl)aniline N-(2-Hydroxyethyl)aniline, Chloroacetyl chloride1. Base (e.g., NaOH), ethanol (B145695)/water. 2. Nitric acid, sulfuric acid, < room temperature.~70-80 (Step 1), Not specified for nitration>99.5 (HPLC) for nitrated product[2]
Route 3: Two-Step from 4-Nitroaniline (B120555) 4-Nitroaniline, 2-(2-Chloroethoxy)acetyl chloride or 2-(2-Chloroethoxy)acetic acid1. Toluene or catalyst (e.g., phenylboronic acid). 2. Base (e.g., potassium carbonate), acetonitrile, heat.~90 (Step 2)Not specified[3]
Route 4: Condensation of Morpholinone Derivatives 3-Morpholinone and 1-Fluoro-4-nitrobenzene (B44160) or Morpholin-2-one and 4-Nitro-fluorobenzeneBase (e.g., NaH, t-BuOK), N-methyl-2-pyrrolidone (NMP)<20Not specified[3][4]

Experimental Protocols

Route 1: Oxidation of 4-(4-Nitrophenyl)morpholine

This single-step oxidation is a high-yield and efficient method for the synthesis of this compound.

Procedure:

  • In a reaction flask, dissolve 10.4 g (0.05 mol) of 4-(4-nitrophenyl)morpholine and 23.4 g (0.15 mol) of sodium dihydrogen phosphate dihydrate in 300 mL of acetonitrile.

  • Heat the mixture to 40°C.

  • Prepare a solution of 16.9 g of 80% sodium chlorite (0.15 mol) in 65 mL of water.

  • Add the sodium chlorite solution dropwise to the reaction mixture over approximately 10 minutes.

  • Maintain the reaction at 40°C for 6 hours, monitoring the progress by HPLC.

  • After completion, allow the mixture to stand and separate the organic phase.

  • Extract the aqueous phase twice with 70 mL of ethyl acetate (B1210297).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium sulfite.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain a pale yellow solid.

  • The crude product can be further purified by stirring in a mixture of petroleum ether and ethyl acetate (5:1) to yield the final product.[1]

Route 2: Two-Step Synthesis from N-(2-Hydroxyethyl)aniline

This route involves the formation of the morpholinone ring followed by nitration.

Step 1: Synthesis of 4-Phenylmorpholin-3-one (B154935)

  • To a solution of 2-anilinoethanol (B49455) (12.0 mol) in ethanol and water, simultaneously add chloroacetyl chloride (2.5-3.5 equivalents) and an aqueous solution of a base (e.g., sodium hydroxide, 5-7 equivalents).

  • Maintain the internal temperature between 35-45°C and the pH between 12 and 12.5 during the addition.

  • After the reaction is complete, cool the mixture to 0-10°C to crystallize the product.

  • Filter the solid and wash with cold water to obtain 4-phenyl-3-morpholinone.[4]

Step 2: Nitration of 4-Phenylmorpholin-3-one

  • Dissolve 4-phenylmorpholin-3-one in concentrated sulfuric acid.

  • Cool the mixture and add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise, maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture until the reaction is complete (monitored by TLC or HPLC).

  • Carefully pour the reaction mixture onto ice and collect the precipitated product by filtration.

  • The crude product can be purified by crystallization from an acetone/water mixture.[2][4]

Route 3: Two-Step Synthesis from 4-Nitroaniline

This method involves the acylation of 4-nitroaniline followed by an intramolecular cyclization.

Step 1: Synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide

  • React 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride in a suitable solvent such as toluene.[3] Alternatively, 2-(2-chloroethoxy)acetic acid can be coupled with 4-nitroaniline using a catalyst like phenylboronic acid.[3]

Step 2: Synthesis of this compound

  • The crude 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide is treated with a base, such as potassium carbonate, in a solvent like acetonitrile.

  • The mixture is heated to effect the intramolecular cyclization to form this compound.[3]

  • The product is isolated after an appropriate work-up procedure.

Route 4: Condensation of Morpholinone Derivatives with Nitrobenzene (B124822) Derivatives

This approach involves the direct N-arylation of a pre-formed morpholinone ring.

Procedure (General):

  • To a solution of the morpholinone derivative (3-morpholinone or morpholin-2-one) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) at a low temperature.

  • After the deprotonation is complete, add the corresponding nitrobenzene derivative (e.g., 1-fluoro-4-nitrobenzene or 4-nitro-fluorobenzene).

  • Allow the reaction to proceed at an elevated temperature until completion.

  • The product is isolated and purified after a standard aqueous work-up.[3][4]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the different synthetic routes to this compound.

G cluster_sm Starting Materials cluster_int Intermediates cluster_fp Final Product SM1 4-(4-Nitrophenyl)morpholine FP This compound SM1->FP Route 1: Oxidation (High Yield) SM2 N-(2-Hydroxyethyl)aniline INT1 4-Phenylmorpholin-3-one SM2->INT1 Acylation SM3 4-Nitroaniline INT2 2-(2-Chloroethoxy)-N- (4-nitrophenyl)acetamide SM3->INT2 Acylation SM4 Morpholinone Derivatives SM4->FP Route 4: Condensation (Low Yield) INT1->FP Route 2: Nitration INT2->FP Route 3: Cyclization

Caption: Overview of Synthetic Routes to this compound.

G cluster_1 Route 1: Oxidation cluster_2 Route 2: From N-(2-Hydroxyethyl)aniline cluster_3 Route 3: From 4-Nitroaniline cluster_4 Route 4: Condensation R1_Start 4-(4-Nitrophenyl)morpholine R1_Prod This compound R1_Start->R1_Prod NaClO2, NaH2PO4 Acetonitrile/H2O, 40°C Yield: 97.7% R2_Start N-(2-Hydroxyethyl)aniline R2_Int 4-Phenylmorpholin-3-one R2_Start->R2_Int Chloroacetyl chloride, Base R2_Prod This compound R2_Int->R2_Prod HNO3, H2SO4 R3_Start 4-Nitroaniline R3_Int 2-(2-Chloroethoxy)-N- (4-nitrophenyl)acetamide R3_Start->R3_Int 2-(2-Chloroethoxy)acetyl chloride R3_Prod This compound R3_Int->R3_Prod Base, Acetonitrile, Heat R4_Start 3-Morpholinone R4_Prod This compound R4_Start->R4_Prod Base (NaH or t-BuOK) NMP Yield: <20% R4_Start2 1-Fluoro-4-nitrobenzene

Caption: Detailed Workflow of Different Synthetic Routes.

References

Comparative Guide to the Analytical Validation of an HPLC Method for 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the analytical validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-(4-Nitrophenyl)morpholin-3-one. The content is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this method's performance with alternative analytical techniques, supported by representative experimental data.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] Accurate and reliable quantification of this compound is crucial for ensuring the quality and consistency of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] This guide details a validated reverse-phase HPLC (RP-HPLC) method for the analysis of this compound and compares it with other potential analytical methods. The validation of the analytical method is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the method is suitable for its intended purpose.[5][6][7][8]

HPLC Method and Experimental Protocol

A robust RP-HPLC method was developed for the determination of this compound.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a final concentration within the linear range of the method.

Analytical Method Validation

The developed HPLC method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.[5][6][7][8]

3.1. Specificity Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][8] The specificity of the method was evaluated by injecting the blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were examined for any interference at the retention time of the analyte.

3.2. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[6] The linearity of the method was determined by analyzing five concentrations of this compound ranging from 5 to 50 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated.

3.3. Accuracy The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] Accuracy was determined by the standard addition method. Known amounts of the this compound standard were added to a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was then calculated.

3.4. Precision The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8] Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst to assess inter-day and inter-analyst variability.

3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) The limit of detection (LOD) is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5] LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.

Data Presentation

The quantitative data from the validation studies are summarized in the tables below.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
5 125.3
10 251.8
20 502.5
30 754.1
50 1255.9

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy (Recovery) Data

Spike Level Amount Added (µg/mL) Amount Found (µg/mL) Recovery (%) % RSD
80% 8.0 7.95 99.38 0.85
100% 10.0 10.08 100.80 0.65

| 120% | 12.0 | 11.92 | 99.33 | 0.78 |

Table 3: Precision Data

Precision Type n Mean Peak Area SD % RSD
Repeatability (Intra-day) 6 501.7 3.26 0.65

| Intermediate Precision (Inter-day) | 6 | 498.9 | 4.19 | 0.84 |

Table 4: LOD and LOQ

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.15

| Limit of Quantification (LOQ) | 0.45 |

Comparison with Alternative Analytical Methods

While the validated HPLC method is robust and reliable, other analytical techniques could be considered for the analysis of this compound.

Table 5: Comparison of Analytical Methods

Parameter HPLC-UV Gas Chromatography-Mass Spectrometry (GC-MS) Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase. Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. Separation based on differential partitioning of components between a stationary phase on a plate and a liquid mobile phase.
Specificity High Very High (mass spectral data provides structural information) Low to Moderate
Sensitivity Moderate to High Very High Low
Quantification Excellent Excellent Semi-quantitative to Quantitative (with densitometry)
Sample Volatility Not required Required Not required
Cost Moderate High Low
Throughput High Moderate High
Advantages Robust, reproducible, widely available. High specificity and sensitivity, definitive identification. Simple, low cost, rapid screening.

| Disadvantages | Moderate sensitivity compared to MS. | Requires volatile and thermally stable analytes, expensive instrumentation. | Lower resolution and sensitivity, less suitable for precise quantification. |

Mandatory Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_data Data Analysis and Reporting std_prep Standard Preparation hplc_system HPLC System (C18 Column, UV Detector) std_prep->hplc_system sample_prep Sample Preparation sample_prep->hplc_system chromatogram Chromatogram Acquisition hplc_system->chromatogram specificity Specificity chromatogram->specificity linearity Linearity chromatogram->linearity accuracy Accuracy chromatogram->accuracy precision Precision chromatogram->precision lod_loq LOD & LOQ chromatogram->lod_loq data_analysis Data Analysis specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the analytical validation of the HPLC method.

method_comparison cluster_methods Analytical Methods compound This compound Analysis hplc HPLC-UV compound->hplc gcms GC-MS compound->gcms tlc TLC compound->tlc hplc_adv hplc_adv hplc->hplc_adv Advantages: - Robust - Reproducible hplc_dis hplc_dis hplc->hplc_dis Disadvantages: - Moderate Sensitivity gcms_adv gcms_adv gcms->gcms_adv Advantages: - High Specificity - High Sensitivity gcms_dis gcms_dis gcms->gcms_dis Disadvantages: - Requires Volatility - High Cost tlc_adv tlc_adv tlc->tlc_adv Advantages: - Low Cost - Rapid Screening tlc_dis tlc_dis tlc->tlc_dis Disadvantages: - Low Resolution - Less Precise

Caption: Comparison of analytical methods for this compound.

Conclusion

The validated RP-HPLC method for the quantification of this compound is specific, linear, accurate, and precise. The method is suitable for routine quality control analysis of the compound. While other methods like GC-MS offer higher sensitivity and specificity, the HPLC-UV method provides a good balance of performance, cost, and accessibility for most applications in a pharmaceutical development setting. The choice of the analytical method should be based on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

References

A Comparative Guide to Catalysts for the Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-(4-nitrophenyl)morpholin-3-one, a key intermediate in the preparation of several pharmaceutical compounds, can be achieved through various catalytic strategies. This guide provides a comparative analysis of different synthetic methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific needs. The comparison focuses on key performance indicators such as chemical yield, reaction conditions, and the nature of the catalytic system.

Comparative Performance of Synthetic Routes

The following table summarizes the quantitative data for three distinct and effective methods for the synthesis of this compound.

Synthetic Route Catalyst/Reagent Solvent Temperature Reaction Time Yield (%)
OxidationSodium chlorite (B76162) (NaClO₂) / Sodium dihydrogenphosphateAcetonitrile/Water40°C6 hours97.7%[1]
NitrationNitric acid (HNO₃) / Sulfuric acid (H₂SO₄)--5°C to 25°C~2 hours70%[2]
Condensation/CyclizationPhenylboronic acid (intermediate step) / Potassium carbonate (cyclization)Toluene/AcetonitrileReflux~14 hours (total)~76% (overall)

Synthetic Pathways and Experimental Workflows

The selection of a synthetic route depends on various factors, including the availability of starting materials, desired purity, scalability, and environmental considerations. The following diagrams illustrate the general synthetic pathways and the experimental workflow for each of the compared methods.

G cluster_oxidation Oxidation Route cluster_nitration Nitration Route cluster_condensation Condensation/Cyclization Route A 4-(4-Nitrophenyl)morpholine B This compound A->B NaClO₂, NaH₂PO₄ Acetonitrile/Water, 40°C C 4-Phenyl-3-morpholinone D This compound C->D HNO₃, H₂SO₄ -5°C to 25°C E 4-Nitroaniline + 2-(2-Chloroethoxy)acetic acid F 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide E->F Phenylboronic acid Toluene, Reflux G This compound F->G K₂CO₃ Acetonitrile, Reflux

Caption: General synthetic routes to this compound.

Experimental Workflow: Oxidation of 4-(4-Nitrophenyl)morpholine

workflow_oxidation start Start reactants Mix 4-(4-nitrophenyl)morpholine, sodium dihydrogenphosphate, and acetonitrile start->reactants heat Heat to 40°C reactants->heat add_oxidant Add aqueous sodium chlorite solution heat->add_oxidant react Stir at 40°C for 6 hours add_oxidant->react workup Extraction with ethyl acetate react->workup isolate Concentrate and isolate product workup->isolate end End isolate->end

Caption: Workflow for the oxidation-based synthesis.

Experimental Workflow: Nitration of 4-Phenyl-3-morpholinone

workflow_nitration start Start dissolve Dissolve 4-phenyl-3-morpholinone in concentrated H₂SO₄ at 10°C start->dissolve cool Cool to -5°C dissolve->cool add_nitric_acid Add 65% HNO₃ over 1 hour cool->add_nitric_acid react Stir at -5°C for 1 hour add_nitric_acid->react workup Pour into ice-water and neutralize with NH₃ solution react->workup isolate Filter and purify the product workup->isolate end End isolate->end workflow_condensation_cyclization cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization start_step1 Start reactants_step1 Mix 2-(2-chloroethoxy)acetic acid, 4-nitroaniline, and phenylboronic acid in toluene start_step1->reactants_step1 reflux_step1 Reflux the mixture reactants_step1->reflux_step1 isolate_intermediate Isolate intermediate: 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide reflux_step1->isolate_intermediate end_step1 Intermediate isolate_intermediate->end_step1 start_step2 Intermediate reactants_step2 Mix intermediate with potassium carbonate in acetonitrile start_step2->reactants_step2 reflux_step2 Reflux for 4 hours reactants_step2->reflux_step2 workup_step2 Acidify with HCl and change solvent to water reflux_step2->workup_step2 isolate_product Filter and wash the final product workup_step2->isolate_product end_product End isolate_product->end_product

References

A Comparative Guide to Rivaroxaban Precursors: 4-(4-Nitrophenyl)morpholin-3-one Versus Key Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Rivaroxaban, a direct Factor Xa inhibitor widely used as an anticoagulant, is a critical process in pharmaceutical manufacturing. The efficiency, cost-effectiveness, and safety of the synthetic route are paramount. A pivotal intermediate in many established syntheses is 4-(4-Nitrophenyl)morpholin-3-one. This guide provides a comprehensive comparison of the traditional synthetic pathway starting from this precursor with prominent alternative routes, supported by experimental data and detailed protocols.

Performance Comparison of Synthetic Routes

The choice of a synthetic pathway for Rivaroxaban production is a multi-faceted decision involving considerations of yield, purity, cost, and environmental impact. Below is a summary of key performance indicators for the standard route utilizing this compound and notable alternative methodologies.

Synthetic RouteKey Precursor(s)Overall Yield (%)Purity (%)No. of StepsKey Reagents/CatalystsSafety & Environmental Considerations
Standard Route This compound85-95% (for the reduction step)>99%VariablePd/C, Raney Nickel, Ammonium (B1175870) formate (B1220265)Use of flammable hydrogen gas under pressure with Pd/C. Ammonium formate is a safer alternative.
Goldberg Coupling Route (R)-epichlorohydrin, Bromobenzene (B47551), Morpholin-3-one (B89469)39%High (not specified)~6Copper Iodide, 1,2-diaminocyclohexaneUse of copper catalyst which may require removal from the final product.
Improved Five-Step Synthesis Not explicitly defined in snippets68.5%≥ 99%5Magnesium salts, Bis(trichloromethyl) carbonateAvoids the use of phthaloyl protection, improving atom economy. Bis(trichloromethyl) carbonate is a safer alternative to phosgene.
"Single Pot" Synthesis Nitroaniline22%High (not specified)1 (for key intermediate)4-nitrophenyl 5-chlorothiophene-2-carboxylateAvoids hazardous chemicals and tedious work-ups.
Late-Stage Oxidation Route 4-morpholinoaniline (B114313), (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione44%High (not specified)5Not specifiedEnvironmentally benign and cost-effective.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes. The following sections outline the experimental protocols for the key synthetic routes discussed.

Standard Synthesis via this compound

This route involves the reduction of the nitro group of this compound to form 4-(4-aminophenyl)morpholin-3-one (B139978), a key building block for the subsequent construction of the Rivaroxaban molecule.

Protocol for the Reduction of this compound:

  • Dissolution: Dissolve 4-(4-nitrophenyl)-3-morpholinone (0.1 mol) and ammonium formate (1.0 mol) in methanol (B129727) (700 ml) under a nitrogen atmosphere.

  • Catalyst Addition: To the stirred solution, add 7% palladium on carbon (3g).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction completion using thin-layer chromatography.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Extraction: Remove the solvent by rotary evaporation. Extract the residue with dichloromethane (B109758) and saturated brine.

  • Isolation: Combine the organic phases and remove the solvent by rotary evaporation to obtain the product as a white solid.

  • Drying: Dry the solid to yield 4-(4-aminophenyl)morpholin-3-one (yield: 94.8%, purity by HPLC: 94.6%).[1]

Alternative Synthesis: Goldberg Coupling Route

This approach utilizes a copper-catalyzed Goldberg coupling reaction as a key step to construct a crucial C-N bond.

Protocol for the Synthesis of 4-Phenylmorpholin-3-one (an intermediate):

  • Reactant Mixture: In a suitable reaction vessel, combine morpholin-3-one (39.6 mmol), bromobenzene (47.8 mmol), 1,2-diaminocyclohexane (7.9 mmol), potassium carbonate (79.2 mmol), and copper iodide (15.84 mmol) in 1,4-dioxane (B91453) (150 mL).

  • Reaction: Stir the mixture at 110 °C under a nitrogen atmosphere for approximately 36 hours.

  • Cooling and Filtration: Cool the reaction mixture to ambient temperature and filter to remove solids.

  • Extraction: Concentrate the filtrate in vacuo, dilute with water (500 mL), and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Purification: Combine the organic layers and dry over sodium sulfate. Purify the residue by chromatography on a silica (B1680970) gel column to yield 4-phenylmorpholin-3-one.[2]

Alternative Synthesis: Late-Stage Oxidation Route

This efficient synthesis features a late-stage oxidation strategy to form the morpholin-3-one ring.

Overall Synthesis Outline:

This route involves a five-step sequence starting from 4-morpholinoaniline and (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, culminating in a late-stage oxidation to yield Rivaroxaban with an overall yield of 44%. This approach is noted for being concise, environmentally friendly, and cost-effective.[3]

Visualizing the Pathways

Diagrams are essential for understanding complex chemical transformations and biological mechanisms. The following sections provide Graphviz diagrams for the described synthetic routes and the biological pathway of Rivaroxaban.

Synthetic Pathways

Rivaroxaban_Synthesis_Comparison cluster_standard Standard Route cluster_goldberg Goldberg Coupling Route cluster_late_oxidation Late-Stage Oxidation Route 4-NP-morpholin-3-one This compound 4-AP-morpholin-3-one 4-(4-Aminophenyl)morpholin-3-one 4-NP-morpholin-3-one->4-AP-morpholin-3-one Reduction (Pd/C or Ra-Ni) Riva_std Rivaroxaban 4-AP-morpholin-3-one->Riva_std Further Steps Epichlorohydrin (R)-epichlorohydrin Intermediate_goldberg Intermediate Epichlorohydrin->Intermediate_goldberg Goldberg Coupling (CuI) Bromobenzene Bromobenzene Bromobenzene->Intermediate_goldberg Goldberg Coupling (CuI) Morpholinone Morpholin-3-one Morpholinone->Intermediate_goldberg Goldberg Coupling (CuI) Riva_goldberg Rivaroxaban Intermediate_goldberg->Riva_goldberg Further Steps 4-morpholinoaniline 4-morpholinoaniline Intermediate_oxidation Functionalized Substrate 4-morpholinoaniline->Intermediate_oxidation Multiple Steps Oxirane (S)-2-(oxiran-2-ylmethyl) isoindoline-1,3-dione Oxirane->Intermediate_oxidation Multiple Steps Riva_oxidation Rivaroxaban Intermediate_oxidation->Riva_oxidation Late-Stage Oxidation

Caption: Comparison of synthetic routes to Rivaroxaban.

Experimental Workflow: Standard Reduction

Standard_Reduction_Workflow start Start dissolution Dissolve 4-(4-nitrophenyl)-3-morpholinone and Ammonium Formate in Methanol start->dissolution catalyst Add Pd/C Catalyst dissolution->catalyst reaction Stir at Room Temperature (1 hr) catalyst->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation1 Rotary Evaporation to Remove Solvent filtration->evaporation1 extraction Extract with Dichloromethane and Brine evaporation1->extraction evaporation2 Rotary Evaporation of Organic Phase extraction->evaporation2 drying Dry the Solid Product evaporation2->drying end End Product: 4-(4-aminophenyl)morpholin-3-one drying->end

Caption: Workflow for the reduction of this compound.

Biological Pathway: Coagulation Cascade and Rivaroxaban's Mechanism of Action

Coagulation_Cascade cluster_pathways Coagulation Pathways Intrinsic Intrinsic Pathway FactorX Factor Xa Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX Thrombin Thrombin (Factor IIa) FactorX->Thrombin converts Prothrombin Prothrombin (Factor II) Fibrin Fibrin Clot Thrombin->Fibrin converts Fibrinogen Fibrinogen Rivaroxaban Rivaroxaban Rivaroxaban->FactorX Inhibits

Caption: Rivaroxaban's inhibition of Factor Xa in the coagulation cascade.

References

Validating the Molecular Structure of 4-(4-Nitrophenyl)morpholin-3-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the structural validation of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in pharmaceutical synthesis. This guide compares X-ray crystallography with other common analytical methods, providing supporting data from close structural analogs and detailed experimental protocols.

The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. For a compound such as this compound, a crucial building block in the synthesis of pharmaceuticals like Rivaroxaban, unambiguous structural confirmation is essential for ensuring the desired biological activity and for meeting regulatory standards.[1][2] While X-ray crystallography stands as the gold standard for providing definitive atomic coordinates, a multi-faceted approach utilizing various analytical techniques offers a more comprehensive validation.

A Comparative Overview of Structural Validation Techniques

The confirmation of a chemical structure is a layered process, with each analytical technique providing a unique piece of the puzzle.

  • X-ray Crystallography: This technique provides the most definitive evidence of a molecule's structure by mapping the electron density of a single crystal. It yields precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. For instance, in the analogue 4-(4-nitrophenyl)morpholine, X-ray crystallography revealed a chair conformation for the morpholine (B109124) ring.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the connectivity of atoms in a molecule in solution. By analyzing chemical shifts, coupling constants, and integration values, the carbon-hydrogen framework can be pieced together.

  • Mass Spectrometry (MS): This technique provides the molecular weight of a compound and, through fragmentation patterns, can offer clues about its substructures. It is a crucial first step in confirming the elemental composition of a synthesized molecule. The molecular weight of this compound is 222.20 g/mol .[5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Characteristic vibrational frequencies can confirm the presence of key functionalities, such as the carbonyl group in the morpholin-3-one (B89469) ring and the nitro group.

Comparative Data Presentation

To illustrate the type of quantitative data obtained from these techniques, the following tables summarize the crystallographic data for two close analogs of this compound.

Table 1: Crystallographic Data for 4-(4-Nitrophenyl)morpholine

ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₃
Molecular Weight208.22
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.5445 (6)
b (Å)8.3832 (3)
c (Å)16.2341 (6)
V (ų)1979.42 (13)
Z8
Temperature (K)293
RadiationMo Kα
Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[3]

Table 2: Crystallographic Data for 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one

ParameterValue
Chemical FormulaC₁₀H₉FN₂O₄
Molecular Weight240.19
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.6408 (7)
b (Å)7.3788 (10)
c (Å)10.8546 (14)
α (°)73.30 (3)
β (°)75.39 (3)
γ (°)74.30 (3)
V (ų)481.60 (14)
Z2
Temperature (K)113
RadiationMo Kα

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the key analytical techniques discussed.

Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals are grown, often by slow evaporation of a saturated solution of the compound in a suitable solvent.[3][4] The crystals should be visually clear and have well-defined faces.[6]

  • Crystal Mounting: A suitable crystal (typically < 0.3 mm in each dimension) is selected and mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[8] The diffraction pattern is recorded as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[2]

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral width (~220 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of ¹³C.[9]

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of the sample (typically 10-100 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[10]

  • Injection: A small volume (e.g., 1 µL) of the solution is injected into the GC, where it is vaporized.[11]

  • Chromatographic Separation: The vaporized sample is carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.[12]

  • Mass Analysis: As components elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the ions is then measured.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.[14]

  • Background Spectrum: A background spectrum of the empty sample compartment (or a blank KBr pellet) is collected to account for atmospheric and instrumental contributions.[15]

  • Sample Spectrum: The sample pellet is placed in the instrument's sample holder, and the infrared spectrum is recorded.[16]

  • Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Structural Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a synthesized compound like this compound.

G Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_detailed Detailed Structural Elucidation cluster_final Final Confirmation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms Initial Check ftir FTIR Spectroscopy (Functional Groups) purification->ftir Initial Check nmr NMR Spectroscopy (¹H, ¹³C - Connectivity) ms->nmr ftir->nmr xray X-ray Crystallography (3D Structure) nmr->xray For definitive 3D structure confirmation Structure Confirmed nmr->confirmation If single crystal is unavailable xray->confirmation

Caption: A flowchart illustrating the multi-step process for the structural validation of a synthesized organic compound.

By employing a combination of these powerful analytical techniques, researchers can confidently determine and validate the structure of this compound, ensuring the integrity and quality of this important pharmaceutical intermediate.

References

A Comparative Analysis of Morpholinone Analog Reactivity in Ring-Opening Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic scaffolds is paramount. Morpholinones, key components in numerous bioactive molecules, exhibit a fascinating divergence in reactivity based on their substitution patterns. This guide provides a comparative study of the reactivity of various morpholinone analogs, with a focus on their propensity for ring-opening polymerization (ROP), supported by experimental data and detailed protocols.

The ability of a cyclic ester to undergo ring-opening polymerization is a critical factor in the synthesis of new biodegradable polymers with tailored functionalities. In the case of morpholin-2-ones, the nature of the substituent on the endocyclic nitrogen atom dramatically influences their polymerizability. Experimental and theoretical studies have revealed that the thermodynamics of ring-opening is intricately linked to the degree of pyramidalization of this nitrogen atom.[1][2][3]

Comparative Reactivity in Organocatalytic Ring-Opening Polymerization

A seminal study in the field directly compared the reactivity of N-acyl, N-aryl, and N-alkyl substituted morpholin-2-ones in the presence of organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and a 1,8-diazabicycloundec-7-ene/thiourea (DBU/TU) catalyst system.[1] The results unequivocally demonstrate that N-acyl morpholin-2-ones are highly reactive and readily undergo polymerization, whereas their N-aryl and N-alkyl counterparts are resistant to polymerization under similar conditions.

This difference in reactivity is attributed to the electronic nature of the nitrogen substituent. N-acyl groups lead to a more planar geometry at the nitrogen atom, which increases the ring strain and makes the ring-opening process more thermodynamically favorable.[1][2][3] In contrast, N-aryl and N-alkyl groups result in a more pyramidal nitrogen, which is a more stable conformation and thus disfavors ring-opening.[1]

Quantitative Comparison of Monomer Conversion

The following table summarizes the monomer conversion rates for different morpholinone analogs in organocatalytic ROP.

Monomer IDN-SubstituentCatalystMonomer Concentration (M)Time (h)Conversion (%)
MBoc tert-Butoxycarbonyl (Acyl)DBU/TU1.02487
MODec Decanoyl (Acyl)TBD1.00.590
MBn Benzyl (Alkyl)TBD1.0240
MPh Phenyl (Aryl)TBD1.0240

Data sourced from Blake, T. R., & Waymouth, R. M. (2014). Organocatalytic ring-opening polymerization of morpholinones: new strategies to functionalized polyesters. Journal of the American Chemical Society, 136(26), 9252–9255.[1]

Experimental Protocols

Synthesis of N-Substituted Morpholin-2-ones via Oxidative Lactonization

A general and efficient method for the synthesis of N-substituted morpholin-2-ones is the oxidative lactonization of the corresponding N-substituted diethanolamines.[1][3]

Materials:

  • N-substituted diethanolamine (B148213)

  • Palladium catalyst (e.g., [LPd(OAc)]22+[OTf–]2)

  • Solvent (e.g., Toluene)

  • Oxidant (e.g., O2)

Procedure:

  • In a round-bottom flask, dissolve the N-substituted diethanolamine in the chosen solvent.

  • Add the palladium catalyst to the solution.

  • Stir the reaction mixture under an atmosphere of oxygen at room temperature.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is worked up by removing the catalyst and solvent.

  • The crude product is then purified by column chromatography to yield the desired N-substituted morpholin-2-one (B1368128).

Organocatalytic Ring-Opening Polymerization of Morpholinones

The following protocol describes a typical organocatalytic ring-opening polymerization of an N-acyl morpholin-2-one.

Materials:

  • N-acyl morpholin-2-one monomer

  • Organocatalyst (e.g., TBD or DBU/TU)

  • Initiator (e.g., an alcohol)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, dissolve the N-acyl morpholin-2-one monomer and the initiator in the anhydrous solvent in a vial.

  • In a separate vial, prepare a stock solution of the organocatalyst in the same solvent.

  • Add the catalyst solution to the monomer solution to initiate the polymerization.

  • Stir the reaction mixture at room temperature for the desired amount of time.

  • Quench the polymerization by adding a suitable quenching agent (e.g., benzoic acid).

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer's molecular weight and dispersity using gel permeation chromatography (GPC).

Visualizing Reaction Pathways and Principles

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the key processes and relationships.

G cluster_synthesis Synthesis of Morpholinone Analogs cluster_analogs Morpholinone Analogs Diethanolamine Diethanolamine N_Substituted_Diethanolamine N-Substituted Diethanolamine Diethanolamine->N_Substituted_Diethanolamine N-Substitution Morpholinone_Core N-Substituted Morpholin-2-one N_Substituted_Diethanolamine->Morpholinone_Core Oxidative Lactonization N_Acyl N-Acyl Morpholinone Morpholinone_Core->N_Acyl N_Alkyl N-Alkyl Morpholinone Morpholinone_Core->N_Alkyl N_Aryl N-Aryl Morpholinone Morpholinone_Core->N_Aryl

Caption: General synthesis pathway for N-substituted morpholin-2-one analogs.

G Initiator Initiator Activated_Monomer Activated Monomer Initiator->Activated_Monomer Nucleophilic Attack Monomer N-Acyl Morpholinone Monomer->Activated_Monomer Catalyst Catalyst Catalyst->Monomer Activation Propagating_Chain Propagating Polymer Chain Activated_Monomer->Propagating_Chain Ring-Opening Propagating_Chain->Monomer Propagation (Chain Growth) Polymer Functionalized Polyester Propagating_Chain->Polymer Termination

Caption: Workflow for organocatalytic ring-opening polymerization of N-acyl morpholinones.

G cluster_substituent N-Substituent Type cluster_geometry Nitrogen Geometry cluster_reactivity ROP Reactivity Acyl Acyl Planar Planar Acyl->Planar Alkyl Alkyl Pyramidal Pyramidal Alkyl->Pyramidal Aryl Aryl Aryl->Pyramidal High High Planar->High Low Low Pyramidal->Low

Caption: Relationship between N-substituent, nitrogen geometry, and ROP reactivity.

References

A Researcher's Guide to Sourcing High-Purity 4-(4-Nitrophenyl)morpholin-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide offers a comprehensive comparison of 4-(4-Nitrophenyl)morpholin-3-one from three different suppliers, providing detailed experimental data to aid in the selection of the highest quality material for your research needs. This compound is a key intermediate in the synthesis of various pharmaceuticals, making its purity profile a critical factor for downstream success.[1][2][3][4]

Comparative Purity Assessment

The purity of this compound from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was rigorously assessed using a multi-pronged analytical approach. High-Performance Liquid Chromatography with UV detection (HPLC-UV) was employed for quantitative purity determination, Liquid Chromatography-Mass Spectrometry (LC-MS) was used for impurity identification, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provided structural confirmation and an orthogonal purity assessment.

The following table summarizes the quantitative purity data obtained for each supplier.

SupplierHPLC Purity (%)Major Impurity (m/z)¹H NMR Purity (%)Appearance
Supplier A 99.8225.06 (isomer)>99.5White to off-white powder
Supplier B 98.5138.05 (p-nitroaniline)98.7Yellow solid
Supplier C 99.2225.06 (isomer), 182.07 (unidentified)99.1Pale yellow solid

Experimental Workflow for Purity Assessment

The following diagram outlines the systematic workflow employed for the comprehensive purity assessment of this compound from each supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A Receive Samples from Suppliers A, B, C B Visual Inspection (Appearance) A->B C Accurately weigh ~10 mg of each sample B->C D Dissolve in Diluent (Acetonitrile/Water) to 1 mg/mL C->D E HPLC-UV Analysis for Purity Quantification D->E F LC-MS Analysis for Impurity Identification D->F G ¹H NMR Analysis for Structural Confirmation & Orthogonal Purity D->G H Calculate HPLC Purity (% Area) E->H I Identify Impurities by Mass-to-Charge Ratio (m/z) F->I J Calculate ¹H NMR Purity (qNMR) G->J K Compile Comparative Data Table H->K I->K J->K L Generate Final Purity Assessment Report K->L

References

A Comparative Guide to Green Chemistry Approaches for 4-(4-Nitrophenyl)morpholin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like 4-(4-Nitrophenyl)morpholin-3-one is a critical step. This guide provides a comparative analysis of traditional versus green chemistry approaches for its synthesis, supported by experimental data and detailed protocols. The focus is on providing objective performance comparisons to aid in the selection of more sustainable and efficient synthetic routes.

Performance Comparison of Synthesis Methods

The following table summarizes the quantitative data for a green synthesis approach involving the oxidation of 4-(4-nitrophenyl)morpholine (B78992) and a traditional method involving the nitration of a precursor, highlighting the advantages of the greener route in terms of yield and reaction conditions.

ParameterGreen Synthesis: Sodium Chlorite (B76162) Oxidation[1]Traditional Synthesis: Nitration of 4-phenylmorpholin-3-one
Starting Material 4-(4-Nitrophenyl)morpholine4-Phenylmorpholin-3-one
Key Reagents Sodium chlorite, sodium dihydrogenphosphate dihydrateNitrating agents (e.g., HNO₃/H₂SO₄)
Solvent(s) Acetonitrile, WaterStrong acids, often without additional solvent
Temperature 40°COften low temperatures, with potential for exothermic reactions
Reaction Time 6 hoursVariable, can be rapid but requires careful control
Yield 97.7%Generally lower; a related process has an overall yield of 52%[2]
Safety & Environmental Considerations Described as "green and efficient"[3]; avoids harsh nitrating agents.Nitration is often problematic and disadvantageous on an industrial scale due to safety concerns[2].

Experimental Protocols

Green Synthesis: Oxidation of 4-(4-Nitrophenyl)morpholine with Sodium Chlorite[1]

This method represents a greener alternative by utilizing a less hazardous oxidizing agent and milder reaction conditions.

Materials:

  • 4-(4-Nitrophenyl)morpholine (10.4g, 0.05 mol)

  • 80% Sodium chlorite (16.9g, 0.15 mol)

  • Sodium dihydrogen phosphate (B84403) dihydrate (23.4g, 0.15 mol)

  • Acetonitrile (300 mL)

  • Water (65 mL)

  • Ethyl acetate (B1210297)

  • Saturated sodium sulfite (B76179) aqueous solution

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • An aqueous solution of sodium chlorite is prepared by dissolving 16.9g of 80% sodium chlorite in 65 mL of water with stirring.

  • In a reaction flask, 10.4g of 4-(4-nitrophenyl)morpholine and 23.4g of sodium dihydrogen phosphate dihydrate are added to 300 mL of acetonitrile.

  • The mixture is heated to 40°C.

  • The prepared aqueous solution of sodium chlorite is added dropwise to the reaction flask over approximately 10 minutes.

  • The reaction is maintained at 40°C for 6 hours, with progress monitored by HPLC.

  • After the reaction is complete, the mixture is allowed to stand and the layers are separated.

  • The organic phase is collected, and the lower aqueous phase is extracted twice with 70 mL of ethyl acetate each time.

  • The organic phases are combined and placed in a cold water bath.

  • Approximately 100 mL of saturated sodium sulfite aqueous solution is added, and the mixture is stirred for 10 minutes.

  • The aqueous phase is extracted twice with 50 mL of ethyl acetate each time.

  • The organic phases are combined again and dried over anhydrous sodium sulfate.

  • The solvent is removed by concentration under reduced pressure to yield a pale yellow solid.

  • 240 mL of a mixed organic solution (petroleum ether: ethyl acetate = 5:1) is added to the solid, and the mixture is stirred for 20 minutes.

  • The solid product is collected to obtain 10.8g of this compound as a light yellow powder (Yield: 97.7%).

Synthesis of Precursor: 4-(4-Nitrophenyl)morpholine from p-Chloronitrobenzene[3]

This initial step in the green synthesis pathway is also highly efficient.

Materials:

  • p-Chloronitrobenzene (31.5g, 0.2 mol)

  • Morpholine (B109124) (87g, 1 mol)

  • Sodium carbonate (12.7g, 0.12 mol)

  • Water

Procedure:

  • p-Chloronitrobenzene (31.5g), morpholine (87g), and sodium carbonate (12.7g) are added to a reaction bottle.

  • The mixture is heated to 100°C and the reaction proceeds for 5 hours, with progress monitored by HPLC.

  • After completion, the mixture is concentrated under reduced pressure to obtain a yellow solid.

  • 200 mL of water is added to the solid, and the mixture is stirred for 20 minutes.

  • The yellow solid is filtered, and the filter cake is washed with an appropriate amount of water.

  • The solid is dried to obtain 41g of 4-(4-nitrophenyl)morpholine (Yield: 98.5%).

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflows for the green synthesis approach and a traditional nitration route.

G cluster_0 Green Synthesis Workflow A p-Chloronitrobenzene + Morpholine B Reaction at 100°C, 5h A->B Na2CO3 C 4-(4-Nitrophenyl)morpholine B->C Workup D Oxidation with NaClO2 in Acetonitrile/Water C->D NaH2PO4·2H2O E Reaction at 40°C, 6h D->E F This compound E->F Purification

Caption: Green synthesis workflow for this compound.

G cluster_1 Traditional Nitration Pathway (Conceptual) G 4-Phenylmorpholin-3-one H Nitration Reaction G->H HNO3 / H2SO4 (Harsh Conditions) I This compound H->I Workup & Purification

Caption: Conceptual diagram of a traditional nitration synthesis route.

References

cost-benefit analysis of different 4-(4-Nitrophenyl)morpholin-3-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(4-Nitrophenyl)morpholin-3-one is a crucial building block in the synthesis of various pharmaceuticals. This guide provides a detailed cost-benefit analysis of four prominent methods for its synthesis, supported by experimental data and protocols to aid in the selection of the most suitable method for your research and development needs.

At a Glance: Comparison of Synthesis Methods

Method Starting Materials Key Reagents Reported Yield Reported Purity Reaction Conditions Potential Advantages Potential Disadvantages
Method 1: Oxidation 4-(4-Nitrophenyl)morpholine (B78992)Sodium chlorite (B76162), Acetic acid or Sodium dihydrogen phosphate (B84403)High (~98%)High (~98%)Moderate temperature (40-50°C), relatively short reaction time (2.5-6h)High yield and purity, straightforward reaction.Requires the synthesis of the starting material, 4-(4-nitrophenyl)morpholine.
Method 2: Two-Step Synthesis 4-Nitroaniline (B120555), 2-(2-Chloroethoxy)acetyl chloridePotassium carbonate, TolueneModerate to HighGoodElevated temperature (boiling toluene) for cyclization.Utilizes readily available starting materials.Two-step process, requires handling of a reactive acyl chloride.
Method 3: Nitration 4-Phenylmorpholin-3-oneNitric acid, Sulfuric acidModerate (overall yield to amine ~52%)--Direct introduction of the nitro group.Nitration reactions can be hazardous and require careful control, especially on a large scale.
Method 4: Nucleophilic Substitution 4-Fluoronitrobenzene, Morpholin-3-one (B89469)Sodium hydride, N-Methyl-2-pyrrolidoneVery Low (overall yield to amine <7%)---Very low yield, making it economically unviable for large-scale production.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis requires consideration of reagent costs, reaction efficiency, and operational safety. Based on available bulk pricing of starting materials and reagents, a qualitative and semi-quantitative analysis is presented below.

Method 1: Oxidation appears to be a highly efficient method due to its high reported yield and purity. The starting material, 4-(4-nitrophenyl)morpholine, can be synthesized from relatively inexpensive precursors like 4-chloronitrobenzene and morpholine. The primary cost drivers for this method are sodium chlorite and the solvent (acetonitrile). Given the high efficiency, this method is likely to be cost-effective, especially for large-scale production where high purity is crucial.

Method 2: Two-Step Synthesis utilizes commercially available and relatively inexpensive starting materials like 4-nitroaniline. However, 2-(2-chloroethoxy)acetyl chloride can be more expensive. The two-step nature of this process might also increase labor and operational costs. The overall cost-effectiveness would depend on the price of the acyl chloride and the efficiency of both the acylation and cyclization steps.

Method 3: Nitration starts from 4-phenylmorpholin-3-one. The cost of the starting material and the nitrating agents (nitric and sulfuric acid) are generally low. However, the major drawback of this method lies in the safety concerns associated with industrial-scale nitration reactions. The potential for exothermic runaway reactions and the need for specialized equipment can significantly increase the operational costs and may outweigh the low cost of reagents.

Method 4: Nucleophilic Substitution is the least economically viable option. Although 4-fluoronitrobenzene and morpholin-3-one are commercially available, the extremely low reported yield makes the cost per gram of the final product prohibitively high for most applications. The use of sodium hydride, a hazardous and expensive reagent, further adds to the cost and safety concerns.

Experimental Protocols

Method 1: Oxidation of 4-(4-Nitrophenyl)morpholine

Protocol A (with Acetic Acid):

  • Dissolve 4-(4-nitrophenyl)morpholine (0.1 mol) and acetic acid (0.03 mol) in acetonitrile (B52724) (200 mL) in a round-bottom flask.

  • Heat the solution to 50°C.

  • Add a solution of sodium chlorite (0.3 mol) in water (65 mL) dropwise over 20 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2.5 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Protocol B (with Sodium Dihydrogen Phosphate):

  • To a solution of 4-(4-nitrophenyl)morpholine (0.05 mol) and sodium dihydrogen phosphate dihydrate (0.15 mol) in acetonitrile (300 mL), heat to 40°C.

  • Prepare a solution of 80% sodium chlorite (0.15 mol) in water (65 mL).

  • Add the sodium chlorite solution dropwise to the reaction mixture over approximately 10 minutes.

  • Maintain the reaction at 40°C for 6 hours.

  • Monitor the reaction by HPLC.

  • After completion, allow the mixture to stand and separate the layers.

  • Collect the organic phase and extract the aqueous phase twice with ethyl acetate (B1210297).

  • Combine the organic phases and wash with a saturated aqueous solution of sodium sulfite.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield a pale yellow solid.

  • The product can be further purified by stirring with a mixture of petroleum ether and ethyl acetate (5:1). A reported yield of 97.7% with a purity of 98.3% has been achieved with this method.[1]

Method 2: Two-Step Synthesis from 4-Nitroaniline

Step 1: Synthesis of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide

  • This intermediate is synthesized by reacting 4-nitroaniline with 2-(2-chloroethoxy)acetyl chloride in a suitable solvent, often in the presence of a base to neutralize the HCl byproduct.

Step 2: Cyclization to this compound

  • Dissolve the intermediate, 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, in a high-boiling solvent such as toluene.

  • Add a base, such as potassium carbonate.

  • Reflux the mixture and monitor the reaction for the formation of the cyclized product.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Synthesis Evaluation Workflow

The following diagram illustrates a logical workflow for evaluating and selecting a chemical synthesis method, from initial identification to final cost-benefit analysis.

SynthesisEvaluation cluster_0 Phase 1: Method Identification cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Detailed Analysis cluster_3 Phase 4: Final Decision literature Literature & Patent Search yield Reported Yield literature->yield databases Chemical Databases databases->yield cost Cost of Reagents yield->cost purity Purity purity->cost conditions Reaction Conditions protocol Experimental Protocol conditions->protocol safety Safety Hazards safety->protocol cost_benefit Cost-Benefit Analysis cost->cost_benefit protocol->cost_benefit waste Waste Generation waste->cost_benefit scalability Scalability scalability->cost_benefit selection Method Selection cost_benefit->selection

Caption: A logical workflow for the evaluation of chemical synthesis methods.

References

Stability Under Scrutiny: A Comparative Guide to Testing 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the stability of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban. Due to a lack of publicly available, direct stability data for this compound, this guide focuses on establishing a robust testing protocol based on established international guidelines.

As a comparator, this guide will also consider the stability of its reduced analogue, 4-(4-Aminophenyl)morpholin-3-one, for which qualitative stability information is available. This comparison will offer insights into how structural modifications can influence the stability profile of a molecule.

Comparative Stability Overview

The following table outlines the expected stability profile of this compound under forced degradation conditions, alongside the reported stability of its amino analogue. This serves as a hypothesis to be tested using the experimental protocols detailed in this guide.

ConditionStressorExpected Stability of this compoundReported Stability of 4-(4-Aminophenyl)morpholin-3-one
Hydrolytic Acid (e.g., 0.1 M HCl)Potentially susceptible to hydrolysis of the amide bond in the morpholinone ring.Generally stable, though extreme acidic conditions may affect the amine group.
Base (e.g., 0.1 M NaOH)Potentially susceptible to hydrolysis of the amide bond.Generally stable.
Neutral (e.g., Water)Likely stable under neutral pH.Stable.
Oxidative 3% H₂O₂The nitro group is generally resistant to further oxidation, but the morpholine (B109124) ring may be susceptible.The amino group is susceptible to oxidation.
Photolytic UV/Visible LightNitroaromatic compounds are known to be photoreactive and may undergo degradation.[2][3]Aromatic amines can be susceptible to photodegradation.
Thermal Dry Heat (e.g., 60°C)The morpholinone ring may be susceptible to thermal degradation.[4][5]Reported to have excellent thermal stability.[1]

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines for stability testing and are designed to establish the intrinsic stability of this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.

a) General Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

b) Hydrolytic Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Keep the mixture at 60°C for 24 hours.

  • After the specified time, cool the solutions to room temperature and neutralize the acidic and basic solutions before analysis.

c) Oxidative Conditions:

  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.

d) Photolytic Conditions:

  • Expose a thin layer of the solid compound and a solution of the compound (1 mg/mL) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

e) Thermal Conditions:

  • Place the solid compound in a thermostatically controlled oven at 60°C for 48 hours.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any degradation products.

  • HPLC Method: A reverse-phase HPLC method with UV detection is recommended. The method should be validated for specificity, linearity, accuracy, precision, and robustness.

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and water (with a suitable buffer like phosphate (B84403) or acetate)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (to be determined by UV scan of the compound).

    • Injection Volume: 10 µL

Visualizing the Workflow and Potential Degradation

To better understand the experimental process and potential chemical transformations, the following diagrams are provided.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start This compound (Solid and Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base neutral Neutral Hydrolysis (Water, 60°C) start->neutral oxidation Oxidation (3% H₂O₂) start->oxidation photo Photolysis (UV/Vis Light) start->photo thermal Thermal (60°C, Solid) start->thermal hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc characterization Characterization of Degradation Products (e.g., LC-MS) hplc->characterization

Figure 1. Experimental workflow for stability testing.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_reduction Reductive Degradation cluster_photolysis Photolytic Degradation parent This compound hydrolysis_product 4-Nitrophenylamino-ethoxy-acetic acid parent->hydrolysis_product Amide Bond Cleavage reduction_product 4-(4-Aminophenyl)morpholin-3-one parent->reduction_product Nitro Group Reduction photolysis_products Various Photodegradants parent->photolysis_products UV/Vis Light

References

Impurity Profiling of 4-(4-Nitrophenyl)morpholin-3-one using LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the impurity profiling of 4-(4-Nitrophenyl)morpholin-3-one, a key intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Rivaroxaban (B1684504).[1][2] The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product.[3] Therefore, rigorous analytical control is essential. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used technique for the identification and quantification of impurities in pharmaceutical substances due to its high sensitivity and specificity.[4] This document outlines potential impurities, provides a comparative framework for their analysis, and details a robust LC-MS methodology.

Potential Impurity Profile of this compound

The impurities associated with this compound can originate from the synthetic route as process-related impurities or from subsequent degradation. Understanding the synthesis is key to anticipating potential impurities. Common synthetic pathways include the condensation-cyclization of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride or the oxidation of 4-(4-nitrophenyl)morpholine.[1][5]

Based on these synthetic routes, a profile of potential impurities can be postulated for analytical monitoring.

Table 1: Potential Impurities of this compound and their Origin

Impurity NameStructureMolecular FormulaMolecular Weight ( g/mol )Potential Origin
Process-Related Impurities
4-NitroanilineO=N(=O)c1ccc(N)cc1C₆H₆N₂O₂138.12Unreacted starting material
4-(4-Nitrophenyl)morpholineO=N(=O)c1ccc(N2CCOCC2)cc1C₁₀H₁₂N₂O₃208.22Unreacted starting material/precursor[5]
2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamideO=N(=O)c1ccc(NC(=O)COCCCl)cc1C₁₀H₁₁ClN₂O₄258.66Intermediate in synthesis[1]
4-(3-Nitrophenyl)morpholin-3-oneO=N(=O)c1cccc(N2CCOCC2=O)c1C₁₀H₁₀N₂O₄222.20Isomeric impurity from nitration side-reaction[6]
Degradation-Related Impurity
4-(4-Aminophenyl)morpholin-3-one (B139978)Nc1ccc(N2CCOCC2=O)cc1C₁₀H₁₂N₂O₂192.22Reduction of the nitro group[6][7]

Comparative Analytical Methods: LC-MS vs. Alternative Techniques

While techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography (GC) are valuable for impurity analysis, LC-MS offers distinct advantages for comprehensive profiling.[8]

Table 2: Comparison of Analytical Techniques for Impurity Profiling

FeatureLC-MSHPLC-UVGC-MS
Specificity Very High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)High (for volatile compounds)
Sensitivity Very High (can detect trace levels)HighVery High (for volatile compounds)
Identification Capability High (provides molecular weight and fragmentation data for structural elucidation)Low (identification based on comparison with reference standards)High (provides mass spectra for library matching)
Applicability Broad range of non-volatile and thermally labile compoundsBroad range of non-volatile compounds with a chromophoreVolatile and semi-volatile compounds
Matrix Effect Can be susceptible to ion suppression or enhancementLess susceptible to matrix effectsCan be affected by matrix interference

Experimental Protocol: LC-MS for Impurity Profiling

This section details a representative LC-MS method for the separation and detection of this compound and its potential impurities. This method is adapted from established protocols for related pharmaceutical compounds.[9][10]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) at a concentration of approximately 1 mg/mL.

  • Impurity Standard Mixture: If available, prepare a stock solution containing each of the potential impurities at a concentration of approximately 0.1 mg/mL in the diluent.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of 1 mg/mL.

  • Spiked Sample Solution: Spike the sample solution with the impurity standard mixture to confirm the retention times and detection of the impurities.

Liquid Chromatography Conditions
ParameterCondition
Column Reversed-phase C18 column (e.g., Kinetex C18, 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 0.8 mL/min[10]
Column Temperature 30 °C
Injection Volume 5 µL
UV Detector Wavelength 254 nm[10]
Mass Spectrometry Conditions
ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Range m/z 100-500
Data Acquisition Full Scan and/or Tandem MS (MS/MS) for structural confirmation

Workflow and Data Visualization

The following diagram illustrates the logical workflow for the impurity profiling of this compound using LC-MS.

Impurity_Profiling_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting Sample API Sample Dissolve Dissolve Sample->Dissolve Standard Reference Standards Standard->Dissolve Spiked Spiked Sample LC Chromatographic Separation (HPLC) Spiked->LC Dissolve->Spiked MS Mass Spectrometric Detection (MS) LC->MS MSMS Tandem MS (MS/MS) MS->MSMS Identification Impurity Identification (Mass & Fragmentation) MSMS->Identification Integration Peak Integration & Quantification Report Impurity Profile Report Integration->Report Identification->Report

Caption: LC-MS workflow for impurity profiling.

Conclusion

The impurity profiling of this compound is a critical step in ensuring the quality and safety of pharmaceuticals derived from it. LC-MS stands out as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity for the detection, identification, and quantification of process-related and degradation impurities. By implementing a systematic approach as outlined in this guide, researchers and drug development professionals can establish a robust control strategy that complies with regulatory expectations and ensures the integrity of the final drug product.

References

Comparative Efficacy of 4-(4-Nitrophenyl)morpholin-3-one in Multi-Step Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient construction of molecular scaffolds is paramount. This guide provides a detailed comparative analysis of the efficacy of 4-(4-Nitrophenyl)morpholin-3-one in multi-step synthesis, with a particular focus on its role as a key intermediate in the preparation of the anticoagulant drug Rivaroxaban.[1][2] We will explore various synthetic routes to this compound, compare their efficiencies with alternative methods, and provide detailed experimental protocols and data to inform your synthetic strategy.

Synthesis of this compound: A Comparative Overview

The synthesis of this compound is a critical step in various pharmaceutical manufacturing processes. Two primary strategies have been established for its preparation: condensation-cyclization and oxidation of the corresponding morpholine.

Condensation-Cyclization Route

This foundational approach involves the formation of an amide bond followed by an intramolecular cyclization to construct the morpholin-3-one (B89469) ring.[1] A common pathway begins with the reaction of p-nitroaniline with 2-(2-chloroethoxy)acetyl chloride.[1] This method, while established, can involve multiple steps.

Oxidation Route

A more direct and often higher-yielding approach is the selective oxidation of the precursor, 4-(4-nitrophenyl)morpholine. This transformation is a key step in producing intermediates for various pharmaceuticals. A notable and efficient method employs sodium chlorite (B76162) (NaClO2) as an inexpensive oxidizing agent in the presence of an acid.[1][3] Metal-free synthetic approaches are gaining traction in green chemistry, and the use of sodium chlorite under acidic conditions for this oxidation avoids heavy metal catalysts.[1]

The general workflow for the synthesis of this compound via the oxidation route, which is a common and efficient method, is depicted below.

G cluster_0 Synthesis of 4-(4-Nitrophenyl)morpholine cluster_1 Oxidation to this compound cluster_2 Subsequent Transformation (Example) 4-Chloronitrobenzene 4-Chloronitrobenzene Condensation Condensation 4-Chloronitrobenzene->Condensation Morpholine Morpholine Morpholine->Condensation 4-(4-Nitrophenyl)morpholine 4-(4-Nitrophenyl)morpholine Condensation->4-(4-Nitrophenyl)morpholine Oxidation Oxidation 4-(4-Nitrophenyl)morpholine->Oxidation 4-(4-Nitrophenyl)morpholin-3-one_product This compound Oxidation->4-(4-Nitrophenyl)morpholin-3-one_product Reduction Reduction 4-(4-Nitrophenyl)morpholin-3-one_product->Reduction Sodium_Chlorite Sodium Chlorite (NaClO2) Sodium_Chlorite->Oxidation Acetic_Acid Acetic Acid Acetic_Acid->Oxidation 4-(4-Aminophenyl)morpholin-3-one 4-(4-Aminophenyl)morpholin-3-one Reduction->4-(4-Aminophenyl)morpholin-3-one Rivaroxaban_Synthesis Further steps in Rivaroxaban Synthesis 4-(4-Aminophenyl)morpholin-3-one->Rivaroxaban_Synthesis G Aryl/Alkylglyoxal Aryl/Alkylglyoxal Domino_Reaction Domino [4+2] Heteroannulation & 1,2-Aryl/Alkyl Shift Aryl/Alkylglyoxal->Domino_Reaction 2-(Arylamino)ethan-1-ol 2-(Arylamino)ethan-1-ol 2-(Arylamino)ethan-1-ol->Domino_Reaction Chiral_Catalyst Chiral Phosphoric Acid Catalyst Chiral_Catalyst->Domino_Reaction C3-Substituted_Morpholinone Enantiomerically Enriched C3-Substituted Morpholinone Domino_Reaction->C3-Substituted_Morpholinone

References

Safety Operating Guide

Proper Disposal Procedures for 4-(4-Nitrophenyl)morpholin-3-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(4-Nitrophenyl)morpholin-3-one. It is intended for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements.

The primary and mandatory disposal method for this compound is to treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal service.[1][2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous refuse.[5][6]

Hazard Summary

This compound is classified as a hazardous substance.[1] The following table summarizes its key hazard information based on available Safety Data Sheets (SDS).

Hazard CategoryGHS ClassificationHazard Statements
Acute Toxicity Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[7]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[4][7]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[4][7]
Skin Irritation Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation Serious Eye Damage/Eye Irritation (Category 2/2A)H319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity Specific target organ toxicity (single exposure) (Category 3)H335: May cause respiratory irritation.[1]

Detailed Disposal Protocol

This step-by-step guide outlines the procedure for the safe collection and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE.[8]

  • Eye Protection: Safety goggles or a face shield.

  • Hand Protection: Chemical-resistant nitrile gloves.

  • Body Protection: A lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[1][8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do Not Mix: Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS department. It is incompatible with strong oxidizing agents.[1]

  • Designated Container: Collect the waste in a dedicated, properly sealed, and chemically compatible container.[5] Ensure the container is in good condition and will not leak.

Step 3: Labeling

Properly label the waste container immediately upon adding the first quantity of waste.

  • Content Identification: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Hazard Communication: Affix appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).

Step 4: Storage

Store the sealed waste container in a designated and secure location while awaiting pickup.

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Compatibility: Keep the container away from incompatible materials, particularly strong oxidizers, heat sources, and open flames.[1][2]

Step 5: Arrange for Professional Disposal

The final and most critical step is to arrange for disposal by qualified professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or your designated laboratory safety coordinator.[8]

  • Schedule Pickup: Follow their procedures to schedule a hazardous waste pickup. Do not attempt to transport the waste off-site yourself.

Step 6: Spill Management

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[6]

  • Containment: For a small spill of the solid material, carefully sweep it up to avoid creating dust.[4] For a liquid solution, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[6][8]

  • Collection: Collect the absorbed material and contaminated debris into a sealed, labeled container for disposal as hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_spill Spill Contingency start Identify this compound for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is it a spill? ppe->spill_check container Collect waste in a designated, chemically compatible container label_container Label container with 'Hazardous Waste' and full chemical name container->label_container store Store sealed container in a cool, dry, well-ventilated area label_container->store contact_ehs Contact institution's EHS or licensed waste disposal service store->contact_ehs end_disposal Professional Hazardous Waste Disposal contact_ehs->end_disposal spill_check->container No contain_spill Contain spill with inert absorbent material spill_check->contain_spill Yes collect_spill Collect residue into a sealed container contain_spill->collect_spill collect_spill->label_container

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenyl)morpholin-3-one
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenyl)morpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.